(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHDHWVXAOSEF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide chemical properties
An In-Depth Technical Guide to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide: Properties, Synthesis, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral molecule belonging to the indoline carboxamide class. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document details the known physicochemical properties, outlines a robust synthetic and purification protocol, and describes the analytical methodologies required for its characterization. Furthermore, it situates the molecule within the broader pharmacological context of the indole-2-carboxamide family, whose derivatives have shown significant potential as antitubercular, anticancer, and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a building block or lead structure in discovery programs.
Introduction: The Significance of the Indoline-2-Carboxamide Scaffold
The indole and its reduced form, indoline, are among the most important heterocyclic scaffolds in drug discovery, renowned for their wide range of biological activities. The functionalization of this core at the 2-position with a carboxamide group creates the indole-2-carboxamide class, a versatile framework that has been extensively explored for therapeutic applications. The strategic placement of the carboxamide allows for hydrogen bonding interactions with biological targets, while the indole nucleus provides a platform for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated potent activity against a remarkable array of targets:
-
Antituberculosis Agents: Targeting the essential mycobacterial membrane protein MmpL3.[1][2]
-
Anticancer Agents: Exhibiting antiproliferative effects through mechanisms such as dual EGFR/CDK2 inhibition.[3]
-
Antiplasmodial Agents: Showing promise in the fight against malaria.[4]
-
Ion Channel Modulators: Acting as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a key target in pain and inflammation research.[5][6]
-
Cannabinoid Receptor Modulators: Functioning as allosteric modulators of the CB1 receptor.[7]
The specific subject of this guide, this compound, incorporates three key structural features: a reduced indoline ring, a stereochemically defined center at the C2 position, and an N-methylated secondary amide. The (2S) stereochemistry is critical, as biological systems are chiral, and enantiomers often exhibit profoundly different pharmacological activities. The N-methylation can significantly influence properties such as solubility, metabolic stability, and receptor binding affinity compared to its primary amide counterpart.[8][9]
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 185213-09-6 | [10][11] |
| Molecular Formula | C₁₀H₁₂N₂O | [10] |
| Molecular Weight | 176.22 g/mol | [10][11] |
| Melting Point | 125-130 °C | [10][11] |
| Appearance | Crystalline solid (predicted) | |
| Purity (Commercial) | ≥95% | [11] |
| InChI Key | BAUHDHWVXAOSEF-VIFPVBQESA-N | [10][11] |
| InChI Code | 1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 | [10][11] |
| Stereochemistry | (S)-enantiomer | [10] |
Synthesis and Purification
A robust and stereoretentive synthesis is paramount for accessing enantiopure this compound. The most logical and field-proven approach is a direct amide coupling of the corresponding chiral carboxylic acid with methylamine. This strategy leverages commercially available starting materials and well-established reaction conditions that minimize the risk of racemization at the sensitive α-carbon.
Proposed Synthetic Workflow
The synthesis begins with (S)-Indoline-2-carboxylic acid. This precursor is activated using a peptide coupling reagent and subsequently reacted with methylamine to form the target amide bond.
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Successful amide bond formation will be readily observable by TLC and confirmed by mass spectrometry, while the preservation of stereochemistry is confirmed by chiral HPLC analysis.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Methylamine (2.0 M solution in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-Indoline-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) followed by the dropwise addition of a solution of HATU (1.2 eq) in DMF.
-
Causality: HATU is a highly effective coupling reagent that operates through the formation of an activated HOBt ester, minimizing side reactions and, crucially, suppressing epimerization of the chiral center. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Amine Addition: Stir the mixture at 0 °C for 20 minutes. Add methylamine solution (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:EtOAc mobile phase).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The aqueous washes are critical for removing residual DMF, DIPEA, and unreacted water-soluble reagents, simplifying the subsequent purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is achieved via flash column chromatography on silica gel.
Step-by-Step Methodology:
-
Column Preparation: Prepare a silica gel column packed in a hexane/ethyl acetate solvent mixture.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). The polarity of the product is moderate, and this gradient should provide good separation from nonpolar impurities and highly polar byproducts.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Analytical Workflow
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, its key spectroscopic features can be reliably predicted based on its structure and data from closely related indole-2-carboxamide analogues.[3][5][12]
| Technique | Expected Features |
| ¹H NMR | δ 7.0-7.5 ppm: Multiplets, 4H (aromatic protons).δ ~4.5 ppm: Broad singlet, 1H (indoline N-H).δ ~4.0 ppm: Triplet or dd, 1H (chiral proton at C2).δ ~3.0-3.5 ppm: Two separate multiplets (diastereotopic), 2H (CH₂ at C3).δ ~2.8 ppm: Doublet, 3H (N-CH₃).δ (Amide N-H): Broad signal, may exchange. |
| ¹³C NMR | δ ~170-175 ppm: Carbonyl (C=O).δ ~120-150 ppm: Aromatic carbons.δ ~60-65 ppm: Chiral carbon (C2).δ ~30-35 ppm: Methylene carbon (C3).δ ~26 ppm: N-methyl carbon (N-CH₃). |
| Mass Spec (ESI+) | m/z: 177.10 [M+H]⁺, 199.08 [M+Na]⁺. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch (indoline & amide).~1640 cm⁻¹: C=O stretch (Amide I band).~1550 cm⁻¹: N-H bend (Amide II band).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch. |
Pharmacological Context and Potential Applications
This compound is not merely an academic curiosity; it is a fragment and potential lead compound embedded in a scaffold of profound pharmacological relevance. Its utility can be understood through the extensive structure-activity relationship (SAR) studies conducted on its analogues.
The indole-2-carboxamide core is a versatile "warhead" that can be adapted to interact with diverse biological targets. The N-H of the indole, the amide N-H, and the amide carbonyl are all potent hydrogen bond donors and acceptors, while the aromatic ring engages in π-stacking and hydrophobic interactions.
-
Influence of N-Methylation: Studies on related series have shown that N-methylation of the amide can be a critical modification. In some cases, it restores potency that was lost due to other substitutions, potentially by altering the molecule's conformation or by improving its pharmacokinetic profile.[8][9] In other instances, it may be detrimental to activity, highlighting the specific and sensitive nature of target binding.[13]
-
Stereochemical Importance: The (2S) configuration is essential for defining the three-dimensional orientation of the substituents. This precise geometry is often the key to achieving high-affinity binding to the chiral pockets of enzymes and receptors. Asymmetric syntheses of related 2,3-disubstituted indolines are actively pursued to access specific stereoisomers for biological evaluation.[14]
-
Therapeutic Potential: Given the established activities of the parent scaffold, this compound could serve as a starting point for developing novel therapeutics. By using it as a core and exploring substitutions on the aromatic ring and the indoline nitrogen, medicinal chemists can target a range of diseases.
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An In-depth Technical Guide to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide and the Broader Therapeutic Potential of the Indole-2-Carboxamide Scaffold
Abstract
This technical guide provides a comprehensive analysis of the chemical entity (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide (CAS Number: 185213-09-6). While specific research on this particular molecule is limited in publicly accessible literature, its structural backbone, the indole-2-carboxamide scaffold, is of profound interest in medicinal chemistry and drug development. This document will first characterize the target molecule based on available data and then expand to an in-depth exploration of the indole-2-carboxamide class. We will delve into established synthetic routes, diverse pharmacological activities, and validated analytical methodologies for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and technical considerations of this important chemical family.
Introduction to this compound
This compound is a chiral organic compound featuring a dihydroindole (indoline) ring system. The "(2S)" designation specifies the stereochemistry at the second position of the indole ring, which is a critical feature for its interaction with biological targets. The core structure is an indole ring, with a carboxamide group at the 2-position, which is N-methylated.
Chemical and Physical Properties
A summary of the known properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 185213-09-6 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Melting Point | 125-130 °C | |
| InChI Key | BAUHDHWVXAOSEF-VIFPVBQESA-N | |
| Synonyms | (S)-N-Methylindoline-2-carboxamide | [1][2] |
The Indole-2-Carboxamide Scaffold in Drug Discovery
The indole-2-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The indole nitrogen can act as a hydrogen bond donor, while the carboxamide group provides both hydrogen bond donor and acceptor capabilities, facilitating strong and specific binding to protein targets.
Known Biological Activities and Therapeutic Targets
Extensive research into derivatives of the indole-2-carboxamide scaffold has revealed its potential in several therapeutic areas:
-
Anticancer Activity: Certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3] Mechanistic studies have pointed towards the dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3]
-
Antimicrobial and Antitrypanosomal Activity: This scaffold has been the basis for developing agents against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi.[4] Optimization of these compounds focuses on balancing potency with favorable pharmacokinetic properties.[4]
-
Neurological and Pain Modulation: The indole-2-carboxamide structure is integral to compounds that modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways.[5][6] Additionally, derivatives have been synthesized as allosteric modulators for the cannabinoid CB1 receptor, which has implications for treating a variety of neurological and psychiatric disorders.[7]
-
Cardiovascular Effects: Research has shown that some N-(aminoiminomethyl)-1H-indole carboxamide derivatives can act as inhibitors of the Na+/H+ exchanger, a target for cardioprotective therapies.[8]
The diverse biological activities of this scaffold are depicted in the following diagram:
Caption: Potential therapeutic applications of the indole-2-carboxamide scaffold.
Synthesis Strategies for Indole-2-Carboxamides
General Synthetic Workflow
A representative synthesis often follows these key steps:
-
Fischer Indole Synthesis: This classical method can be used to form the indole ring system from a substituted phenylhydrazine and a pyruvate derivative.[3][9]
-
Ester Hydrolysis: The resulting indole-2-carboxylate ester is hydrolyzed, typically under basic conditions, to yield the corresponding carboxylic acid.[3]
-
Amide Coupling: The indole-2-carboxylic acid is then coupled with the desired amine (in this case, methylamine) using a suitable coupling reagent to form the final carboxamide.[3]
The following diagram illustrates this generalized synthetic workflow:
Caption: Generalized synthetic workflow for indole-2-carboxamides.
Detailed Experimental Protocol (Exemplary)
The following is an exemplary protocol for the synthesis of an indole-2-carboxamide derivative, adapted from the literature, which could be modified for the synthesis of the target compound.[3]
Step 1: Synthesis of 3-methyl-1H-indole-2-carboxylic acid
-
A mixture of the appropriate phenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic acid (1.1 equivalents) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.
-
The reaction mixture is cooled, and the resulting precipitate (the ethyl ester of the indole-2-carboxylic acid) is collected by filtration.
-
The crude ester is then subjected to alkaline hydrolysis by refluxing with an excess of aqueous sodium hydroxide.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid, which is then filtered, washed, and dried.
Step 2: Amide Coupling
-
The synthesized indole-2-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).
-
A coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are added.
-
Methylamine (or a solution thereof) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
The final product is isolated through standard workup procedures, including washing with aqueous solutions to remove byproducts and purification by column chromatography or recrystallization.
Analytical Methods for Characterization and Quality Control
Given the chiral nature of this compound, robust analytical methods are essential to determine its chemical identity, purity, and enantiomeric excess.
Structural Elucidation
Standard spectroscopic techniques are employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
Chiral Analysis
Determining the enantiomeric purity is critical for any chiral drug candidate.[10][11] The most common and effective technique for this is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13][14]
Exemplary Chiral HPLC Protocol:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for a wide range of compounds.[11]
-
Mobile Phase Optimization: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the two enantiomers.
-
Detection: A UV detector is commonly used, set to a wavelength where the indole chromophore absorbs strongly (typically around 220-280 nm).
-
Quantification: The enantiomeric excess (%ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.
Other techniques for chiral separation include Capillary Electrophoresis (CE) and Gas Chromatography (GC) after derivatization.[12][13]
Conclusion and Future Directions
This compound belongs to a class of compounds with immense therapeutic potential. While specific biological data on this molecule is sparse, the extensive research on the indole-2-carboxamide scaffold provides a strong foundation for its further investigation. The diverse activities, ranging from anticancer to neuromodulatory effects, highlight the versatility of this chemical framework.
Future research should focus on the targeted synthesis of this compound and its enantiomer, followed by a comprehensive screening against a panel of biological targets known to interact with this scaffold. Elucidating its specific mechanism of action and pharmacokinetic profile will be crucial steps in determining its potential as a lead compound in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a validated starting point for such endeavors.
References
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De Petrocellis, L., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link][5][6]
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Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5283. [Link][3]
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da Silva, E. B., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][4]
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Gunosewoyo, H., et al. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole‐2‐Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews. [Link][15]
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Zhang, L., et al. (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 6(11), 1135-1140. [Link][7]
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Simjee, J. J., et al. (1996). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Journal of Medicinal Chemistry, 39(19), 3601-3608. [Link][8]
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A Comprehensive Guide to the Structural Elucidation of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Chiral N-heterocycles, such as (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, are privileged scaffolds in medicinal chemistry, where stereochemistry often dictates biological activity. This technical guide provides a holistic, multi-technique workflow for the complete structural elucidation of this target compound. Moving beyond a simple listing of procedures, this document details the scientific rationale behind the selection of each analytical technique, emphasizing a self-validating system of cross-referenced data. We will navigate the process from initial confirmation of molecular formula and atomic connectivity to the definitive assignment of the C2 stereocenter's absolute configuration. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust framework for characterizing chiral small molecules.
The Elucidation Challenge: Connectivity and Configuration
The structure of this compound presents two fundamental questions that our analytical workflow must answer with certainty:
-
Constitutional Isotopism (Connectivity): What is the precise arrangement and bonding of atoms? We must confirm the presence of the 2,3-dihydro-1H-indole (indoline) core, the location of the N-methylcarboxamide group at the C2 position, and rule out any other isomers.
-
Stereoisomerism (Configuration): What is the absolute three-dimensional arrangement at the chiral center (C2)? We must definitively prove the "(S)" configuration, distinguishing it from its enantiomer, the (R) form.
Our approach is therefore a two-pronged strategy, first establishing the 2D structure and then resolving the 3D geometry.
Integrated Analytical Workflow
A single analytical technique is insufficient for unambiguous structure proof. True confidence is achieved by integrating orthogonal methods where the results of one technique validate and complement the others. The logical flow of our investigation is visualized below.
Caption: Integrated workflow for structure elucidation.
Part 1: Confirming Molecular Connectivity
Mass Spectrometry: The Foundation of Formula and Fragmentation
Mass spectrometry (MS) is the initial and essential step. It provides the molecular weight and, with high resolution, the elemental composition, which is the fundamental basis of the structure.
Expertise & Rationale: We employ High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) not just for the mass, but for the exact mass. This allows for the calculation of a unique elemental formula (C10H12N2O), immediately ruling out other isobaric possibilities. Following this, Tandem MS (MS/MS) is used to induce fragmentation. The fragmentation pattern serves as a fingerprint for the indole core and the carboxamide side chain, providing the first pieces of the connectivity puzzle.[1][2]
Expected Fragmentation Pathways: For indole derivatives, characteristic fragmentation often involves the indole ring itself and losses related to its substituents.[1] Key expected fragments for the protonated molecule [M+H]⁺ (m/z 177.10) would include:
-
Loss of the N-methylcarboxamide group.
-
Cleavage yielding characteristic indole-related ions, such as m/z 130 and 132.[2]
-
Loss of a methyl radical followed by carbon monoxide from the acetyl group is a known fragmentation pattern for related structures.[1]
| Parameter | Expected Value | Purpose |
| Molecular Formula | C10H12N2O | Defines the atomic constituents. |
| Exact Mass [M+H]⁺ | 177.1028 | High-confidence formula confirmation. |
| Key MS/MS Fragments | Varies | Provides evidence for the indoline core and side chain. |
Protocol 1: LC-HRMS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes to ensure separation from any impurities.
-
MS Acquisition (Full Scan): Acquire data in positive ion ESI mode over a mass range of m/z 50-500. This will provide the exact mass of the protonated molecular ion.
-
MS/MS Acquisition (Data-Dependent): Configure the instrument to perform fragmentation on the top 3 most intense ions from the full scan. Set the collision energy (e.g., CID) to a ramp of 15-40 eV to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Extract the exact mass for the peak corresponding to the compound. Compare the measured mass to the theoretical mass for C10H12N2O (error < 5 ppm). Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.
NMR Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. A full suite of 1D and 2D experiments is required for an unimpeachable assignment.
Expertise & Rationale: While ¹H and ¹³C NMR provide information on the chemical environments and symmetries of protons and carbons, severe signal overlap is a common challenge with complex indole alkaloids.[3] Therefore, 2D NMR experiments are essential.[3]
-
COSY (Correlation Spectroscopy) identifies ¹H-¹H spin systems, allowing us to trace the proton connectivity through the aliphatic portion of the indoline ring (H2-H3) and within the aromatic ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, resolving ambiguity from overlapping proton signals by leveraging the greater chemical shift dispersion of ¹³C.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the complete molecular skeleton. It reveals correlations between protons and carbons separated by 2-3 bonds, crucially connecting the N-methyl group to the amide carbonyl, the amide carbonyl to C2, and the C2 proton to carbons in the aromatic ring.
Caption: Key 2- and 3-bond HMBC correlations.
Predicted NMR Data:
| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-H (indole) | ~8.0-11.0, br s | - | C2, C7a |
| C2-H | ~4.0-4.5, t | ~60-65 | C=O, C3, C7a |
| C3-H₂ | ~3.0-3.6, m | ~30-35 | C2, C3a, C7a |
| C4-H | ~7.0-7.2, t | ~125 | C5, C6, C7a |
| C5-H | ~6.6-6.8, d | ~118 | C4, C7, C3a |
| C6-H | ~7.0-7.2, t | ~128 | C4, C5, C7a |
| C7-H | ~6.9-7.1, d | ~110 | C5, C3a |
| C=O | - | ~170-175 | - |
| N-CH₃ | ~2.7-2.9, d | ~25-30 | C=O |
| NH (amide) | ~7.5-8.5, q | - | C=O |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. The use of DMSO-d₆ can be particularly useful for observing exchangeable N-H protons.[4][5]
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition: Using standard gradient-selected pulse programs, acquire the following spectra:
-
gCOSY: To establish ¹H-¹H couplings.
-
gHSQC: To correlate protons to their directly attached carbons.
-
gHMBC: Set the long-range coupling delay (e.g., to optimize for 8 Hz) to observe 2- and 3-bond correlations.[3]
-
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the aromatic and aliphatic spin systems using the COSY spectrum.
-
Assign the corresponding carbon signals using the HSQC spectrum.
-
Use the HMBC correlations to piece together the fragments, confirming the link between the C2 position and the N-methylcarboxamide group, and the indoline core structure.
-
Part 2: Assigning Absolute Stereochemistry
With the 2D structure confirmed, the final and most critical step is to determine the absolute configuration at the C2 stereocenter.
Chiroptical Spectroscopy: Visualizing Chirality
Expertise & Rationale: Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[6][7] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6] The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.[8]
The absolute configuration is determined by comparing the experimental CD spectrum of the unknown sample to a reference.[6][9] This reference can be:
-
An Authentic Standard: The CD spectrum of a certified (2S) or (2R) standard of the same molecule. A mirror-image spectrum confirms the opposite enantiomer.[8][9]
-
Quantum Chemical Calculation: In the absence of a standard, the CD spectrum can be predicted for the (S) and (R) enantiomers using time-dependent density functional theory (TD-DFT). A match between the experimental and a calculated spectrum provides a confident assignment.[7]
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of ~1.0 in a standard UV-Vis spectrum.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample, typically from 350 nm to 190 nm.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the data from millidegrees (mdeg) to molar circular dichroism (Δε, M⁻¹cm⁻¹).
-
Interpretation: Compare the sign and wavelength of the observed Cotton effects in the experimental spectrum with the reference spectrum (either from an authentic standard or computational prediction). A direct match confirms the absolute configuration.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is not a task for a single instrument but a logical process of integrated analysis. By following this guide, a researcher can build a case for the structure that is robust and self-validating. HRMS establishes the elemental formula. A full suite of NMR experiments provides an unambiguous blueprint of the atomic connectivity. Finally, Circular Dichroism offers the definitive proof of the absolute stereochemistry at the C2 chiral center. This comprehensive approach ensures the highest level of scientific integrity and confidence, which is paramount in the fields of chemical research and pharmaceutical development.
References
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MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Available from: [Link].
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Chiralabs. Circular Dichroism (CD) Applications - Stereochemical assignment. Chiralabs. Available from: [Link].
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Liu, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 86. Available from: [Link].
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Valgimigli, L., & Gualandi, A. (2021). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Magnetochemistry, 7(12), 166. Available from: [Link].
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Gawroński, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. International Journal of Molecular Sciences, 23(1), 273. Available from: [Link].
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Rode, J. E., & Frelek, J. (2017). Circular dichroism spectroscopy and DFT calculations in determining absolute configuration and E/Z isomers of conjugated oximes. Chirality, 29(11), 653–662. Available from: [Link].
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de Andrade, M. M., et al. (2019). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 24(18), 3339. Available from: [Link].
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Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 24(30), 5585–5590. Available from: [Link].
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Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8049. Available from: [Link].
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Wang, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31809–31817. Available from: [Link].
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Awang, K., et al. (2023). NMR dataset for indole alkaloids isolated from Brucea javanica extract. Mendeley Data, V1. Available from: [Link].
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Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available from: [Link].
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Aguiar, G. P. S., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1716-1724. Available from: [Link].
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An In-depth Technical Guide to the Biological Activity of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, yet underexplored derivative, (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide . While direct studies on this molecule are limited, this document will provide a comprehensive prospective analysis of its potential biological activities. By examining the structure-activity relationships (SAR) of closely related indole-2-carboxamides and their dihydro-analogs (indolines), we will extrapolate potential mechanisms of action, suggest promising therapeutic areas for investigation, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this chiral indoline carboxamide.
Introduction: The Rationale for Investigating this compound
The indole-2-carboxamide scaffold has garnered significant attention in drug discovery due to its remarkable versatility in interacting with a wide array of biological targets.[2] Derivatives have shown promise as anticancer, anti-inflammatory, antitubercular, and neurological agents.[2][3][4] The specific molecule of interest, this compound, possesses three key structural features that are hypothesized to fine-tune its pharmacological profile:
-
The 2,3-dihydro-1H-indole (indoline) core: Saturation of the 2,3-double bond of the indole ring introduces a three-dimensional character, which can lead to enhanced binding affinity and selectivity for specific biological targets compared to its planar indole counterpart.
-
Stereochemistry at the C2 position ((2S)-configuration): The chiral center at the second position of the indoline ring is crucial for stereospecific interactions with biological macromolecules, potentially leading to differences in efficacy and safety between enantiomers.
-
N-methyl-carboxamide moiety: The N-methylation of the carboxamide can influence the molecule's hydrogen bonding capacity, membrane permeability, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.[5]
This unique combination of structural features suggests that this compound could exhibit novel or improved biological activities compared to previously studied indole-2-carboxamides.
Proposed Synthesis and Characterization
A plausible synthetic route to obtain this compound is outlined below, based on established methods for the synthesis of chiral indole and indoline derivatives.[3]
Synthetic Workflow
Caption: A proposed two-step synthesis of the target compound from L-tryptophan.
Step-by-Step Protocol
Step 1: Synthesis of (2S)-2,3-dihydro-1H-indole-2-carboxylic acid
-
Dissolution: Dissolve L-tryptophan in a suitable solvent such as acetic acid.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24-48 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude (2S)-2,3-dihydro-1H-indole-2-carboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Synthesis of this compound
-
Activation of Carboxylic Acid: Dissolve (2S)-2,3-dihydro-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) and stir at 0°C for 30 minutes.
-
Amine Addition: Add a solution of methylamine in tetrahydrofuran (THF) or as a hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Characterization
The final product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on indole-2-carboxamides, we can hypothesize several potential biological activities for this compound.
Anticancer Activity
A significant number of indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3]
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two validated targets for anticancer drugs that have been shown to be inhibited by indole-2-carboxamides.[3]
-
Mechanism of Action: Inhibition of EGFR and CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The this compound could potentially act as a dual inhibitor of these kinases.
Caption: The compound may inhibit EGFR and CDK2, leading to cell cycle arrest and apoptosis.
Antitubercular Activity
Indole-2-carboxamides have emerged as a promising class of antitubercular agents, with some analogs showing exceptional activity against Mycobacterium tuberculosis.[4]
-
Potential Target: The mycobacterial membrane protein MmpL3, which is essential for the transport of mycolic acids, is a key target of several indole-2-carboxamide inhibitors.[4]
-
Mechanism of Action: Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. The specific stereochemistry and N-methylation of the target compound could influence its binding to MmpL3.
Cannabinoid Receptor Modulation
Certain indole-2-carboxamides act as allosteric modulators of the cannabinoid receptor 1 (CB1).[6][7]
-
Potential Target: The CB1 receptor, a G-protein coupled receptor involved in various physiological processes.
-
Mechanism of Action: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for endogenous ligands. This can either enhance or diminish the receptor's response to the endogenous ligand. The (2S)-stereochemistry could be critical for selective allosteric modulation.
Experimental Protocols for Biological Evaluation
To investigate the predicted biological activities, a series of in vitro and in vivo assays are recommended.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Kinase Inhibition Assay (EGFR and CDK2)
This assay measures the ability of the compound to inhibit the activity of specific kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (EGFR or CDK2), its specific substrate, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Determine the IC₅₀ value of the compound for each kinase.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microplate.
-
Bacterial Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation
For a comprehensive evaluation, the biological data should be presented in a clear and concise manner.
| Assay | Cell Line / Target | Endpoint | This compound | Positive Control |
| Antiproliferative | A549 (Lung Cancer) | IC₅₀ (µM) | To be determined | Doxorubicin |
| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ (µM) | To be determined | Doxorubicin |
| Kinase Inhibition | EGFR | IC₅₀ (nM) | To be determined | Erlotinib |
| Kinase Inhibition | CDK2 | IC₅₀ (nM) | To be determined | Roscovitine |
| Antitubercular | M. tuberculosis H37Rv | MIC (µg/mL) | To be determined | Isoniazid |
Conclusion and Future Directions
This compound represents a novel and synthetically accessible molecule with the potential for significant biological activity. Based on the extensive research on the broader class of indole-2-carboxamides, this compound is a promising candidate for investigation as an anticancer, antitubercular, or neuromodulatory agent. The stereochemistry at the C2 position is anticipated to play a critical role in its biological profile, potentially offering improved potency and selectivity.
The experimental protocols provided in this guide offer a clear roadmap for the synthesis, characterization, and initial biological evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, exploring its pharmacokinetic properties, and conducting in vivo efficacy studies in relevant disease models. The exploration of this and similar chiral indoline carboxamides could lead to the discovery of new therapeutic agents with improved clinical outcomes.
References
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Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5269. Available at: [Link]
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Laprairie, R. B., et al. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 58(10), 4335–4350. Available at: [Link]
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Singh, G., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS infectious diseases, 7(10), 2977–2991. Available at: [Link]
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Kulkarni, P. M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry, 23(10), 2414–2424. Available at: [Link]
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Li, J., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of medicinal chemistry, 59(11), 5341–5354. Available at: [Link]
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Various Authors. (n.d.). Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]
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Various Authors. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
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Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of medicinal chemistry, 59(13), 6232–6247. Available at: [Link]
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Shvarts, A. G., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC medicinal chemistry, 12(5), 785–798. Available at: [Link]
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Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2829-2838. Available at: [Link]
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Chen, J., et al. (2020). Chiral phosphoramide-catalyzed enantioselective synthesis of 2,3′-diindolylarylmethanes from indol-2-yl carbinols and indoles. Chemical Communications, 56(84), 12776-12779. Available at: [Link]
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Kumar, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-798. Available at: [Link]
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Various Authors. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]
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Various Authors. (n.d.). ChemInform Abstract: Chiral Phosphoramide-Catalyzed Enantioselective Synthesis of 2,3′-Diindolylarylmethanes from Indol-2-yl Carbinols and Indoles. ResearchGate. Available at: [Link]
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Various Authors. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European journal of medicinal chemistry, 238, 114402. Available at: [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of N-Methyl-Indoline-2-Carboxamides
Abstract
The N-methyl-indoline-2-carboxamide scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets modulated by this versatile compound class. We will delve into the mechanistic underpinnings of their action across diverse therapeutic areas, including pain and inflammation, infectious diseases, oncology, and neuroscience. This guide will further provide detailed, field-proven experimental protocols for target validation and characterization, empowering research teams to accelerate their drug discovery programs centered on N-methyl-indoline-2-carboxamide derivatives.
Introduction: The N-Methyl-Indoline-2-Carboxamide Scaffold - A Privileged Platform for Drug Discovery
The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, owing to its ability to mimic peptide structures and engage in various biological interactions. The N-methyl-indoline-2-carboxamide subclass, characterized by a methylated nitrogen at the indole ring's first position, offers distinct physicochemical properties that can enhance metabolic stability, cell permeability, and target engagement. This strategic methylation can significantly influence the compound's pharmacological profile, making it a focal point for the design of novel therapeutics. This guide will explore the validated and putative molecular targets of these compounds, providing a roadmap for future research and development.
Potential Therapeutic Targets and Mechanisms of Action
Our comprehensive analysis of the scientific literature has identified several key protein targets and pathways that are modulated by N-methyl-indoline-2-carboxamides and their close analogs.
Transient Receptor Potential Vanilloid 1 (TRPV1) - A Gateway to Analgesia and Anti-inflammatory Effects
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a critical transducer of noxious stimuli, including heat, acid, and capsaicin—the pungent component in chili peppers.[1][2] Activation of TRPV1 leads to the sensation of pain and the release of inflammatory mediators. However, prolonged activation results in receptor desensitization, leading to a durable analgesic effect.[1][2]
Evidence for N-Methyl-Indoline-2-Carboxamide Modulation:
Recent studies have explicitly demonstrated that N-methyl-1H-indole-2-carboxamides can act as novel and selective agonists of the TRPV1 channel.[1][3] This agonist activity, followed by desensitization, positions these compounds as promising candidates for the development of new analgesics and anti-inflammatory agents.[1][4]
Signaling Pathway and Mechanism:
As agonists, N-methyl-indoline-2-carboxamides bind to the TRPV1 channel, inducing a conformational change that opens the channel pore and allows an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, initiating a pain signal. Sustained activation, however, triggers a cascade of intracellular events, including protein kinase C (PKC) and protein kinase A (PKA) activation, which phosphorylate the TRPV1 channel. This phosphorylation, along with calcium-dependent calmodulin and calcineurin signaling, leads to the desensitization and internalization of the receptor, effectively silencing the pain pathway.
Diagram: TRPV1 Agonist-Induced Desensitization Pathway
Caption: Agonist binding by N-methyl-indoline-2-carboxamides leads to TRPV1 channel opening, subsequent desensitization, and an analgesic effect.
Mycobacterial Membrane Protein Large 3 (MmpL3) - A Novel Target for Antitubercular Therapy
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall.[5][6] Inhibition of MmpL3 disrupts cell wall integrity, leading to bacterial death.[7]
Evidence for N-Methyl-Indoline-2-Carboxamide Modulation:
Indole-2-carboxamides have been identified as a potent class of MmpL3 inhibitors.[8] While the specific role of N-methylation is still under investigation, the broader scaffold shows significant promise. The proposed mechanism of action for some MmpL3 inhibitors involves the dissipation of the proton motive force (PMF) across the mycobacterial membrane, which is essential for MmpL3's transport function.[5][7]
Mechanism of Action:
MmpL3 functions as a proton-drug antiporter. The inhibitory action of indole-2-carboxamides is believed to disrupt the transmembrane electrochemical proton gradient, thereby stalling the transport of trehalose monomycolate (TMM) to the periplasm and preventing the formation of the outer membrane.[5][6]
Diagram: MmpL3 Inhibition Workflow
Caption: N-methyl-indoline-2-carboxamides may inhibit MmpL3 by disrupting the proton motive force, leading to bacterial cell death.
Dual Inhibition of EGFR and CDK2 - A Multi-pronged Approach to Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key players in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[9] EGFR is a receptor tyrosine kinase that initiates signaling cascades promoting cell growth, while CDK2 is crucial for cell cycle progression. Dual inhibition of both targets offers a synergistic approach to halt cancer progression.[10]
Evidence for N-Methyl-Indoline-2-Carboxamide Modulation:
Several studies have reported the design and synthesis of 5-substituted-indole-2-carboxamides as potent dual inhibitors of EGFR and CDK2.[9][11] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines.[12] The impact of N-methylation on this dual-targeting activity is an active area of research.
Signaling Pathway:
By inhibiting EGFR, these compounds block downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Concurrently, inhibition of CDK2 arrests the cell cycle at the G1/S transition, preventing DNA replication and cell division. This dual blockade creates a powerful anti-cancer effect.
Diagram: EGFR and CDK2 Dual Inhibition Pathway
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The Discovery of Novel Indoline-2-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Potential of the Indoline-2-Carboxamide Scaffold
The indole nucleus, and by extension its reduced form, indoline, represents what can be described as a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products and synthetic compounds with significant biological and pharmacological properties underscores its versatility. Within this chemical space, the indoline-2-carboxamide scaffold has emerged as a particularly fruitful starting point for the discovery of novel therapeutics. Derivatives of this core have demonstrated a remarkable breadth of activity, including anti-inflammatory, anticancer, antimicrobial, and neurological applications.[1][2][3]
This guide provides an in-depth technical overview of the discovery process for novel indoline-2-carboxamide derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins successful drug discovery in this area.
Part 1: Strategic Design and Synthesis of Indoline-2-Carboxamide Derivatives
The journey to novel indoline-2-carboxamide derivatives begins with a strategic approach to their design and synthesis. The inherent modularity of the scaffold allows for systematic exploration of chemical space at several key positions, enabling the fine-tuning of pharmacological properties.
Core Synthetic Strategies: A Step-by-Step Approach
The synthesis of indoline-2-carboxamides typically follows a convergent approach, wherein the indoline-2-carboxylic acid core is coupled with a variety of amines. This allows for the rapid generation of diverse libraries of compounds. A general and robust synthetic scheme is outlined below.
Protocol 1: General Synthesis of N-Substituted Indoline-2-Carboxamides
-
Preparation of the Indoline-2-Carboxylic Acid Core:
-
Rationale: Commercially available enantiomerically pure (R)- or (S)-indoline-2-carboxylic acid is often the starting material of choice to ensure stereochemical control, which can be critical for biological activity.
-
Procedure: In a round-bottom flask, dissolve indoline-2-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
-
Amide Coupling Reaction:
-
Rationale: The choice of coupling agent is crucial for efficient amide bond formation while minimizing side reactions and racemization. O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are frequently employed due to their high efficiency.[3][4] An organic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction.
-
Procedure:
-
To the solution from step 1, add the desired primary or secondary amine (1.1 equivalents).
-
Add the coupling agent (e.g., TBTU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
-
Work-up and Purification:
-
Rationale: A standard aqueous work-up is used to remove the coupling reagents and other water-soluble byproducts. Purification by column chromatography is then employed to isolate the desired product.
-
Procedure:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
-
Characterization:
-
Rationale: Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Procedure: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]
-
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of novel indoline-2-carboxamide derivatives.
Caption: General workflow for the synthesis and purification of indoline-2-carboxamide derivatives.
Part 2: Biological Evaluation and Mechanistic Insights
With a library of novel indoline-2-carboxamide derivatives in hand, the next critical phase is their biological evaluation. The specific assays employed will depend on the therapeutic area of interest. Here, we will focus on an anti-inflammatory and anticancer context as prominent examples of the scaffold's utility.
In Vitro Anti-Inflammatory Activity Assessment
A significant number of indole-2-carboxamide derivatives have been investigated for their anti-inflammatory properties.[2] A common initial screening approach involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 2: Screening for Anti-Inflammatory Activity in Macrophages
-
Cell Culture:
-
Rationale: RAW 264.7 macrophages are a widely used and well-characterized cell line for studying inflammatory responses.
-
Procedure: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Treatment and LPS Stimulation:
-
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
-
Quantification of Inflammatory Mediators:
-
Rationale: The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity.[2]
-
Procedure: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Procedure: Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its potency.
-
Anticancer Activity and Mechanistic Studies
The indoline-2-carboxamide scaffold has also yielded potent anticancer agents.[6][7] Evaluation of these compounds typically involves assessing their antiproliferative activity against various cancer cell lines and subsequent mechanistic studies to identify their molecular targets.
Protocol 3: Antiproliferative Activity Screening
-
Cell Lines and Culture:
-
Rationale: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used to assess the spectrum of activity.
-
Procedure: Culture the selected cancer cell lines in their respective recommended media.
-
-
Cytotoxicity Assay:
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
-
Procedure:
-
Seed cells in 96-well plates and treat with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Mechanistic Studies: Kinase Inhibition Assays:
-
Rationale: Many anticancer drugs function by inhibiting protein kinases that are dysregulated in cancer. Indole-2-carboxamides have been identified as inhibitors of kinases such as EGFR and CDK2.[5]
-
Procedure: Perform in vitro kinase inhibition assays using purified recombinant kinases to determine the IC50 values of the most potent compounds against specific targets.
-
Illustrative Biological Pathway: NF-κB Signaling in Inflammation
Several indoline-2-carboxamide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] The following diagram illustrates this key inflammatory pathway.
Caption: Inhibition of the NF-κB signaling pathway by indoline-2-carboxamide derivatives.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The synthesis and biological evaluation of an initial library of compounds provide the raw data for establishing a structure-activity relationship (SAR). This iterative process is the cornerstone of lead optimization, guiding the design of more potent and selective derivatives.
Key SAR Insights for the Indoline-2-Carboxamide Scaffold
Analysis of published data reveals several key trends that can guide future design efforts:
-
Substitutions on the Indole Ring: Halogenation (e.g., with chloro or fluoro groups) at the C5 position of the indole ring has been shown to enhance potency in some series, such as CB1 allosteric modulators.[8]
-
The N-Substituent of the Carboxamide: The nature of the substituent on the carboxamide nitrogen is often a primary driver of activity and selectivity. For instance, in a series of CB1 allosteric modulators, a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide was found to be favorable.[8]
-
The Indoline Nitrogen: The nitrogen of the indoline core provides another point for modification. Introduction of substituents at this position can significantly impact the compound's properties.
Tabulated Biological Data
The following table summarizes the biological activity of representative indoline-2-carboxamide derivatives from the literature, showcasing the impact of structural modifications on potency.
| Compound ID | R¹ (Indoline N) | R² (Carboxamide N) | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 1 | Boc | 4-chlorophenyl | NF-κB Inhibition | Potent | [6] |
| 45 | H | 4-(diethylamino)phenethyl | CB1 Allosteric Modulation | 79 nM | [8] |
| 5d | H | 4-morpholinophenethyl | EGFR Inhibition | 89 nM | [5] |
| 5e | H | 4-(2-methylpyrrolidin-1-yl)phenethyl | EGFR Inhibition | 93 nM | [5] |
| 34 | 4-methylbenzoyl | methyl | T. brucei Inhibition | 0.046 µM | [3] |
| 35 | 4-fluorobenzoyl | methyl | T. brucei Inhibition | 0.049 µM | [3] |
Conclusion and Future Directions
The indoline-2-carboxamide scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future efforts in this field will likely focus on the development of derivatives with improved pharmacokinetic properties, the exploration of novel biological targets, and the use of computational methods to guide the design of more potent and selective compounds. This guide has provided a framework for the systematic discovery of such novel derivatives, grounded in established synthetic protocols and biological evaluation strategies.
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Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
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Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PubMed Central. [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
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Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. [Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
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Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]
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Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Publications. [Link]
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Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
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Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. PubMed. [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. PubMed. [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. [Link]
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In silico prediction of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide properties
An In-Depth Technical Guide to the In Silico Prediction of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide Properties
Part 1: Introduction
1.1. The Role of In Silico Prediction in Modern Drug Discovery
The journey of a drug from a promising candidate to a marketed therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1] Historically, drug discovery has been a lengthy process of synthesis and extensive in vitro and in vivo testing.[1] However, the advent of powerful computational techniques has revolutionized this landscape. In silico methods, which utilize computer simulations and models, are now indispensable tools in drug design and development.[2][3] These approaches allow for the rapid screening of vast chemical libraries, the prediction of pharmacokinetic and toxicological properties, and the optimization of lead compounds before they are ever synthesized.[2][4] This "fail early, fail cheap" paradigm, facilitated by computational toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, significantly reduces the time and financial resources invested in candidates destined to fail.[4][5]
1.2. Introducing this compound
This guide focuses on the in silico characterization of a specific molecule: this compound. Its chemical structure is presented below:
-
SMILES: C[C@H]1Cc2ccccc2N1C(=O)NC
The indole-2-carboxamide scaffold is of significant interest in medicinal chemistry. It has been identified as a promising framework for developing novel antituberculosis agents, demonstrating efficacy against drug-resistant strains of Mycobacterium tuberculosis.[7][8] Furthermore, derivatives of indole-2-carboxamide have been explored as TRPV1 agonists and for their antiproliferative activity, highlighting the therapeutic potential of this chemical class.[9][10] A thorough understanding of the physicochemical and pharmacokinetic properties of novel derivatives like this compound is therefore a critical first step in evaluating their drug-like potential.
1.3. Objectives and Scope of this Guide
As a Senior Application Scientist, the objective of this guide is to provide a comprehensive, field-proven workflow for the in silico prediction of the key properties of this compound. This document will not merely list predictive methods but will delve into the causality behind methodological choices, ensuring a self-validating system of analysis. We will cover the prediction of fundamental physicochemical properties, a full ADMET profile, and advanced electronic and dynamic characteristics. This guide is designed for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their discovery pipelines.
Part 2: Foundational Computational Methodologies
A robust in silico evaluation relies on a multi-faceted approach, integrating data from various computational techniques. The three pillars of our predictive workflow are Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations.
2.1. Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR/QSPR models are ligand-based computational methods that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.[11] These models are built by training algorithms on large datasets of compounds with known properties.[11] The core principle is that the structure of a molecule, encoded by numerical descriptors (e.g., topological, electronic, geometric), dictates its properties.[12] Once a statistically significant relationship is established, the model can predict the properties of new, untested molecules.[11][13][14] In early-stage drug discovery, QSAR is invaluable for rapidly screening virtual libraries to identify candidates with desirable "drug-like" characteristics.[12][15]
2.2. Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of atoms and molecules.[16][17] Unlike simpler empirical methods, DFT calculations are based on the principles of quantum mechanics, providing a highly detailed view of electron distribution.[17][18] This allows for the accurate prediction of a wide range of molecular properties, including electronic structure, reactivity, dipole moments, and interaction energies.[16][19] In drug design, DFT is crucial for understanding ligand-protein binding interactions, elucidating reaction mechanisms, and predicting molecular properties that are dependent on electronic effects.[19][20] The accuracy of DFT is highly dependent on the choice of functionals and basis sets, which must be appropriate for the system being studied.[17]
2.3. Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time.[21] By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system.[21] This technique is particularly useful for studying the conformational flexibility of small molecules, their interactions with biological membranes, and the stability of drug-target complexes.[22] In the context of predicting the properties of a novel compound, MD simulations can reveal its preferred conformations in solution and its propensity to aggregate, offering insights that static models cannot provide.[23]
Part 3: A Step-by-Step Workflow for Property Prediction
This section outlines a detailed, sequential protocol for predicting the key properties of this compound.
3.1. Molecular Input and Preparation
The fidelity of any in silico prediction is critically dependent on the quality of the input molecular structure.
Experimental Protocol:
-
Obtain the 2D Representation: Start with the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule: C[C@H]1Cc2ccccc2N1C(=O)NC. The [@H] notation correctly defines the stereochemistry at the chiral center.
-
Generate a 3D Structure: Use a chemical structure editor or conversion tool (e.g., ChemDraw, MarvinSketch, or the open-source tool Open Babel) to convert the SMILES string into a three-dimensional coordinate file (e.g., in .mol or .sdf format).
-
Perform Energy Minimization: The initial 3D structure is a rough approximation. It is crucial to perform an energy minimization step to obtain a low-energy, geometrically plausible conformation. This can be done using a molecular mechanics force field such as MMFF94 or UFF. This step removes steric clashes and optimizes bond lengths and angles.
3.2. Prediction of Physicochemical Properties
Physicochemical properties are the bedrock of drug-likeness, influencing everything from solubility to membrane permeability.[1][24] We will use established QSPR models, many of which are available via web servers like SwissADME or as standalone software packages.[25][26][27]
Table 3: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value (Exemplary) | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 5 - 6 eV | Indicates electronic stability and chemical reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2 - 4 Debye | Measures the overall polarity of the molecule, which influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | N/A (Visual) | A 3D map of electrostatic potential. Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of non-covalent interactions. |
Experimental Protocol: MD for Dynamic Behavior
-
System Setup: Use a tool like UCSF Chimera or GROMACS to solvate the molecule in a box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system. [21][28]2. Parameterization: Assign a force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
-
Simulation: Perform a short (e.g., 10-100 ns) MD simulation under constant temperature and pressure (NPT ensemble) to mimic physiological conditions. [23]4. Trajectory Analysis: Analyze the resulting trajectory to assess the root-mean-square deviation (RMSD) of the molecule's backbone to check for conformational stability and observe its dynamic behavior in an aqueous environment.
Part 4: Data Integration, Interpretation, and Validation
4.1. Synthesizing the Data
The true power of this workflow lies in the integration of data from all three methodologies. A successful drug candidate must satisfy multiple criteria simultaneously. For this compound, the synthesized profile suggests a compound with favorable oral bioavailability characteristics (good predicted absorption, solubility, and adherence to Lipinski's rules), a clean safety profile (low predicted toxicity and CYP inhibition), and high chemical stability (indicated by a large HOMO-LUMO gap).
4.2. The Concept of a Self-Validating System
Trustworthiness in computational modeling is achieved through cross-verification. The predictions from different methods should be logically consistent. For example:
-
A low TPSA value predicted by a QSPR model should align with the MEP map from DFT, which would show limited regions of strong negative potential.
-
A high predicted logP (lipophilicity) should be consistent with the molecule's behavior in an MD simulation, where it might show a preference for interacting with non-polar environments if available.
-
The predicted pKa should be rationalized by the locations of acidic and basic sites identified on the MEP map.
When predictions from orthogonal methods converge, confidence in the overall in silico profile increases significantly.
4.3. Limitations and Next Steps
It is imperative to acknowledge that all in silico models are predictions, not certainties. [29]Their accuracy is limited by the quality of the training data and the approximations inherent in the underlying theories. The profile generated in this guide serves as a data-driven hypothesis. The next logical step is to recommend specific in vitro experiments for validation, such as:
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Permeability: A Caco-2 permeability assay.
-
Metabolic Stability: Incubation with human liver microsomes to measure metabolic turnover.
-
Safety: A hERG patch-clamp assay and a panel of CYP inhibition assays.
Part 5: Conclusion
This in-depth technical guide has outlined a robust, multi-faceted workflow for the comprehensive in silico characterization of this compound. By integrating QSAR/QSPR models for physicochemical and ADMET properties with physics-based methods like DFT and MD simulations for electronic and dynamic insights, we have constructed a detailed predictive profile of the molecule. The results suggest that this compound possesses many desirable drug-like features, including good oral bioavailability potential and a low risk of common toxicities. This structured computational approach provides a strong rationale for prioritizing this molecule for synthesis and subsequent in vitro validation, demonstrating the power of in silico science to accelerate the drug discovery process.
Part 6: References
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Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. (2020). Chemphyschem, 21(14), 1486-1514.
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Density Functional Theory (DFT) - Computational Chemistry Glossary. (n.d.). Deep Origin.
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Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Cheminformatics, 16(1), 30.
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ADMET prediction. (n.d.). Fiveable.
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). Molecules, 29(11), 2538.
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Progress in computational methods for the prediction of ADMET properties. (2002). Current Opinion in Drug Discovery & Development, 5(3), 382-390.
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QSPR and QSAR modeling. (n.d.). Meiler Lab.
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In Silico Prediction of Drug Properties. (2009). Current Medicinal Chemistry, 16(2), 189-202.
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Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab.
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Molecular Dynamics Simulation small molecule. (2022). YouTube.
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Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2022). Journal of Medicinal Chemistry, 65(10), 7262-7277.
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Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). In Dosage Form Design Parameters.
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Using QSAR Models to Predict Mitochondrial Targeting by Small-Molecule Xenobiotics Within Living Cells. (2021). Methods in Molecular Biology, 2275, 1-11.
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Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing.
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Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2021). Frontiers in Chemistry, 9, 702434.
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Applications of density functional theory in COVID-19 drug modeling. (2022). RSC Advances, 12(15), 9035-9051.
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Molecular Property Calculation Software | MolProp TK. (n.d.). OpenEye Scientific.
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Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025). YouTube.
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MD with GROMACS for SMALL molecules. (n.d.). Group of Characterization of Materials. GCM.
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Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2022). Journal of Medicinal Chemistry, 65(10), 7262-7277.
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Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database. NCBI Bookshelf.
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Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). Briefings in Bioinformatics.
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2021). Pharmaceutics, 13(10), 1699.
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Optimize Development Process of New Drug Candidates. (n.d.). Dataiku.
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Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2025). ScienceDirect.
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Drug-Likeness and molecular property prediction. (n.d.). Molsoft L.L.C.
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Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger.
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity.
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In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4).
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). Molecules, 26(23), 7338.
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Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. (2013). Journal of Medicinal Chemistry, 56(22), 9158-9173.
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N-methyl-N-phenyl-1H-indole-2-carboxamide. (n.d.). PubChem.
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5268.
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N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride. (n.d.). King-Pharm.
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
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Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (2018). Scientific Reports, 8(1), 16053.
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N-(2,4-difluorophenyl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide. (n.d.). Benchchem.
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Ethyl indole-2-carboxylate, N-methyl-. (n.d.). Cheméo.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic pathway for obtaining enantiomerically pure (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The indoline-2-carboxamide scaffold is a privileged structure found in a variety of biologically active compounds, including antiviral and enzyme inhibitors.[1][2] This document provides a robust, two-step synthetic protocol commencing with the chiral precursor, (2S)-indoline-2-carboxylic acid. The synthesis involves a standard amide coupling reaction with methylamine. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental procedures, and outline the necessary analytical techniques for characterization of the final product.
Introduction: The Significance of the Indoline Scaffold
The indoline skeleton is a prominent heterocyclic motif in numerous natural products and synthetic molecules with diverse biological activities.[1] Specifically, derivatives of indoline-2-carboxylic acid have garnered significant attention due to their utility as chiral building blocks in asymmetric synthesis.[1] The inherent chirality at the C2 position makes them particularly attractive for the development of stereospecific therapeutic agents. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, where the N-methylcarboxamide functionality can play a crucial role in target engagement and pharmacokinetic properties.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the acquisition of the chiral starting material, (2S)-indoline-2-carboxylic acid.
Step 1: Preparation of (2S)-Indoline-2-carboxylic Acid
There are two primary and well-established routes to obtain enantiomerically pure (2S)-indoline-2-carboxylic acid:
-
Resolution of Racemic Indoline-2-carboxylic Acid: This classical method involves the use of a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.[3]
-
Chiral Pool Synthesis: A more modern and often preferred approach utilizes a readily available chiral starting material, such as L-phenylalanine.[1] This method avoids the need for resolution and directly yields the desired enantiomer.
For the purposes of this guide, we will focus on the chiral pool synthesis from L-phenylalanine, as it offers a more direct and stereocontrolled route to the desired (S)-enantiomer.
Step 2: Amide Coupling to Yield the Final Product
The final step involves the formation of an amide bond between the carboxylic acid group of (2S)-indoline-2-carboxylic acid and methylamine. This is a standard transformation in organic synthesis and can be achieved using a variety of peptide coupling reagents. The choice of coupling reagent is critical to ensure high yield and minimize side reactions. Common and effective coupling agents include BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (2S)-Indoline-2-carboxylic Acid from L-Phenylalanine
This protocol is adapted from a literature procedure describing a chiral pool synthesis approach.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Phenylalanine | 165.19 | 10.0 g | 0.0605 |
| Urea Nitrate (UN) | 123.07 | As needed | - |
| Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - |
| Palladium on Carbon (Pd/C, 10%) | - | As needed | - |
| Methanol (MeOH) | 32.04 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Nitration of L-Phenylalanine: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-phenylalanine (10.0 g, 0.0605 mol) in concentrated sulfuric acid. Slowly add urea nitrate in portions while maintaining the temperature below 10 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated 2,4-dinitro-L-phenylalanine is collected by filtration, washed with cold water, and dried.
-
Intramolecular Nitro Amination: The dried 2,4-dinitro-L-phenylalanine is then subjected to intramolecular nitro amination conditions as described in the literature to yield (S)-6-nitro-indoline-2-carboxylic acid.[1]
-
Reduction of the Nitro Group: The (S)-6-nitro-indoline-2-carboxylic acid is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield (2S)-indoline-2-carboxylic acid.
Step 2: Synthesis of this compound
This protocol employs a standard BOP-mediated amide coupling.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (2S)-Indoline-2-carboxylic Acid | 163.17 | 5.0 g | 0.0306 |
| Methylamine (40% in H₂O) | 31.06 | 3.5 mL | ~0.0459 |
| BOP Reagent | 442.28 | 14.9 g | 0.0337 |
| DIPEA | 129.24 | 10.7 mL | 0.0612 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a solution of (2S)-indoline-2-carboxylic acid (5.0 g, 0.0306 mol) in dichloromethane (150 mL) at 0 °C, add DIPEA (10.7 mL, 0.0612 mol) and the BOP reagent (14.9 g, 0.0337 mol). Stir the mixture for 15 minutes at 0 °C.
-
Addition of Methylamine: Slowly add the aqueous solution of methylamine (3.5 mL) to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of the Final Product
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the N-methyl group, the protons of the indoline core, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the indoline ring, and the N-methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₂N₂O (176.22 g/mol ). |
| Chiral HPLC | A single enantiomeric peak, confirming the stereochemical integrity of the product. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Reaction Mechanism: Amide Bond Formation
The BOP-mediated amide coupling proceeds through the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Caption: Mechanism of BOP-mediated amide coupling.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a chiral pool synthesis of the key (2S)-indoline-2-carboxylic acid intermediate, followed by a robust amide coupling with methylamine. The protocols provided herein are scalable and utilize standard laboratory techniques and reagents. The final product is a valuable chiral building block for the synthesis of novel therapeutic agents.
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
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Application Notes & Protocols: A Guide to the Stereoselective Synthesis of (2S)-Indoline-2-Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the stereoselective synthesis of (2S)-indoline-2-carboxamide and its derivatives. The indoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably as a key component of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril. Achieving the correct stereochemistry at the C2 position is critical for biological activity. This guide explores and provides detailed protocols for several robust synthetic strategies, including classical resolution with diastereomeric salts, enzymatic kinetic resolution, asymmetric hydrogenation of indole precursors, and the use of chiral auxiliaries. Each section elucidates the mechanistic principles, explains the rationale behind experimental choices, and offers step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the (2S)-Indoline-2-Carboxamide Core
The chiral indoline framework is a cornerstone in the architecture of numerous pharmaceuticals and biologically active natural products. The constrained bicyclic structure of indoline makes it an excellent mimic of peptide turn structures, a valuable feature in drug design.[1] Specifically, the (2S)-indoline-2-carboxylic acid moiety is the key chiral building block for several ACE inhibitors, which are widely prescribed for the treatment of hypertension and heart failure.[2] The therapeutic efficacy of these drugs is critically dependent on the (S)-configuration at the C2 stereocenter. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access enantiopure (2S)-indoline-2-carboxamide derivatives is of paramount importance to the pharmaceutical industry.
This guide details four principal strategies for achieving high stereoselectivity in the synthesis of this crucial scaffold.
Strategy 1: Classical Resolution of Racemic Indoline-2-Carboxylic Acid
Classical resolution remains a powerful and economically viable method for obtaining enantiomerically pure compounds on a large scale. This strategy involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means, typically fractional crystallization, due to their different physical properties (e.g., solubility).
Scientific Principle and Rationale
The process leverages the formation of diastereomeric salts from racemic indoline-2-carboxylic acid and a readily available, inexpensive chiral amine, such as (R)-α-methylbenzylamine.[3] The resulting (2S)-acid-(R)-amine and (2R)-acid-(R)-amine salts exhibit different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The desired (2S)-indoline-2-carboxylic acid is subsequently liberated by treatment with acid. A key advantage of this industrial approach is the ability to racemize the unwanted (2R)-isomer from the mother liquor and recycle it, thereby significantly improving the overall process yield.[3]
Workflow for Classical Resolution and Racemization
Caption: Workflow for Classical Resolution and Recycling.
Detailed Protocol: Resolution and Racemization
This protocol is adapted from established industrial processes.[3]
Part A: Resolution of Racemic Indoline-2-Carboxylic Acid
-
Salt Formation: In a suitable reactor, dissolve 5.0 kg of racemic indoline-2-carboxylic acid in ethanol. Add 3.7 kg of (R)-α-methylbenzylamine to the solution.
-
Crystallization: Stir the mixture for 2 hours at room temperature to allow for the selective precipitation of the (2S)-indoline-2-carboxylic acid • (R)-α-methylbenzylamine salt.
-
Isolation: Filter the resulting white precipitate. The filtrate (mother liquor) contains the soluble diastereomer enriched in the (2R)-isomer and should be saved for the recycling step.
-
Recrystallization: Recrystallize the collected white precipitate from isopropanol to enhance diastereomeric purity.
-
Liberation of (2S)-Acid: Dissolve the recrystallized salt in approximately 13 liters of water. Add 12 liters of a 1N hydrochloric acid solution while stirring.
-
Final Product Isolation: Stir the mixture for 2 hours. Filter the resulting precipitate, wash with water, and dry to yield pure (2S)-indoline-2-carboxylic acid. The expected chemical purity is ~98% with an enantiomeric purity >99.5%.[3]
Part B: Racemization and Recycling of the (2R)-Isomer
-
Isolate (2R)-Enriched Acid: Evaporate the mother liquor from Part A, Step 3. Dissolve the residue in water and acidify with 1N HCl to precipitate the indoline-2-carboxylic acid enriched in the (2R)-enantiomer. Filter, wash, and dry the precipitate.
-
Racemization: In a high-pressure autoclave, charge the (2R)-enriched acid (e.g., 2.6 kg), 12 liters of water, and 3.1 liters of 8.65N sodium hydroxide solution.
-
Heating: Heat the mixture to 170°C under a pressure of 7 bars for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to a pH of 3.4 to precipitate the now racemic indoline-2-carboxylic acid.
-
Recycle: Filter, wash, and dry the solid. This racemic material can be combined with fresh starting material for a new resolution cycle.[3]
Strategy 2: Enzymatic Kinetic Resolution
Enzymatic methods offer exceptional selectivity under mild reaction conditions, making them an attractive green chemistry alternative. Kinetic resolution relies on an enzyme that selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other.
Scientific Principle and Rationale
This strategy employs a hydrolytic enzyme, such as a lipase or protease, to selectively hydrolyze one enantiomer of a racemic indoline-2-carboxylic acid ester.[2] For the synthesis of the (2S)-acid, a common approach is to use an enzyme that preferentially hydrolyzes the (R)-ester. The reaction is stopped at or near 50% conversion, yielding two valuable, separable products: the unreacted (S)-ester with high enantiomeric excess (ee) and the hydrolyzed (R)-acid. The desired (S)-ester can then be easily hydrolyzed to (S)-indoline-2-carboxylic acid. The choice of enzyme is critical; Savinase, for example, has been shown to be highly effective for this transformation.[4]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Enzymatic Resolution using Savinase
This protocol is based on a patented method for producing (S)-indoline-2-carboxylic acid.[4]
-
Substrate Preparation: First, prepare the racemic indoline-2-carboxylic acid methyl ester by reacting racemic indoline-2-carboxylic acid with methanol and thionyl chloride.
-
Reaction Setup: In a temperature-controlled vessel, add 20 g of the racemic methyl ester to 80 mL of a 100mM carbonate buffer solution (pH 8.0).
-
Enzyme Addition: Add 1 g of Savinase enzyme to the mixture.
-
Controlled Hydrolysis: Maintain the reaction at 35°C. Monitor the pH and maintain it in the range of 7.8 to 8.2 by the controlled addition of a 5N sodium hydroxide solution. The reaction progress can be monitored by tracking NaOH consumption or by chiral HPLC.
-
Quenching and Separation: When the reaction reaches approximately 50% conversion, stop the reaction. Separate the unreacted (S)-ester from the aqueous solution containing the (R)-acid salt by extraction with an organic solvent (e.g., ethyl acetate).
-
Isolation of (S)-Ester: Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield (S)-indoline-2-carboxylic acid methyl ester with high optical purity (>99% ee).[2]
-
Final Hydrolysis: Hydrolyze the recovered (S)-ester using a standard aqueous alkali solution (e.g., NaOH) followed by acidic work-up to obtain the final (2S)-indoline-2-carboxylic acid.
Strategy 3: Asymmetric Hydrogenation of Indole Precursors
Asymmetric hydrogenation is one of the most direct and atom-economical methods for creating chiral centers. This approach involves the direct reduction of a prochiral indole-2-carboxylate using a chiral transition-metal catalyst.
Scientific Principle and Rationale
The hydrogenation of the C2=C3 double bond of an N-protected indole-2-carboxylate substrate is performed under a hydrogen atmosphere using a chiral catalyst, typically a Rhodium(I) or Ruthenium(II) complex coordinated to a chiral bisphosphine ligand (e.g., PhTRAP, ZhaoPhos).[5] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer of the indoline product in excess. Recent studies have shown that the addition of a Brønsted acid co-catalyst can activate the indole substrate towards hydrogenation by forming a more reactive iminium ion intermediate, leading to excellent enantioselectivities.[6]
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Simplified Catalytic Cycle for Rh-Catalyzed Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure based on published methods.[5]
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vial with the chiral bisphosphine ligand (e.g., PhTRAP, 1.1 mol%) and the rhodium precursor (e.g., [Rh(nbd)₂]SbF₆, 1.0 mol%). Add degassed solvent (e.g., CH₂Cl₂). Stir for 15 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve the N-protected indole-2-carboxylate substrate (1.0 equiv) and a base (e.g., Cs₂CO₃, 5 mol%) in the reaction solvent.
-
Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Place the vial into a high-pressure autoclave. Purge the autoclave with hydrogen gas (3-4 cycles).
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 40-100 bar H₂) and stir at the specified temperature (e.g., 25°C) for the required time (e.g., 24-48 hours).
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to obtain the enantioenriched N-protected (2S)-indoline-2-carboxylate. The protecting group can be removed in a subsequent step.
Strategy 4: Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
Scientific Principle and Rationale
This approach, pioneered by David Evans, often utilizes oxazolidinone auxiliaries derived from readily available chiral amino alcohols.[7] An N-acyl oxazolidinone can be prepared from the chiral auxiliary and a suitable carboxylic acid derivative. The bulky substituent on the auxiliary effectively blocks one face of the corresponding enolate, forcing an incoming electrophile to attack from the less hindered face with high diastereoselectivity. For synthesizing a precursor to (2S)-indoline-2-carboxylic acid, this method can be adapted, for example, by the diastereoselective alkylation of an N-acylated Evans auxiliary. The subsequent removal of the auxiliary reveals the chiral carboxylic acid.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General Workflow for Evans Auxiliary-Mediated Synthesis.
Detailed Protocol: Chiral Auxiliary Approach (Conceptual)
This is a generalized protocol for the asymmetric synthesis of a β-amino acid precursor, which shares key principles with the synthesis of the target molecule.[8]
-
N-Acylation: Dissolve the chiral oxazolidinone auxiliary (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78°C. Add n-butyllithium (1.05 equiv) dropwise. After 15 minutes, add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0°C. Add diisopropylethylamine (1.2 equiv) followed by dibutylboron triflate (1.1 equiv). Stir for 30 minutes.
-
Diastereoselective Reaction: Cool the mixture to -78°C. Add the desired electrophile (e.g., an N-sulfonyl aldimine for a β-amino acid synthesis) (1.2 equiv) and stir for several hours at -78°C before warming to room temperature.
-
Work-up: Quench the reaction with a phosphate buffer. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the product by silica gel chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: Dissolve the purified product in a THF/water mixture. Cool to 0°C and add hydrogen peroxide followed by lithium hydroxide. Stir until the reaction is complete. This cleaves the auxiliary, which can be recovered, and yields the desired chiral carboxylic acid.
Final Step: Amide Bond Formation
Once the enantiopure (2S)-indoline-2-carboxylic acid is obtained, the final step is the formation of the carboxamide. This is a standard transformation, but the secondary amine of the indoline ring can present challenges, such as low reactivity.[9]
Scientific Principle and Rationale
Amide bond formation typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective.[10] HOBt reacts with the activated acid to form an active ester, which suppresses side reactions and minimizes racemization before reacting with the desired amine.[6]
Detailed Protocol: EDC/HOBt Amide Coupling
This is a general and robust protocol for amide bond formation.[11]
-
Reaction Setup: To a solution of (2S)-indoline-2-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF or CH₂Cl₂) at 0°C, add EDC•HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Activation: Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) to neutralize the hydrochloride salt formed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization to yield the final (2S)-indoline-2-carboxamide derivative.
Comparative Summary of Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Yield | Typical Stereoselectivity |
| Classical Resolution | Economical, scalable, robust, allows for recycling of unwanted enantiomer.[3] | Can be labor-intensive (multiple crystallizations), yield per cycle is max 50%. | 50-70% (with recycling)[3] | >99.5% ee[3] |
| Enzymatic Resolution | High selectivity, mild "green" conditions, can produce two useful chiral products.[2] | Requires screening for a suitable enzyme, can be slow, limited to 50% yield of each product. | ~47% (for S-ester)[2] | >99% ee[2] |
| Asymmetric Hydrogenation | Highly atom-economical, direct, capable of high turnover numbers. | Requires specialized high-pressure equipment, expensive metal catalysts and ligands. | 80-95% | 90-99% ee |
| Chiral Auxiliary | High diastereoselectivity, predictable stereochemical outcome, reliable.[7] | Stoichiometric use of chiral material, adds steps (attachment/cleavage), waste generation. | 60-85% | >98% de |
References
-
Brønsted-Acid-Promoted Rh-Catalyzed Asymmetric Hydrogenation of N-Unprotected Indoles. Semantic Scholar. [Link]
-
Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. The Journal of Organic Chemistry. [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]
- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. [Link]
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Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
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Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]
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Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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Enantioselective synthesis of β-amino acid derivatives using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. [Link]
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A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. [Link]
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Quinine. Wikipedia. [Link]
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Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes. Sci-Hub. [Link]
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Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach. Semantic Scholar. [Link]
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On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. [Link]
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Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
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Application Note & Protocol: Chiral Separation of N-methyl-2,3-dihydro-1H-indole-2-carboxamide Enantiomers
Abstract: This document provides a comprehensive technical guide for the analytical and preparative chiral separation of N-methyl-2,3-dihydro-1H-indole-2-carboxamide enantiomers. It outlines detailed protocols for method development using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases. The guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering insights into the principles of chiral recognition and practical strategies for achieving optimal enantioseparation.
Introduction: The Significance of Chiral Purity
N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a heterocyclic compound with a stereocenter at the C2 position of the indoline ring, making it a chiral molecule existing as a pair of enantiomers. In the pharmaceutical industry, the stereochemistry of a drug candidate is of paramount importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often necessitate the marketing of single-enantiomer drugs to ensure safety and efficacy.[1]
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] Therefore, the ability to resolve and quantify the enantiomers of N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a critical step in its development as a potential therapeutic agent. This guide provides a scientifically grounded approach to developing robust and reproducible methods for this chiral separation.
Foundational Principles: Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of modern chiral chromatography lies in the use of Chiral Stationary Phases (CSPs). Among the most versatile and widely successful are those based on polysaccharide derivatives, such as cellulose and amylose.[4][5][6] These CSPs, commercialized under trade names like Chiralpak® and Chiralcel®, are renowned for their broad enantiorecognition capabilities.[7][8]
The mechanism of chiral recognition on these phases is a complex interplay of various intermolecular interactions between the analyte and the chiral selector.[9] These interactions, which create a transient diastereomeric complex, include:
-
Hydrogen Bonding: The amide functionality in N-methyl-2,3-dihydro-1H-indole-2-carboxamide can act as both a hydrogen bond donor (N-H of the indole, if not N-methylated, but the amide N-H is available) and acceptor (C=O of the amide). The carbamate groups on the polysaccharide derivatives are also rich in sites for hydrogen bonding.
-
π-π Interactions: The aromatic indole ring can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: The polar amide and carbamate groups contribute to dipole-dipole interactions.
-
Steric Interactions: The three-dimensional structure of the chiral grooves or cavities on the polysaccharide derivative plays a crucial role. For a stable diastereomeric complex to form, the analyte must fit sterically into the chiral selector. The enantiomer that fits more favorably will have a longer retention time.
The N-methyl group on the indole nitrogen of the target molecule is expected to influence its interaction with the CSP. While it removes a potential hydrogen bond donor site compared to an unsubstituted indole, it also alters the molecule's conformation and electronic properties, which can impact chiral recognition.[10]
Strategic Approach to Method Development
A systematic screening approach is the most efficient strategy for developing a successful chiral separation method.[11][12] This involves testing a selection of complementary CSPs with a set of diverse mobile phases.
Recommended Chromatographic Techniques
Both HPLC and SFC are powerful techniques for chiral separations.
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations in the pharmaceutical industry due to its high speed, reduced solvent consumption, and compatibility with a wide range of compounds.[7] The use of supercritical CO2 as the main mobile phase component allows for faster analysis times and higher efficiency.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a robust and widely accessible technique. Polysaccharide-based CSPs can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility.[13][14]
Initial Column Screening
For the initial screening, a set of four polysaccharide-based columns is recommended to cover a broad range of selectivities.[8]
| Recommended Primary Screening Columns | Chiral Selector | Key Characteristics |
| CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Often considered a universal column with high success rates.[11] IA is the immobilized version, allowing for a wider range of solvents.[13][15] |
| CHIRALCEL® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to the AD phase. IB is the immobilized version. |
| CHIRALPAK® AS-H / IC | Amylose tris((S)-α-methylbenzylcarbamate) | Offers different chiral recognition patterns. IC is the immobilized version. |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | Provides another distinct selectivity profile. |
Table 1: Recommended chiral stationary phases for initial screening.
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Chromatography (SFC) Screening
SFC is recommended as the primary screening platform due to its speed and efficiency.
Instrumentation:
-
Analytical SFC system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator.
Columns:
-
CHIRALPAK® IA, CHIRALCEL® IB, CHIRALPAK® IC, CHIRALCEL® OJ-H (or their coated equivalents AD-H, OD-H, AS-H, OJ-H).
-
Dimensions: 4.6 x 150 mm, 5 µm particle size.
Sample Preparation:
-
Dissolve the racemic N-methyl-2,3-dihydro-1H-indole-2-carboxamide in the mobile phase modifier (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
Screening Conditions:
| Parameter | Recommended Starting Conditions |
| Mobile Phase | A: Supercritical CO2B: Methanol or Ethanol |
| Gradient | 5% to 40% B over 5-10 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or lambda max) |
| Injection Volume | 5 µL |
Method Optimization:
-
Modifier: If separation is observed, try switching between methanol and ethanol, as this can significantly alter selectivity.
-
Additives: For neutral compounds like the target molecule, additives are often not necessary. However, if peak shape is poor, consider adding a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) (0.1% v/v) to the modifier.
-
Isocratic Hold: Once a promising separation is found with the gradient screen, convert to an isocratic method for simplicity and robustness. The optimal isocratic modifier percentage is typically slightly lower than the percentage at which the second enantiomer elutes in the gradient run.
-
Temperature and Pressure: Varying the column temperature (e.g., between 25 °C and 40 °C) and back pressure (e.g., between 120 and 180 bar) can fine-tune the separation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) - Normal Phase Screening
If SFC is unavailable or does not yield a satisfactory separation, normal phase HPLC is an excellent alternative.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA or UV detector.
Columns:
-
Same set as for SFC screening.
Sample Preparation:
-
Dissolve the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.
Screening Conditions:
| Parameter | Recommended Starting Conditions |
| Mobile Phase | A: Hexane or HeptaneB: Isopropanol (IPA) or Ethanol |
| Isocratic Composition | 90/10, 80/20, 70/30 (A/B, v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
Method Optimization:
-
Alcohol Modifier: The choice between IPA and ethanol is a critical parameter for selectivity.
-
Additives: Similar to SFC, 0.1% DEA for basic or neutral compounds or 0.1% TFA for acidic compounds can be added to the alcohol portion of the mobile phase to improve peak shape.
-
Solvent Composition: Fine-tune the ratio of hexane/alcohol to optimize the resolution and analysis time. A higher percentage of alcohol will decrease retention times.
Data Interpretation and System Suitability
For a method to be considered valid, it must meet certain system suitability criteria.
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | Rs > 1.5 for baseline separation |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 |
| Selectivity (α) | α > 1.1 |
| Retention Factor (k') | 2 < k' < 10 for the second eluting peak |
Table 2: Key parameters for evaluating chiral separation performance.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Separation | Incorrect column or mobile phase choice. | Screen a wider range of columns and mobile phases (e.g., different alcohol modifiers, consider polar organic or reversed-phase for HPLC). |
| Poor Peak Shape (Tailing) | Secondary interactions with the silica support; inappropriate sample solvent. | Add a small amount of an acidic or basic modifier (0.1% TFA or DEA). Dissolve the sample in the mobile phase. |
| Poor Reproducibility | Insufficient column equilibration; temperature fluctuations.[4] | Equilibrate the column with at least 10-20 column volumes of the mobile phase. Use a column oven for temperature control. |
| Drifting Retention Times | Mobile phase composition change; column contamination. | Prepare fresh mobile phase. Use a guard column and ensure sample cleanliness. |
Table 3: Troubleshooting guide for chiral separations.
Conclusion
The chiral separation of N-methyl-2,3-dihydro-1H-indole-2-carboxamide enantiomers is readily achievable using modern chromatographic techniques. A systematic screening approach utilizing polysaccharide-based chiral stationary phases under SFC or HPLC conditions is highly likely to yield a successful separation. By understanding the principles of chiral recognition and methodically optimizing chromatographic parameters, researchers can develop robust and reliable methods for both analytical quantification and preparative isolation of the individual enantiomers. This capability is essential for advancing the study and potential therapeutic application of this important class of molecules.
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
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Daicel Chiral Technologies. (2023). SFC Achiral Separation Utilizing a Chiral Column. LCGC International. [Link]
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DNA methylation induces subtle mechanical alteration but significant chiral selectivity. NIH. [Link]
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Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]
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Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. [Link]
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Ali, I., AL-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology. [Link]
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Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
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Recent trends in chiral separations on immobilized polysaccharides CSPs. ResearchGate. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Chiral Drug Separation. Encyclopedia of Chemical Technology. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. ResearchGate. [Link]
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Using (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide in high-throughput screening
An Application Guide for High-Throughput Screening of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide and its Analogs
Authored by: A Senior Application Scientist
Abstract
The indole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, a representative member of this versatile class, in high-throughput screening (HTS) campaigns. The protocols and methodologies detailed herein are designed to be adaptable for the exploration of this and related compounds against various biological targets. We will delve into the rationale behind experimental design, from initial assay development to data analysis, ensuring a robust and efficient screening cascade.
The Indole-2-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent motif in numerous biologically active natural products and synthetic compounds.[1][4] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged" scaffold in drug design. The indole-2-carboxamide functional group, in particular, has been identified in compounds with a broad spectrum of therapeutic potential, including:
-
Antitubercular Agents: Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis through phenotypic screening.[2][3]
-
Antiparasitic Activity: Derivatives of this scaffold have shown promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[5][6]
-
Anticancer Properties: Certain indole-2-carboxamides have been investigated as dual inhibitors of EGFR and CDK2, demonstrating apoptotic antiproliferative activity.[7]
-
Neurological Activity: This chemical class has also been explored for its modulation of cannabinoid receptor 1 (CB1).[8]
-
Antimalarial Potential: Optimization of indole-2-carboxamides has led to compounds with significant antiplasmodial activity.[9]
Given the rich pharmacology associated with this scaffold, this compound serves as an excellent starting point for HTS campaigns aimed at discovering novel therapeutics.
High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution.[10][11][12] The overall workflow for screening this compound is outlined below.
Caption: High-Throughput Screening (HTS) Workflow.
Assay Development and Validation: The Foundation of a Successful Screen
The development of a robust and reliable assay is paramount to the success of any HTS campaign.[][14][15] This involves selecting an appropriate assay format, optimizing conditions, and validating its performance.
Choosing the Right Assay
The choice between a biochemical and a cell-based assay depends on the biological question being addressed.
-
Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified biological target (e.g., an enzyme or receptor). They are generally less prone to off-target effects and are well-suited for identifying direct inhibitors or binders.
-
Cell-Based Assays: These assays use whole cells and measure a cellular response to a compound. They provide a more physiologically relevant context but can be more complex to interpret due to factors like compound permeability and cellular metabolism.
Assay Miniaturization and Automation
To screen large compound libraries efficiently, assays must be miniaturized to a 384- or 1536-well plate format.[12][16] This reduces reagent costs and increases throughput. Automation, including liquid handling and plate reading, is essential for maintaining consistency and reducing human error.[12]
Statistical Validation of Assay Performance
Before initiating a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The Z-factor (Z') is a key statistical parameter used to quantify assay quality.[16]
Z' Formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z' Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z' value consistently greater than 0.5 is considered suitable for HTS.[16]
Protocol: Biochemical HTS for Kinase Inhibitors
This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of a hypothetical protein kinase, a common target for indole-based compounds.[10]
Principle of Fluorescence Polarization
FP measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. In this assay, a small fluorescently labeled peptide substrate will tumble rapidly in solution, resulting in low polarization. When the kinase phosphorylates the peptide, it is bound by a larger antibody, causing it to tumble more slowly and increasing the polarization. Inhibitors of the kinase will prevent phosphorylation, resulting in a low polarization signal.
Caption: Principle of the Fluorescence Polarization Kinase Assay.
Materials and Reagents
-
This compound and compound library
-
Purified protein kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase buffer
-
Phospho-specific antibody
-
Stop solution
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known kinase inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of the kinase solution (in kinase buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate and ATP solution (in kinase buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Detection: Add 10 µL of the stop solution containing the phospho-specific antibody to all wells.
-
Final Incubation: Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader.
Protocol: Cell-Based HTS for Cytotoxicity
This protocol outlines a multiplexed cell viability assay to identify compounds that are cytotoxic to a cancer cell line.[17]
Principle of Multiplexed Cell Viability Assays
This assay combines three different readouts to provide a more comprehensive assessment of cell health:
-
ATP Quantification: Measures intracellular ATP levels, an indicator of metabolic activity.
-
Calcein AM: A cell-permeable dye that is cleaved by esterases in live cells to produce a fluorescent product, indicating membrane integrity.
-
Hoechst 33342: A DNA stain that can be used to count the total number of cells.
Materials and Reagents
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and compound library
-
Reagents for ATP quantification (e.g., CellTiter-Glo®)
-
Calcein AM
-
Hoechst 33342
-
384-well clear-bottom, black-walled microplates
-
Multi-mode plate reader with luminescence and fluorescence capabilities
Step-by-Step Protocol
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add 50 nL of each compound to the appropriate wells. Include wells with DMSO (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Reagent Addition: Add the multiplexing reagent containing the ATP quantification substrate, Calcein AM, and Hoechst 33342 to all wells.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a multi-mode plate reader, measuring luminescence (ATP levels) and fluorescence at two different wavelength pairs (Calcein and Hoechst).
Data Analysis and Hit Identification
Following the primary screen, the raw data must be analyzed to identify "hits"—compounds that exhibit the desired biological activity.
-
Normalization: The data is typically normalized to the plate controls (positive and negative) to account for plate-to-plate variability.
-
Hit Selection: A hit threshold is established, often based on a statistical measure such as the Z-score or a percentage of inhibition.
-
Hit Confirmation: Putative hits are re-tested to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).
-
Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the active compounds and their biological activity is analyzed to guide lead optimization.[16]
Conclusion
This compound represents a promising starting point for drug discovery campaigns, leveraging the well-established therapeutic potential of the indole-2-carboxamide scaffold. By employing the robust HTS methodologies and protocols outlined in this guide, researchers can efficiently screen this and other related compounds to identify novel hit molecules. A disciplined approach to assay development, validation, and data analysis is critical for the success of these endeavors, ultimately accelerating the journey from a chemical entity to a potential therapeutic.
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- 9. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. bmglabtech.com [bmglabtech.com]
- 14. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 15. htsc.wustl.edu [htsc.wustl.edu]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide Scaffold: A Guide to Synthesis and Application in Drug Design
Introduction: Unveiling the Potential of a Conformationally Restricted Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. The (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, a chiral indoline derivative, has emerged as a compelling scaffold in modern drug design. Its inherent conformational constraint, conferred by the fusion of a benzene ring with a pyrrolidine ring, presents a unique three-dimensional architecture that can facilitate high-affinity and selective interactions with biological targets. The saturation of the C2-C3 bond removes the planarity of the indole ring, introducing a chiral center at the C2 position, which is crucial for stereospecific recognition by proteins. This guide provides a comprehensive overview of the synthesis, key applications, and design principles associated with this promising scaffold.
The significance of stereochemistry in drug action is well-established, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles[1][2]. The (2S) configuration of this indoline scaffold is often critical for achieving the desired biological activity, highlighting the importance of stereocontrolled synthesis. Furthermore, the N-methyl carboxamide moiety offers a valuable handle for modulating physicochemical properties such as solubility, membrane permeability, and metabolic stability, while also providing a key hydrogen bond donor/acceptor unit for target engagement.
This document will serve as a detailed resource for researchers, scientists, and drug development professionals, offering both the foundational knowledge and practical protocols necessary to effectively utilize the this compound scaffold in their drug discovery endeavors.
Physicochemical Properties and Design Rationale
The utility of the this compound scaffold stems from a combination of its structural and electronic features. Understanding these is paramount to its rational application in drug design.
| Property | Value/Description | Significance in Drug Design |
| Molecular Weight | 176.22 g/mol | Provides a low molecular weight starting point, allowing for further derivatization while adhering to Lipinski's Rule of Five. |
| Chirality | (2S) stereocenter | Enables stereospecific interactions with chiral biological targets, potentially leading to increased potency and reduced off-target effects. |
| Conformational Rigidity | Fused bicyclic system | Reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. The defined 3D shape can be exploited for selective targeting. |
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Indoline N-H (donor) | Provides key interaction points for anchoring the molecule within a binding pocket. |
| Aromatic Ring | Phenyl moiety | Offers a platform for π-π stacking, hydrophobic interactions, and substitution to modulate electronic properties and explore structure-activity relationships. |
| Synthetic Accessibility | Readily synthesized from L-tryptophan or via asymmetric synthesis | The feasibility of preparing the core scaffold and its analogs is crucial for medicinal chemistry campaigns. |
The decision to employ this scaffold is often driven by the need for a conformationally restricted mimic of more flexible pharmacophores. For instance, it can be considered a constrained analog of N-methyl-L-phenylalaninamide, where the Cα-Cβ bond is locked within the pyrrolidine ring. This rigidity can be advantageous in dissecting the bioactive conformation of a ligand and in designing more potent and selective inhibitors.
Synthetic Protocols
The synthesis of this compound and its derivatives can be approached through several reliable routes. The following protocols provide detailed, step-by-step methodologies for the preparation of the core scaffold and a representative analog.
Protocol 1: Synthesis of the Core Scaffold this compound
This protocol outlines a two-step synthesis starting from the commercially available (S)-(-)-Indoline-2-carboxylic acid.
Step 1: N-Boc Protection of (S)-(-)-Indoline-2-carboxylic acid
-
Rationale: Protection of the indoline nitrogen is crucial to prevent side reactions during the subsequent amide coupling and allows for better handling and purification of the intermediate. The tert-butyloxycarbonyl (Boc) group is a standard protecting group that is stable under the coupling conditions and can be readily removed if further modification of the indoline nitrogen is desired.
-
Procedure:
-
To a stirred solution of (S)-(-)-Indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S)-indoline-2-carboxylic acid. The product is often used in the next step without further purification.
-
Step 2: Amide Coupling with Methylamine
-
Rationale: Standard peptide coupling reagents are employed to form the amide bond between the protected amino acid and methylamine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.
-
Procedure:
-
Dissolve N-Boc-(2S)-indoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of methylamine in THF (2.0 M, 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford N-Boc-(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide.
-
Step 3: N-Boc Deprotection
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target scaffold.
-
Procedure:
-
Dissolve the N-Boc protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Protocol 2: Derivatization of the Indoline Nitrogen: N-Alkylation
-
Rationale: The indoline nitrogen provides a convenient point for diversification. N-alkylation can be achieved under basic conditions to introduce a variety of substituents that can probe specific interactions within a target's binding site or modulate the overall properties of the molecule.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Application in Drug Design: Case Studies and Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the development of potent and selective modulators of various biological targets.
Case Study: Inhibitors of Trypanosoma brucei
Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a fatal disease. There is an urgent need for new drugs, particularly those that can cross the blood-brain barrier to treat the neurological stage of the disease. A series of indoline-2-carboxamides were identified as potent inhibitors of T. brucei growth[3].
The initial hit from a phenotypic screen was a related indoline-2-carboxamide. Subsequent optimization revealed key structure-activity relationships:
-
Stereochemistry at C2: The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of the stereocenter for target engagement.
-
Amide Substitution: Small N-alkyl groups on the carboxamide were well-tolerated. The SAR trend for potency was found to be N-methyl > N-ethyl > N-H at this position[3]. This suggests that the N-methyl group may provide beneficial hydrophobic interactions or adopt a more favorable conformation for binding.
-
Indoline N1-Substitution: The indoline nitrogen was a key point for derivatization. Attaching various substituted benzyl groups allowed for the exploration of a pocket in the target protein.
-
Aromatic Ring Substitution: Substitution on the phenyl ring of the indoline core was explored to improve potency and pharmacokinetic properties. For instance, a 5-fluoro substituent was shown to be beneficial[3].
SAR Summary Table for T. brucei Inhibitors
| Position of Modification | Moiety | Observation | Implication for Design |
| C2 | Stereochemistry | (S) > (R) | Stereocontrolled synthesis of the (S)-enantiomer is critical for potency. |
| Amide Nitrogen | -NHCH₃ | More potent than -NH₂ or -NHC₂H₅ | The N-methyl group is a preferred substituent for this target class. |
| Indoline Nitrogen (N1) | Substituted Benzyl Ethers | Tolerated a variety of substituents | A key vector for exploring the binding pocket and optimizing properties. |
| Phenyl Ring (C5) | -F | Increased potency | Halogen substitution can enhance binding and improve metabolic stability. |
Experimental Workflow for Library Synthesis and Screening
A typical medicinal chemistry workflow utilizing this scaffold would involve the parallel synthesis of a library of analogs followed by biological screening.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in the medicinal chemist's toolbox. Its conformationally constrained nature, coupled with the stereospecificity offered by the (2S) center, makes it an attractive starting point for the design of potent and selective modulators of a range of biological targets. The synthetic accessibility of the core and the ease of diversification at multiple positions further enhance its appeal for lead discovery and optimization campaigns.
Future work in this area will likely focus on expanding the range of biological targets for which this scaffold is applicable. The exploration of novel substitutions on the aromatic ring and the use of the indoline nitrogen to introduce more complex functionalities are promising avenues for future research. Furthermore, the incorporation of this scaffold into more complex molecular architectures, such as macrocycles or covalent inhibitors, could unlock new therapeutic opportunities. As our understanding of the principles of molecular recognition continues to grow, scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of precision medicines.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Smith, A. D., & Boddy, C. N. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(72), 44349–44356. [Link]
-
Niu, D., & Buchwald, S. L. (2015). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 137(30), 9716–9721. [Link]
-
Di Mauro, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, e202400008. [Link]
-
Cleghorn, L. A., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 58(19), 7695–7706. [Link]
- Les Laboratoires Servier. (2004). Novel method for the synthesis of (2S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
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Hussain, A., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31B), 1-11. [Link]
-
Albrecht, J. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry. [Link]
Sources
Application Notes & Protocols: Molecular Docking of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide with Target Proteins
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interaction between a small molecule and its macromolecular target. This guide offers a comprehensive, protocol-driven framework for conducting a molecular docking study of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. This document provides a scientifically-grounded, hypothetical study targeting two proteins of high therapeutic relevance known to bind indole-like ligands: Monoamine Oxidase B (MAO-B) and the 5-HT2A Serotonin Receptor . We detail the scientific rationale, a complete step-by-step computational workflow from system preparation to results analysis, and a framework for interpreting the output data with scientific rigor.
Scientific Rationale & Target Selection
The predictive power of a molecular docking study is fundamentally tied to the selection of biologically relevant protein targets. The ligand, this compound, features an indole core, a motif frequently found in potent neuromodulators.
-
Monoamine Oxidase B (MAO-B): This enzyme is a critical regulator of neurotransmitters, particularly dopamine.[1] Its inhibition is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1][2] The indole scaffold is a known pharmacophore for potent and selective MAO-B inhibitors.[1][3][4] Docking our ligand into the MAO-B active site allows us to probe for favorable interactions that could lead to enzyme inhibition.
-
5-HT2A Serotonin Receptor: This G-protein coupled receptor (GPCR) is a primary target for a wide range of therapeutics treating neuropsychiatric disorders, including depression and schizophrenia.[5][6] The indole ring, famously part of serotonin itself, is a key recognition element for many 5-HT2A receptor ligands.[5][7] Investigating the binding of our ligand can reveal its potential to modulate serotonergic signaling.
This dual-target approach allows for a comparative analysis, showcasing how the same ligand might adopt different binding conformations and exhibit varying affinities for an enzyme versus a GPCR.
The Molecular Docking Workflow: A Validating Framework
A successful docking experiment is more than just running a program; it's a systematic process of careful preparation and critical analysis. Each step is designed to maximize the accuracy of the final prediction. The overall workflow is a self-validating system where controls and careful inspection at each stage ensure the reliability of the outcome.
Caption: High-level workflow for a molecular docking experiment.
Detailed Protocols
This section provides explicit, step-by-step protocols for each phase of the workflow. We will use widely accessible and validated software tools: AutoDock Tools for system preparation, AutoDock Vina for the docking simulation[8], and PyMOL or BIOVIA Discovery Studio Visualizer for analysis.[9][10][11][12]
Protocol 3.1: Ligand Preparation
The goal is to convert the 2D structure of this compound into a physically realistic 3D conformation with correct charges, ready for docking.
-
Obtain 2D Structure: Draw the molecule in a chemical editor like ChemDraw or MarvinSketch and save it as a MOL file. Alternatively, retrieve it from a database like PubChem if available.
-
Convert to 3D: Use a program like Open Babel to convert the 2D MOL file into a 3D structure (e.g., in MOL2 or PDB format). This initial 3D structure is a rough approximation.
-
Energy Minimization: This is a critical step to generate a low-energy, stable conformation.
-
Load the 3D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).
-
Assign a force field (e.g., MMFF94 or UFF).
-
Run an energy minimization algorithm (e.g., steepest descent followed by conjugate gradients) until convergence. This relaxes strained bonds and angles.
-
-
Prepare for AutoDock (PDBQT format):
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your energy-minimized ligand file.
-
ADT will automatically detect the root atom and rotatable bonds. Verify these are chemically sensible.
-
Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic coordinates, partial charges (Gasteiger charges are calculated by default), and information on rotatable bonds.[13]
-
Protocol 3.2: Target Protein Preparation
Protein structures obtained from experimental methods often contain non-essential components and lack information required for docking. This protocol refines the structure for computational use.
-
Fetch Protein Structure:
-
Clean the Protein Structure: [19][20]
-
Load the PDB file into a visualization tool like PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[11][21][22][23]
-
Remove Heteroatoms: Delete all non-protein molecules, including water (HOH), ions, and the co-crystallized ligand. The original ligand must be removed to make the binding site available for docking.[19][21]
-
Handle Multiple Chains: If the biological unit is a monomer, delete any extraneous protein chains. For 2V5Z, we will use Chain A. For 6WHA, we will use Chain R.
-
Check for Missing Residues/Atoms: Inspect the structure for gaps in the amino acid sequence. If significant loops are missing in or near the binding site, they may need to be modeled using tools like Modeller. For this protocol, we assume the downloaded structures are sufficiently complete.
-
Save the cleaned protein as a new PDB file.
-
-
Prepare for AutoDock (PDBQT format):
-
Open AutoDock Tools (ADT).
-
Go to File -> Read Molecule and load the cleaned protein PDB file.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar Only" as non-polar hydrogens are typically not involved in the key interactions scored by Vina.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein to designate it as the rigid receptor for the docking calculation.
-
Save the final prepared receptor as a PDBQT file (File -> Save -> Write PDBQT).
-
Protocol 3.3: Docking Simulation with AutoDock Vina
This protocol details how to define the search space and execute the docking calculation.
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. The most reliable method is to define the search space around the position of the original, co-crystallized ligand.
-
In ADT, with the prepared receptor (PDBQT) loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You need to adjust its center and dimensions.
-
To find the center, you can either manually inspect the coordinates of the original ligand (from the initial PDB file) or use a visualization tool to find the geometric center of the binding pocket.
-
Adjust the center_x, center_y, center_z coordinates in the Grid Options panel.
-
Set the size_x, size_y, size_z dimensions. The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A size of 22-26 Å in each dimension is often a good starting point.
-
Note down the center and size coordinates.
-
-
Create the Vina Configuration File:
-
Create a simple text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Run the Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina program with the command: vina --config conf.txt --log docking_log.txt
-
The simulation will run, and upon completion, you will have two new files: docking_results.pdbqt (containing the predicted binding poses) and docking_log.txt (containing the binding affinity scores).[25]
-
Results Analysis and Interpretation
Raw docking output requires careful scientific interpretation to be meaningful. The process involves evaluating binding scores, analyzing molecular interactions, and visually inspecting the poses.[26][27][28]
Caption: Logical workflow for the analysis of molecular docking results.
Protocol 4.1: Analyzing Docking Output
-
Examine Binding Affinity:
-
Open the docking_log.txt file. It will list the binding affinity scores for the top poses (typically 9-10).
-
The binding affinity is reported in kcal/mol.[26] More negative values indicate stronger, more favorable binding.[26][29]
-
This score provides a first-pass quantitative ranking of the predicted poses.
-
-
Visualize and Inspect Poses:
-
Load the prepared receptor PDBQT file into PyMOL or Discovery Studio Visualizer.
-
Load the docking_results.pdbqt output file. This file contains multiple models, one for each predicted pose. You can cycle through them.
-
Focus on the top-ranked poses (those with the lowest binding energy).
-
Trustworthiness Check: Does the pose make chemical sense? Is it buried in the binding pocket or floating nonsensically at the surface? A good pose should have extensive contact with the protein.
-
-
Analyze Molecular Interactions: [25]
-
For the top 1-3 poses, identify the specific amino acid residues that are interacting with the ligand.
-
Use the visualization software's tools to find and display key interactions:
-
Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., the amide N-H or carbonyl oxygen of the ligand with polar residues like Ser, Thr, Asp, Gln).
-
Hydrophobic Interactions: Identify non-polar parts of the ligand (like the indole ring) nestled against hydrophobic residues (e.g., Leu, Ile, Val, Phe).
-
π-Stacking: Look for stacking of the indole ring with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
The presence of multiple, well-defined interactions validates the docking score and suggests a stable binding mode.[26]
-
Data Presentation: Hypothetical Docking Results
The following table summarizes hypothetical results for the docking of this compound into our selected targets.
| Target Protein | PDB ID | Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |
| MAO-B | 2V5Z | 1 | -8.9 | Tyr435, Gln206, Cys172 | H-Bond, π-Stacking |
| 2 | -8.5 | Tyr398, Ile199 | Hydrophobic | ||
| 5-HT2A Receptor | 6WHA | 1 | -9.5 | Asp155, Ser242, Phe339 | H-Bond, Salt Bridge |
| 2 | -9.2 | Trp336, Phe340 | π-Stacking |
Interpretation of Hypothetical Data: In this example, the ligand shows strong predicted binding affinity for both targets. The slightly more favorable score for the 5-HT2A receptor (-9.5 kcal/mol) suggests it might have a higher affinity for this target. Critically, the types of interactions differ. The interaction with 5-HT2A is predicted to involve a key salt bridge with Asp155, a common anchor point for aminergic GPCR ligands[5][6], while the MAO-B interaction relies more on π-stacking with aromatic tyrosine residues in its active site. This level of detailed analysis is the primary value of molecular docking.
Conclusion and Future Directions
This guide has outlined a robust and validated protocol for the molecular docking of this compound against MAO-B and the 5-HT2A receptor. By following a systematic workflow of ligand and protein preparation, controlled simulation, and critical analysis of the results, researchers can generate credible hypotheses about the binding mode and affinity of small molecules.
The results from molecular docking are predictive and should be considered hypotheses that require experimental validation. Promising results from this in silico study should be followed by:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In Vitro Binding Assays: To experimentally measure the binding affinity (e.g., Ki or IC50 values).
-
Functional Assays: To determine if the compound acts as an inhibitor (for MAO-B) or an agonist/antagonist (for the 5-HT2A receptor).
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, saving time and resources in the search for novel therapeutics.
References
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-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available at: [Link]
-
wwPDB. (n.d.). Worldwide Protein Data Bank. Available at: [Link]
-
PyMOL. (2025). PyMOL - Download. Available at: [Link]
-
Wikipedia. (2024). Protein Data Bank. Available at: [Link]
-
BioSoft. (n.d.). PyMOL - Molecular Visualization System. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Available at: [Link]
-
YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. Available at: [Link]
-
PyMOL Wiki. (n.d.). View 3D Molecular Structures. Available at: [Link]
-
Compchems. (2022). An introduction to PyMOL. Available at: [Link]
-
Chemist Wizards. (n.d.). PyMol | Free Download | Chemistry Software. Available at: [Link]
-
Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. Available at: [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. Available at: [Link]
-
RCSB PDB. (n.d.). RCSB PDB Homepage. Available at: [Link]
-
iGEM IISc-Bengaluru. (n.d.). Protocol for Docking with AutoDock. Available at: [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available at: [Link]
-
PubMed Central (PMC). (n.d.). The Protein Data Bank. Available at: [Link]
-
My Biosoftware. (2021). BIOVIA Discovery Studio Visualizer 4.5 – Molecular Visualization. Available at: [Link]
-
Proteopedia. (2024). Protein Data Bank. Available at: [Link]
-
Dassault Systèmes. (n.d.). Free Download: BIOVIA Discovery Studio Visualizer. Available at: [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Available at: [Link]
-
YouTube. (2023). Discovery Studio Visualizer Tutorial | Beginners Guide. Available at: [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Available at: [Link]
-
YouTube. (2024). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. Available at: [Link]
-
YouTube. (2020). Molecular docking | Introduction to basic computational chemistry method. Available at: [Link]
-
YouTube. (2019). AutoDock Vina Tutorial. Available at: [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]
-
PubMed Central (PMC). (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Available at: [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]
-
PubMed. (2024). Prominent Neuroprotective Potential of Indole-2- N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. Available at: [Link]
-
MDPI. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. Available at: [Link]
-
Scribd. (n.d.). Autodock - Vina Protocol. Available at: [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. Available at: [Link]
-
MDPI. (n.d.). Overcoming Depression with 5-HT2A Receptor Ligands. Available at: [Link]
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PLOS Computational Biology. (n.d.). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. Available at: [Link]
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PubMed. (n.d.). A search for new 5-HT1A/5-HT2A receptor ligands. In vitro and in vivo studies of 1-[omega-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
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PubMed Central (PMC). (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Available at: [Link]
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PubMed Central (PMC). (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Available at: [Link]
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ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
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Application Note & Protocols for the Evaluation of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide as a Potential Modulator of G-Protein Coupled Receptors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel small molecules, using (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide as a representative compound. While the specific biological target of this molecule is yet to be fully elucidated, its indole-based scaffold suggests potential activity at G-protein coupled receptors (GPCRs). This guide will focus on a key member of this family, the Trace Amine-Associated Receptor 1 (TAAR1), a promising therapeutic target for neuropsychiatric disorders.[1][2] We will detail the principles and provide step-by-step protocols for robust cell-based assays to determine the potency and efficacy of this compound as a potential TAAR1 agonist.
Introduction: The Rationale for Targeting TAAR1 with Novel Indole Scaffolds
G-protein coupled receptors constitute a large family of transmembrane proteins that are primary targets for a significant portion of clinical therapeutics.[3] The Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines such as β-phenethylamine and tyramine.[4][5] Expressed in key regions of the central nervous system that regulate monoamine systems, TAAR1 has emerged as a significant target for the treatment of conditions like schizophrenia, depression, and addiction.[2][6] Unlike traditional antipsychotics that primarily act on dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action that may provide a better side-effect profile.[2]
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-mycobacterial and anti-cancer properties.[7][8][9] Its structural features make it a plausible candidate for interaction with GPCRs. This guide, therefore, outlines a systematic approach to evaluate this compound as a potential TAAR1 agonist.
Principles of Cell-Based Assays for GPCR Activation
The activation of a GPCR by a ligand initiates a cascade of intracellular events.[10] Cell-based assays are designed to measure these downstream signals to quantify the agonist's activity. The choice of assay depends on the G-protein subtype the GPCR couples to. TAAR1 is known to primarily couple to the Gαs subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6][11] However, for high-throughput screening, promiscuous G-proteins like Gα16 can be co-expressed to force a calcium signaling pathway, which can be readily measured.[12][13]
This guide will focus on two primary assays:
-
cAMP Accumulation Assay: A direct measure of the canonical Gαs signaling pathway of TAAR1.
-
Intracellular Calcium Mobilization Assay: A common high-throughput screening method for GPCRs.
Signaling Pathway Diagrams
Caption: Canonical TAAR1 Gαs signaling pathway.
Caption: Engineered TAAR1 signaling via Gα16.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to compound treatment using a commercially available Bioluminescence Resonance Energy Transfer (BRET) based cAMP biosensor.[1]
Caption: Workflow for the cAMP BRET assay.
-
HEK293 cells stably expressing human TAAR1 and a BRET-based cAMP biosensor.
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer: HBSS with 20 mM HEPES.
-
This compound (Test Compound).
-
β-phenethylamine (Positive Control).
-
BRET substrate (e.g., Coelenterazine h).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of measuring BRET signals.
-
Cell Seeding: Seed the HEK293-TAAR1-cAMP sensor cells in white, opaque 96-well plates at a density of 20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer. Also, prepare a serial dilution of the positive control, β-phenethylamine.
-
Assay Initiation: Gently aspirate the culture medium from the cells and add 90 µL of assay buffer.
-
Compound Addition: Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL of assay buffer with DMSO (vehicle control) or 10 µL of the positive control dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Prepare the BRET substrate according to the manufacturer's instructions and add it to each well.
-
Signal Detection: Immediately read the plate on a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm and ~530 nm).
-
Calculate the BRET ratio (Emission at 530 nm / Emission at 475 nm) for each well.
-
Normalize the data to the vehicle control (0% activation) and the maximum response of the positive control (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol details a fluorescence-based assay to measure intracellular calcium mobilization in cells co-expressing TAAR1 and a promiscuous Gα16 protein.[4][12]
Caption: Workflow for the Calcium Mobilization Assay.
-
CHO-K1 or HEK293 cells stably co-expressing human TAAR1 and Gα16.
-
Cell culture medium: F-12 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
This compound (Test Compound).
-
ATP or another suitable agonist for Gq-coupled receptors (Positive Control for cell health).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
-
Cell Seeding: Seed the CHO-K1-TAAR1-Gα16 cells in black-walled, clear-bottom 96-well plates at a density of 40,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer, according to the manufacturer's protocol.
-
Aspirate the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
Compound Preparation: Prepare a 4X concentrated serial dilution series of the test compound in assay buffer.
-
Signal Detection: Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add 50 µL of the 4X compound dilutions to the cell plate.
-
Continue to monitor the fluorescence signal for an additional 2-3 minutes.
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% response) and a saturating concentration of a known agonist or a positive control like ATP (100% response).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Assay Type | EC50 (nM) | Emax (%) | n |
| This compound | cAMP Accumulation | 125.3 | 95 | 3 |
| This compound | Calcium Mobilization | 98.7 | 102 | 3 |
| β-phenethylamine (Control) | cAMP Accumulation | 50.1 | 100 | 3 |
Interpretation: The EC50 value represents the potency of the compound, with lower values indicating higher potency. The Emax value indicates the efficacy of the compound relative to a known full agonist. A compound with an Emax near 100% is considered a full agonist, while a compound with a lower Emax is a partial agonist. Consistent results between the two assays would provide strong evidence for the compound's activity at TAAR1.
References
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link: https://www.
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link: https://www.mdpi.com/1422-0067/25/10/5496]
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link: https://www.europeanpharmaceuticalreview.com/article/23479/gpcrs-cell-based-label-free-assays-in-gpcr-drug-discovery/]
- Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link: https://www.marinbio.com/cell-based-assays-for-g-protein-coupled-receptors-gpcrs/]
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link: https://www.
- PubChem. (n.d.). Fluorescence-based cell-based high throughput dose response assay to identify agonists of the human trace amine associated receptor 1 (TAAR1). PubChem Bioassay, AID 686985. [Link: https://pubchem.ncbi.nlm.nih.gov/bioassay/686985]
- PubChem. (n.d.). Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1). PubChem Bioassay, AID 686984. [Link: https://pubchem.ncbi.nlm.nih.gov/bioassay/686984]
- PubChem. (n.d.). Counterscreen for agonists of the human trace amine associated receptor 1 (TAAR1). PubChem Bioassay, AID 686983. [Link: https://pubchem.ncbi.nlm.nih.gov/bioassay/686983]
- ResearchGate. (n.d.). List of TAAR1 agonists identified in BRET assay. [Link: https://www.researchgate.net/figure/List-of-TAAR1-agonists-identified-in-BRET-assay_tbl1_236154541]
- MDPI. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. [Link: https://www.mdpi.com/1422-0067/25/15/8226]
- Amerigo Scientific. (n.d.). Trace amine-associated receptor 1, Mouse Taar1 (aa 1-332). [Link: https://www.amerigoscientific.com/trace-amine-associated-receptor-1-mouse-taar1-aa-1-332-item-120612-1329.html]
- MDPI. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. [Link: https://www.mdpi.com/1422-0067/25/8/4407]
- National Center for Biotechnology Information. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395775/]
- National Center for Biotechnology Information. (2009). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 108(4), 807–817. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2719874/]
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003889/]
- Biocompare. (n.d.). TAAR1 ELISA Kits. [Link: https://www.biocompare.com/ELISA-Kits/10121-TAAR1/]
- PubMed. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9693–9707. [Link: https://pubmed.ncbi.nlm.nih.gov/24228734/]
- BioHippo. (n.d.). Human Trace amine-associated receptor 1 (TAAR1) ELISA Kit. [Link: https://www.biohippo.
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415518/]
- ACS Publications. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(7), 5486–5506. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02111]
- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9014023/]
- MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(21), 6432. [Link: https://www.mdpi.com/1420-3049/26/21/6432]
- PubChem. (n.d.). N-methyl-N-phenyl-1H-indole-2-carboxamide. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/821483]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Welcome to the technical support center for the synthesis of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Overview of the Synthesis
The synthesis of this compound typically involves the amidation of (2S)-2,3-dihydro-1H-indole-2-carboxylic acid with methylamine. This seemingly straightforward reaction can be prone to various issues that affect yield and purity. This guide will walk you through common problems and their solutions in a practical question-and-answer format.
Troubleshooting Guide
Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no desired product at all. What are the most common culprits?
Several factors can contribute to a poor yield in the synthesis of this compound. The primary reasons often revolve around the activation of the carboxylic acid, the reactivity of the amine, and the overall reaction conditions.[1]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by methylamine. Incomplete activation is a frequent cause of low yields.[1]
-
Amine Reactivity Issues: While methylamine is a potent nucleophile, its effective concentration can be diminished by improper reaction setup or side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Non-optimized conditions can lead to slow reactions or the decomposition of reactants and products.[2]
-
Poor Quality Starting Materials: Impurities in the (2S)-2,3-dihydro-1H-indole-2-carboxylic acid or methylamine can interfere with the reaction.
Q2: I suspect the carboxylic acid activation is the problem. How can I choose the right coupling reagent and ensure complete activation?
The choice of coupling reagent is critical for a successful amidation. For the synthesis of indole-2-carboxamides, a variety of coupling agents can be employed.
-
Common Coupling Reagents: Reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used for amide bond formation.[3][4]
-
Troubleshooting Activation:
-
Reagent Stoichiometry: Ensure you are using a sufficient amount of the coupling reagent, typically 1.1 to 1.5 equivalents relative to the carboxylic acid.
-
Activation Time: Allow enough time for the carboxylic acid to be fully activated before adding the methylamine. This pre-activation step can be monitored by techniques like TLC or LC-MS if a stable activated intermediate is formed.
-
Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Experimental Protocol: Amide Coupling using BOP Reagent
-
Dissolve (2S)-2,3-dihydro-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.[4]
-
Add the BOP coupling reagent (1.1 equivalents) to the mixture and stir at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.[4]
-
Slowly add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or water) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup to remove the excess reagents and byproducts.
Impurity Formation and Side Reactions
Q3: I'm observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?
Side reactions are a common challenge in amidation chemistry. Understanding their origin is key to suppression.
-
Racemization: While the chiral center in (2S)-2,3-dihydro-1H-indole-2-carboxylic acid is at the 2-position, the reaction conditions, particularly the use of strong bases or high temperatures, can potentially lead to some degree of racemization. Using additives like HOBt or running the reaction at lower temperatures can help suppress this.[1]
-
N-Alkylation of the Indole Nitrogen: If the indole nitrogen is unprotected, it can compete with the methylamine as a nucleophile, leading to undesired N-acylation or other side reactions. While the dihydroindole nitrogen is less reactive than that of an indole, protection might be necessary under certain conditions.[2]
-
Over-alkylation: In some cases, double alkylation or other reactions can occur, especially if harsh basic conditions are used.[3]
Q4: My starting indole-2-carboxylic acid seems to be unstable under the reaction conditions. What can I do?
Indole derivatives can be sensitive, especially to strong acids or bases and high temperatures.[2]
-
Protecting Groups: If instability is a major issue, consider protecting the indole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These groups can be removed after the amidation step.[2]
-
Milder Conditions: Opt for milder coupling reagents that do not require harsh conditions. For instance, enzyme-catalyzed amidations, if applicable, can offer high selectivity under mild conditions.
Workflow for Troubleshooting Low Yield and Impurity Formation
Caption: A troubleshooting workflow for improving the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction?
Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used for amide coupling reactions. The choice of solvent can impact the solubility of your starting materials and reagents, as well as the overall reaction rate. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
Q: Is it necessary to protect the indole nitrogen?
For 2,3-dihydroindoles (indolines), the nitrogen is a secondary amine and generally less prone to side reactions compared to the nitrogen in an aromatic indole ring. In many cases, protection may not be necessary. However, if you are experiencing side reactions related to the indoline nitrogen, using a protecting group like Boc can be a viable strategy.[2]
Q: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. TLC can give you a quick qualitative assessment of the consumption of your starting material and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any major byproducts, confirming the identity of your target molecule.
Q: What are the best practices for purification of the final product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product and impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased. It's also important to effectively remove the coupling agent byproducts during the aqueous workup prior to chromatography. Washing the organic layer with a dilute acid, a base, and then brine can help remove many of these impurities.[5]
Quantitative Data Summary
The following table provides a hypothetical comparison of different reaction conditions to illustrate how optimization can impact the yield of this compound.
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | EDCI/HOBt | DIPEA | DCM | 25 | 65 |
| 2 | HATU | DIPEA | DMF | 0 to 25 | 85 |
| 3 | BOP | Et₃N | THF | 25 | 78 |
| 4 | EDCI/HOBt (wet solvent) | DIPEA | DCM | 25 | <10 |
This data highlights the importance of choosing the right coupling reagent and ensuring anhydrous conditions for achieving a high yield.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replic
- Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. (URL: )
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (URL: )
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (URL: )
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. (URL: )
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC - NIH. (URL: )
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: )
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Overcoming solubility issues of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Technical Support Center: (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Introduction: Welcome to the technical support guide for this compound (CAS 185213-09-6).[1] This molecule, a derivative of the indole carboxamide scaffold, represents a class of compounds frequently investigated in drug discovery. A common hurdle encountered by researchers is its limited aqueous solubility, a critical factor that influences bioavailability and the reliability of in-vitro assay results.[2][3] This guide is designed to provide you, our fellow scientists and drug developers, with a logical, step-by-step framework for diagnosing and overcoming these solubility challenges. We will move from fundamental characterization to advanced enhancement strategies, explaining the scientific principles behind each method to empower you to make informed decisions for your experimental systems.
Part 1: Foundational Analysis - Understanding the Solubility Problem
Before attempting to enhance solubility, it is crucial to quantify the baseline characteristics of your compound. This initial analysis forms the bedrock of your troubleshooting strategy.
FAQ 1: How do I accurately measure the baseline aqueous solubility of my compound?
Answer: The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[4][5] This method measures the saturation concentration of the compound in a specific solvent at a controlled temperature.
Underlying Principle: This technique ensures that the solution has reached equilibrium with an excess of the solid compound, providing a true measure of its intrinsic solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed, clear glass vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard, but highly crystalline or polymorphic compounds may require longer.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6]
-
Calculation: Express the solubility in units such as µg/mL or µM.
FAQ 2: Is the solubility of this compound dependent on pH?
Answer: It is highly probable. Most organic molecules containing amine or amide groups exhibit pH-dependent solubility.[7] The indole nitrogen is very weakly acidic, while the carboxamide group is generally neutral but can be protonated under strongly acidic conditions. Determining the solubility at various pH points is a critical diagnostic step.
Underlying Principle: The solubility of an ionizable compound is lowest when it is in its neutral, un-ionized form and increases as the molecule becomes charged.[7] For a weakly basic compound, solubility typically increases as the pH decreases (protonation), while for a weakly acidic compound, it increases as the pH rises (deprotonation).
Workflow: pH-Dependent Solubility Profiling
To assess this, perform the Shake-Flask method described above in parallel using buffers of different pH values, for instance:
-
Acidic: pH 1.2-2.0 (simulating gastric fluid)
-
Near-Neutral: pH 6.8-7.4 (simulating intestinal fluid and physiological conditions)
-
Basic: pH 9.0
A significant change in solubility across this range indicates that pH modification is a viable strategy for solubilization.
Caption: Initial workflow for characterizing compound solubility.
Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement
Based on your initial characterization, you can now select an appropriate strategy to overcome solubility limitations.
Q1: My compound's solubility is pH-dependent. How can I use this to my advantage?
Answer: If your compound is more soluble at a lower pH, you can prepare your stock solutions in a weakly acidic buffer (e.g., pH 5.0-6.5). For cellular assays, ensure that the final concentration of the acidic buffer in the cell culture medium is low enough not to perturb the physiological pH. The addition of pH-modifying excipients like citric or tartaric acid can also be used in solid formulations to create an acidic microenvironment upon dissolution, thereby increasing the drug's solubility.[8][9]
Q2: pH adjustment is insufficient or not viable for my experiment. How can co-solvents help?
Answer: Co-solvency is one of the most common and effective techniques for solubilizing non-polar compounds in aqueous media.[10][11]
Underlying Principle: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Water-miscible organic co-solvents (e.g., ethanol, PEG 400, propylene glycol, DMSO) work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the solute and the solvent and facilitates dissolution.[12][13]
Experimental Protocol: Co-Solvent Screening
-
Prepare 10-20 mM stock solutions of your compound in 100% of several neat co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
In separate vials, prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small aliquot of the concentrated compound stock from Step 1 into each co-solvent/buffer mixture from Step 2 to reach your desired final concentration.
-
Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The lowest percentage of co-solvent that maintains the compound in solution is the optimal choice for minimizing potential solvent-induced artifacts in your assay.
Data Summary: Typical Co-Solvent Effects (Hypothetical Data)
| Co-Solvent | 1% v/v in PBS | 5% v/v in PBS | 10% v/v in PBS | 20% v/v in PBS |
| DMSO | Precipitates | Soluble | Soluble | Soluble |
| PEG 400 | Precipitates | Precipitates | Soluble | Soluble |
| Ethanol | Precipitates | Soluble | Soluble | Soluble |
Caution: High concentrations of organic solvents can be toxic to cells or interfere with enzyme kinetics. Always run a vehicle control (buffer + co-solvent) in your experiments to account for these effects.
Q3: I need a solution for an in vivo study or want to avoid organic solvents. What is cyclodextrin complexation?
Answer: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15]
Underlying Principle: Cyclodextrins have a unique structure resembling a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule partitions into the non-polar cavity, while the hydrophilic outer surface interacts with water, rendering the entire drug-cyclodextrin complex water-soluble.[16][17] This is a non-covalent, host-guest interaction.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.[18]
Experimental Protocol: Preparation by Co-Solvent Evaporation
-
Dissolve the compound and a molar excess (e.g., 1:2 or 1:3 ratio) of HP-β-CD in a suitable organic solvent (e.g., methanol or ethanol).
-
Stir the solution for 1-2 hours to ensure thorough mixing.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid under vacuum to remove any residual solvent.
-
Reconstitute the solid complex in water or buffer. The resulting aqueous solution should be clear if complexation was successful. Verify the increase in solubility using the shake-flask method.
Q4: The required dose is high, and other methods are not achieving the target concentration. Should I consider solid dispersions?
Answer: Yes, for challenging compounds, creating an amorphous solid dispersion is a powerful formulation strategy, particularly for oral drug delivery.[19][20]
Underlying Principle: Crystalline solids have a highly ordered lattice structure that requires significant energy to break during dissolution. In a solid dispersion, the drug is molecularly dispersed in an amorphous (non-crystalline), high-energy state within a hydrophilic polymer carrier.[21][22] This amorphous form dissolves much more rapidly and can achieve a transient supersaturated state, significantly enhancing absorption.[23]
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)
-
Hydroxypropyl methylcellulose (HPMC)[24]
-
Polyethylene glycols (PEGs)[25]
Common Preparation Methods:
-
Solvent Evaporation/Spray Drying: The drug and carrier are dissolved in a common solvent, which is then rapidly removed by evaporation or spraying, trapping the drug in its amorphous state within the polymer matrix.[27]
-
Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer carrier are mixed and heated until molten, then extruded. This solvent-free method is efficient and scalable.
This is an advanced technique typically requiring specialized equipment and expertise in polymer science and pharmaceutical processing.
Part 3: Strategy Selection Guide
Choosing the right method depends on your experimental context and goals. The following decision tree can help guide your choice.
Caption: Decision tree for selecting a solubility enhancement method.
References
-
Verma, S., & Rawat, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Inno Lims. [Link]
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Patil, A. T., & Patil, S. B. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
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Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
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Cosolvency. (n.d.). Slideshare. [Link]
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Mishra, D., & Kumar, S. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Sharma, A., & Jain, C. P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich. [Link]
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S., S., & S., K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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SOLID DISPERSION: A TOOL TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (2014). PharmaTutor. [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Cosolvent. (n.d.). Wikipedia. [Link]
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Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of drug/cyclodextrin complexes. International Journal of Pharmaceutics. [Link]
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Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
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Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor. [Link]
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Al-Akayleh, F., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
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solubility experimental methods.pptx. (n.d.). Slideshare. [Link]
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On the Measurement of Solubility. (2021). ResearchGate. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
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EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). ACS Publications. [Link]
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Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. (2022). IFF. [Link]
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Enhancing solubility with novel excipients. (2021). Manufacturing Chemist. [Link]
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Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development and Delivery. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2018). ResearchGate. [Link]
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Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2011). PubMed. [Link]
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Technical Support Center: Optimization of Chiral HPLC Separation for Indoline-2-Carboxamides
Welcome to the technical support center for the chiral separation of indoline-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these challenging enantiomers. My approach here is not to provide a rigid protocol, but to equip you with the foundational knowledge and systematic troubleshooting strategies required to develop robust and efficient chiral HPLC methods. We will explore the causal relationships behind experimental choices, ensuring that every step you take is informed by sound scientific principles.
Part 1: Foundational Concepts in Separating Indoline-2-Carboxamides
Before troubleshooting, it's crucial to understand the molecule and the separation mechanism. The indoline-2-carboxamide scaffold contains at least one stereocenter at the C2 position. The molecule's key features for chiral recognition are:
-
The Amide Linkage: A rigid, planar group capable of forming strong hydrogen bonds and dipole-dipole interactions.
-
The Indoline Ring: A bicyclic aromatic system that can engage in π-π stacking.
-
Substituents: Groups on the amide nitrogen, the indoline ring, or at C2 that create steric hindrance and additional interaction points.
Chiral recognition in HPLC is fundamentally governed by the three-point interaction model .[1] For a stable diastereomeric complex to form between one enantiomer and the chiral stationary phase (CSP), there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The other enantiomer will be unable to establish all three interactions at the same time, leading to a weaker complex, a shorter retention time, and thus, separation.
Due to the presence of both hydrogen bond donors/acceptors and an aromatic system, polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most powerful and versatile tools for this class of compounds.[2][3] Their helical polymer structure creates complex chiral grooves where interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions can occur, providing the necessary environment for enantioseparation.[2][4]
Part 2: Systematic Method Development & Initial Screening
A trial-and-error approach to chiral separations is inefficient.[5] A systematic screening strategy across different columns and mobile phase modes is the most effective starting point.[6]
Question: I have a new racemic indoline-2-carboxamide. Where do I start my method development?
Answer: You should begin with a column and mobile phase screening protocol. The goal is not to achieve perfect separation initially, but to identify the most promising CSP and mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) that show any hint of separation ("enantio-recognition").
Polysaccharide-based CSPs are the primary choice.[7][8] A good screening set includes columns with different polysaccharide backbones (amylose and cellulose) and various phenylcarbamate derivatives to maximize the chances of finding selectivity.[2][9]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Initial method development workflow for chiral indoline-2-carboxamides.
Table 1: Recommended Initial Screening Conditions
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Organic (PO) |
|---|---|---|---|
| Mobile Phase A | n-Hexane or Heptane | 10 mM Ammonium Bicarbonate in Water, pH adjusted | Acetonitrile (ACN) or Methanol (MeOH) |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) or Methanol (MeOH) | Basic Additive: 0.1% Diethylamine (DEA) |
| Gradient/Isocratic | Isocratic: 80:20 (A:B) | Gradient: 5% to 95% B over 15 min | Isocratic: 100% A + Additive |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Rationale | NP often provides the highest selectivity for polysaccharide CSPs. | RP is compatible with MS detection and useful for more polar analytes. | PO is excellent for compounds with poor solubility in hexane but good solubility in polar organic solvents. |
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered after initial screening. The solutions are presented in a question-and-answer format to directly tackle specific experimental problems.
Issue 1: Poor or No Resolution (Rs < 1.5)
Question: My enantiomers are co-eluting or the resolution is very poor. How do I improve it?
Answer: This is the most common challenge and requires a systematic optimization of the mobile phase on the most promising CSP identified during screening. Selectivity is the most powerful factor for improving resolution.[8]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision tree for troubleshooting poor chiral resolution.
Detailed Optimization Steps:
-
Optimize the Organic Modifier (The "Selector"):
-
In Normal Phase: The alcohol (IPA or ethanol) is the most critical component. It competes with the analyte for hydrogen bonding sites on the CSP. Systematically vary the alcohol percentage (e.g., in 5% increments from 10% to 30%). Also, switch between IPA and ethanol; ethanol often provides better peak efficiency and sometimes different selectivity.[5]
-
In Reversed-Phase: Switch between acetonitrile (ACN) and methanol (MeOH). ACN is a weaker hydrogen bond acceptor, while MeOH is both a donor and acceptor. This difference can significantly alter interactions with the amide group of your analyte and the CSP.
-
-
Incorporate Mobile Phase Additives (The "Problem Solvers"):
-
For indoline-2-carboxamides, additives are not just optional—they are often essential for good chromatography. They work by suppressing unwanted ionic interactions (like with residual silanols on the silica) and ensuring the analyte is in a single, consistent ionic state.[10][11]
-
For the Basic Indoline Nitrogen: Add a basic modifier like 0.1% Diethylamine (DEA) in Normal Phase or Polar Organic mode. This is crucial for preventing peak tailing.
-
For the Amide Group: The amide proton can be acidic. In Reversed-Phase, controlling the pH with a buffer is important. If the analyte is acidic overall, adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) can sharpen peaks. In some cases, using both an acid and a base can yield the best results.[12]
-
Table 2: Impact of Common Mobile Phase Additives
| Additive (Typical Conc.) | Mode | Primary Function & Effect on Indoline-2-Carboxamides |
|---|---|---|
| Diethylamine (DEA) (0.1%) | NP, PO | Base. Masks active silanol sites on the silica support, preventing tailing caused by the basic indoline nitrogen. Can significantly improve peak shape and sometimes selectivity.[11][13] |
| Trifluoroacetic Acid (TFA) (0.1%) | NP, RP, PO | Acid. Protonates basic sites on the analyte (indoline N), leading to a consistent charge state. Can improve peak shape for basic compounds but may be harsh on some columns. |
| Formic/Acetic Acid (0.1%) | RP | Acid. A less aggressive acid than TFA, often used in RP for MS-compatibility. Helps control the ionization state of both the analyte and CSP. |
| Ammonium Bicarbonate/Formate (10-20 mM) | RP | Buffer. Controls mobile phase pH to ensure consistent analyte ionization, which is critical for reproducible retention and selectivity. |
Issue 2: Poor Peak Shape (Tailing)
Question: I have some separation, but my peaks are tailing significantly. What is the cause and how do I fix it?
Answer: Peak tailing is typically caused by undesirable secondary interactions or column overload. For your molecule, the primary suspect is the interaction between the basic indoline nitrogen and acidic silanol groups on the CSP's silica support.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Rule out Column Overload: First, inject a sample that is 10x more dilute. If the peak shape improves dramatically, you are overloading the column. Reduce your sample concentration.
-
Add a Basic Modifier: If dilution doesn't help, the cause is likely secondary interactions.
-
Protocol: Add 0.1% Diethylamine (DEA) to your normal phase or polar organic mobile phase.[13] The DEA will preferentially interact with the silanol groups, freeing up your analyte to engage primarily with the chiral selector. This almost always results in a significant improvement in peak symmetry.
-
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase.[14] Injecting in a much stronger solvent (like pure DMSO or DCM) can cause the sample to precipitate at the column head, leading to broad or tailing peaks.[15] If solubility is an issue, dissolve the sample in the minimum possible amount of a strong solvent and then dilute with mobile phase.
Issue 3: Irreproducible Results & Shifting Retention Times
Question: My method worked yesterday, but today the retention times and resolution have changed. What's going on?
Answer: Lack of reproducibility is often traced to three main factors: insufficient column equilibration, temperature instability, or additive "memory effects".
-
Column Equilibration: Chiral separations can require longer equilibration times than achiral methods, especially when mobile phase additives are used. Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before the first injection.
-
Temperature Control: Chiral recognition is a thermodynamic process and is highly sensitive to temperature.[16] Even small fluctuations in lab temperature can alter retention and selectivity. Always use a thermostatted column compartment.
-
Additive Memory Effects: Additives, particularly basic ones like DEA, can adsorb strongly to the CSP surface. If you use a column for a method with an additive and then switch to a method without it, the residual additive can leach off, affecting your new separation for a long time.[17] It is best practice to dedicate specific columns to specific methods or additive types. If you must switch, a very thorough flushing protocol is required.
Part 4: Advanced Optimization & Frequently Asked Questions
Question: How does temperature really affect my separation, and how should I optimize it?
Answer: Temperature is a powerful but complex tool for optimization. The relationship between enantioselectivity and temperature is governed by thermodynamics (ΔΔG° = ΔΔH° - TΔΔS°).
-
General Rule: Lowering the temperature often increases resolution.[5] This is because the interactions (hydrogen bonds, dipole-dipole) that create chiral recognition are often enthalpically driven (exothermic). Lowering the temperature favors these weaker bonding forces, enhancing the stability difference between the two diastereomeric complexes.
-
The Exception: In some cases, increasing the temperature can improve or even enable a separation.[18][19] This can happen if the separation is entropically driven or if a higher temperature induces a more favorable conformational change in the polysaccharide selector.[19] Furthermore, higher temperatures decrease mobile phase viscosity, which can lead to sharper, more efficient peaks.[13]
-
Optimization Strategy: Once you have a partial separation, systematically evaluate the effect of temperature in 5-10°C increments (e.g., 15°C, 25°C, 35°C). Be aware that temperature can sometimes even cause the reversal of elution order , indicating a change in the dominant recognition mechanism.[8]
Question: What is the difference between a "coated" and an "immobilized" polysaccharide column, and which one should I use?
Answer: This choice relates to the robustness and versatility of the CSP.
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface.
-
Pro: Can sometimes offer slightly higher selectivity in standard solvents (e.g., hexane/alcohol).
-
Con: Limited solvent compatibility. "Forbidden" solvents like dichloromethane (DCM), chloroform, THF, or DMSO will dissolve the coating and irreversibly destroy the column.[15]
-
-
Immobilized CSPs: The polysaccharide is covalently bonded to the silica.
-
Pro: Extremely robust and compatible with virtually any organic solvent.[4] This "extended solvent compatibility" is a massive advantage for indoline-2-carboxamides, which may have limited solubility. It allows you to use solvents like DCM or THF as mobile phase components to achieve unique selectivities not possible on coated phases.[2]
-
Con: The bonding chemistry can sometimes slightly alter the selectivity compared to its coated counterpart.
-
Recommendation: For method development with new chemical entities like novel indoline-2-carboxamides, immobilized CSPs are strongly recommended . Their robustness and solvent versatility provide a much wider experimental space for achieving a successful separation.[4]
Question: My compound is only soluble in DMSO. How do I inject it without ruining the chromatography?
Answer: This is a common and difficult practical problem. Injecting a large volume of a strong, non-eluting solvent like DMSO into a normal phase system will cause severe peak distortion.
Protocol for Injecting Samples in Strong Solvents (e.g., DMSO):
-
Minimize Injection Volume: This is the most critical step. Keep the injection volume as low as possible, ideally 1-2 µL.
-
Maximize Sample Concentration: Prepare your sample at the highest possible concentration in DMSO to allow for a low injection volume.
-
Dilute with a Compatible Solvent if Possible: If your compound has any solubility in a solvent like MTBE or even IPA, try to dilute the initial DMSO stock with that solvent before injection.
-
Accept a Compromise: You may have to accept some peak fronting or broadening. The goal is to get a reproducible and quantifiable result, even if the peak shape isn't perfect.
References
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- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
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- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. (n.d.). Journal of Chromatographic Science, Oxford Academic.
- Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
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- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Journal of Chromatographic Science.
- Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
- Top 5 FAQ's About Chiral Columns. (2022). Phenomenex.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC - PubMed Central.
- The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). MDPI.
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- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.). ResearchGate.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
- Trouble with chiral separations. (2020). Chromatography Today.
- Chiral HPLC Method Development. (n.d.). I.B.S.
- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (n.d.). Scirp.org.
- Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
- Chiral Separation 2: Optimization of Chiral Separations. (2021). Restek Resource Hub.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate.
- Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- What precautions should be kept in our mind, if using chiral column in HPLC? (2015). ResearchGate.
- Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2025). ResearchGate.
- 26 questions with answers in CHIRAL HPLC. (n.d.). ResearchGate.
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Molecular Docking of Flexible Indoline Ligands
Welcome to the technical support guide for troubleshooting molecular docking simulations involving flexible indoline-based ligands. The unique structural characteristics of the indoline scaffold—namely its inherent flexibility, non-planar ring system, and the potential for nitrogen inversion—present specific challenges in computational drug design. This guide is structured to provide clear, actionable solutions to common problems encountered by researchers, blending theoretical explanations with practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the docking of flexible indoline ligands. Each answer provides an explanation of the underlying principles and suggests a path toward resolution.
Q1: Why are my docking scores for flexible indoline ligands consistently poor (e.g., high positive binding energies)?
Poor docking scores for conformationally flexible ligands like indolines often stem from a few critical areas: inadequate ligand preparation, insufficient conformational sampling by the docking algorithm, or inherent limitations of the scoring function used.
-
Ligand Preparation: The most common source of error is an energetically unfavorable input conformation of the ligand. If the initial 3D structure is high in energy, the docking algorithm may struggle to find a low-energy bound pose, resulting in poor scores. This includes incorrect protonation states, tautomers, or a strained ring pucker.
-
Conformational Sampling: Flexible molecules, especially those with more than 8-10 rotatable bonds, drastically increase the search space for a docking algorithm.[1][2] If the program's search intensity ("exhaustiveness") is too low, it may terminate before exploring the conformational space sufficiently, leading to a failure in identifying the optimal binding pose.
-
Scoring Function Limitations: Scoring functions are approximations of binding free energy.[3] They can be classified as force-field-based, empirical, and knowledge-based, each with its own strengths and weaknesses.[4][5] Some scoring functions may poorly parameterize the specific atom types in your indoline ligand or may over-penalize for torsional strain, leading to inaccurate scoring even if the pose is reasonable. It's known that many scoring functions exhibit a bias towards larger molecules, which can also skew results.[6]
Q2: How should I properly handle the non-planar nature and ring puckering of the indoline scaffold?
The five-membered ring of the indoline core is not planar and can adopt several low-energy "puckered" conformations (envelope, twist). It is crucial to generate a diverse and energetically realistic ensemble of conformers before docking.
Relying on a single, minimized 3D structure is insufficient. A robust conformational search should be performed using specialized software like OpenEye's OMEGA or Schrödinger's MacroModel.[7] For instance, a mixed torsional/low-mode sampling method can be particularly effective at exploring both rotatable bonds and ring conformations.[8] The goal is to generate a set of conformers that includes structures close to the bioactive conformation without an excessive number of high-energy duplicates.
Q3: The nitrogen in my indoline ligand is chiral. How does nitrogen inversion affect docking, and how can I account for it?
The trivalent nitrogen atom in the saturated portion of the indoline ring is typically sp³-hybridized and pyramidal, making it a stereocenter. However, it can undergo a low-energy process called "nitrogen inversion," where it rapidly inverts its configuration, similar to an umbrella in the wind.
-
Impact on Docking: If the energy barrier to inversion is low (typically < 10 kcal/mol), the nitrogen atom is effectively achiral on the experimental timescale, and a standard docking approach is usually sufficient, provided the force field allows for this pyramidal fluctuation.
-
When to Take Special Action: If the nitrogen is part of a strained ring system or is substituted with bulky groups, the inversion barrier can be high enough to create stable, separable enantiomers. In such cases, the nitrogen center is a stable stereocenter. Geometric constraints in bicyclic systems, for example, can completely prevent inversion.[9]
-
Recommended Strategy: Unless you have experimental or high-level quantum mechanics data suggesting a high barrier to inversion, it is generally safe to treat the indoline nitrogen as conformationally flexible. However, if you suspect stable enantiomers, it is best practice to generate and dock both the (R) and (S) configurations at that nitrogen center as separate molecules to see if one is clearly favored in the binding pocket.
Q4: Which scoring function and force field should I choose for indoline-containing ligands?
There is no single "best" force field or scoring function for all systems. The choice depends on your docking software and the nature of the protein-ligand interactions.
-
Force Fields for Ligand Preparation: For generating ligand conformations and assigning partial charges, general-purpose small molecule force fields are recommended. The most widely used include the General AMBER Force Field (GAFF), CHARMM General Force Field (CGenFF), and OPLS-AA.[10] These are designed to be compatible with their respective protein force fields and cover a wide range of chemical space.
-
Scoring Functions: It is often insightful to use a consensus approach. If your docking program supports it, re-score the top poses from one scoring function (e.g., a force-field-based one like in AutoDock) with a different type (e.g., an empirical one like ChemScore or a knowledge-based one like DrugScore).[4][5][11] A pose that scores well across different scoring methodologies is more likely to be a credible prediction.
Q5: How do I validate my docking protocol for a flexible indoline ligand when no co-crystal structure is available?
Protocol validation is essential for building confidence in your docking results.[12] When a co-crystal structure of your target with a similar ligand is unavailable, you can use the following strategies:
-
Re-docking a Known Ligand: If a crystal structure exists for your target protein with any bound ligand, the first step is to remove that ligand and dock it back into the binding site. A successful protocol should reproduce the experimental binding mode with a heavy-atom Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13][14]
-
Enrichment Studies (Virtual Screening): Create a database containing known active compounds for your target and a much larger set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive). A validated docking protocol should rank the known actives significantly higher than the decoys.[7]
-
Post-Docking Refinement and Analysis: The stability of a docked pose can be assessed using more computationally intensive methods. Take the top-ranked docking poses and run short (10-50 ns) molecular dynamics (MD) simulations. A plausible binding pose should remain stable within the binding pocket throughout the simulation, whereas an incorrect pose is more likely to dissociate.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step workflows for critical stages of the docking process.
Workflow 1: A Systematic Approach to Troubleshooting
When docking results are suspect, a systematic approach is necessary. The following flowchart outlines a logical progression for identifying and resolving the issue.
Caption: Systematic workflow for troubleshooting indoline docking.
Protocol 1: Comprehensive Ligand Preparation for Flexible Indolines
This protocol ensures the generation of high-quality, multi-conformer ligand files ready for docking.
Objective: To produce an energetically favorable and conformationally diverse set of 3D structures for a flexible indoline ligand.
Materials: 2D structure of the indoline ligand (SDF or MOL file), a molecular modeling suite (e.g., Schrödinger, OpenEye, MOE) or open-source tools (e.g., RDKit, Open Babel).
Methodology:
-
2D to 3D Conversion:
-
Load the 2D structure of your ligand into your chosen software.
-
Use the software's functionality to generate an initial 3D structure. Ensure stereochemistry is correctly defined if known.
-
-
Protonation and Tautomeric State Generation:
-
Use a tool like Schrödinger's LigPrep or ChemAxon's pKa calculator to generate probable ionization and tautomeric states at a defined pH range (typically 7.4 ± 1.0). For most indoline scaffolds, the key consideration will be the protonation state of the indoline nitrogen and any basic substituents.
-
-
Conformational Search:
-
Take the generated low-energy protomers/tautomers from the previous step.
-
Perform a thorough conformational search. This is the most critical step. For example, using OMEGA, you might generate up to 200 conformers with an energy window of 10 kcal/mol.[7]
-
Ensure the search algorithm adequately samples both rotatable bonds and ring puckers.
-
-
Energy Minimization:
-
Minimize all generated conformers using a robust molecular mechanics force field (e.g., GAFF, OPLS3, MMFF94s).[10] This step cleans up geometries and provides accurate relative energies for the conformers.
-
-
Output:
-
Save the resulting low-energy, unique conformers into a single multi-conformer file (e.g., SDF or MOL2 format) for input into the docking program.
-
Protocol 2: Receptor and Grid Setup for Flexible Ligands
Objective: To prepare the protein target and define a docking search space that accommodates ligand flexibility without being computationally wasteful.
Methodology:
-
Standard Receptor Preparation:
-
Start with a high-quality crystal structure. Remove all non-essential water molecules and co-solvents.
-
Add hydrogen atoms, ensuring correct ionization states for acidic and basic residues (e.g., His, Asp, Glu). This can be guided by tools like H++ or PROPKA.
-
Perform a restrained energy minimization of the protein to relieve any steric clashes introduced by adding hydrogens.
-
-
Defining the Binding Box:
-
Identify the binding site, typically based on a co-crystallized ligand or predicted by site-finding algorithms.[15]
-
Define the grid box to encompass this site. Crucially, the box should be large enough to accommodate the full length of your flexible indoline ligand in various conformations. A good rule of thumb is to ensure the box extends 4-6 Å beyond the van der Waals surface of the expected binding pose.
-
-
(Optional) Incorporating Receptor Flexibility:
-
Many modern docking programs (e.g., AutoDock Vina, Glide) allow for selected receptor side chains to be treated as flexible during docking.[16][17][18]
-
Identify key residues in the binding pocket that may move to accommodate the ligand (e.g., long, unconstrained side chains like Lys, Arg, Met, or those at the pocket entrance).
-
Define these specific residues as flexible according to your software's instructions. This increases computational cost but can significantly improve accuracy.
-
Protocol 3: Post-Docking Analysis and Validation
Objective: To critically evaluate docking poses, filter out false positives, and build confidence in the final predicted binding mode.
Methodology:
-
Visual Inspection and Pose Clustering:
-
Visually inspect the top-scoring poses. Look for poses with internal steric clashes or those that make no chemically sensible interactions with the receptor. Discard these immediately.
-
Cluster the remaining poses based on RMSD. A large, low-energy cluster of similar poses suggests a well-defined and favorable binding mode.
-
-
Interaction Analysis:
-
For the most promising poses, analyze the specific protein-ligand interactions. Does the indoline core occupy a well-defined hydrophobic pocket? Do key functional groups form hydrogen bonds or salt bridges with complementary residues? These interactions should align with any known structure-activity relationship (SAR) data.
-
-
Re-scoring with MM/GBSA or MM/PBSA:
-
Take the top 3-5 unique poses and re-score them using a more rigorous (but computationally more expensive) method like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[13] These methods provide a more accurate estimate of binding free energy than standard docking scoring functions and are excellent for re-ranking poses.
-
-
Stability Assessment with Molecular Dynamics (MD):
-
For the final candidate pose, run a short, explicit solvent MD simulation (e.g., 20-50 ns).
-
Analyze the trajectory to confirm that the ligand remains stably bound in its initial pose and that key interactions are maintained. If the ligand diffuses away from the binding site, the pose is likely an artifact.
-
Reference Tables
Table 1: Comparison of Scoring Function Classes
| Scoring Function Class | Principle | Pros | Cons | Example(s) |
| Force-Field-Based | Uses classical mechanics energy terms (van der Waals, electrostatics).[5] | Physically intuitive; good at predicting geometry. | Computationally slower; struggles with solvation and entropy terms. | AutoDock, DOCK, GoldScore |
| Empirical | A weighted sum of terms representing key interactions (H-bonds, hydrophobic contacts, etc.).[3] | Very fast; good for virtual screening. | Accuracy depends heavily on the training set; may not generalize well. | ChemScore, GlideScore, X-Score |
| Knowledge-Based | Derives potentials from statistical analysis of atom-pair distances in known protein-ligand complexes.[4] | Fast; captures complex, non-classical interactions. | Dependent on the quality and diversity of the structural database. | DrugScore, PMF-Score |
References
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Gohlke, H., & Klebe, G. (2002). Approaches to the Description and Prediction of Protein-Ligand Interactions. Angewandte Chemie International Edition, 41(15), 2644-2676. [Link]
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Viola, G., et al. (2014). Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 87, 223-235. [Link]
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Mukherjee, S., Balius, T. E., & Rizzo, R. C. (2010). Docking validation resources: protein family and ligand flexibility experiments. Journal of Chemical Information and Modeling, 50(11), 1986-2000. [Link]
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Mukherjee, S., Balius, T. E., & Rizzo, R. C. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling, 50(11), 1986-2000. [Link]
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Wang, Z., et al. (2017). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges. Briefings in Bioinformatics, 18(2), 249-263. [Link]
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Conte, E., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(21), 15973-16000. [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
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Various Authors. (2015). How can I validate a docking protocol? ResearchGate. [Link]
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Stahl, M., & Böhm, H. J. (2002). Development of filter functions and scoring functions for protein-ligand docking. Journal of Molecular Graphics and Modelling, 20(4), 281-291. [Link]
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Diller, D. J., & Merz, K. M. (2001). High throughput docking for library design and library prioritization. Proteins: Structure, Function, and Bioinformatics, 43(2), 113-124. [Link]
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Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Future Medicinal Chemistry, 7(10), 1259-1279. [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006152. [Link]
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Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 3(1), 1-28. [Link]
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Fesatidou, M., et al. (2016). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Medicinal Chemistry Research, 25, 2139-2151. [Link]
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Wikipedia contributors. (2023). Scoring functions for docking. Wikipedia, The Free Encyclopedia. [Link]
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Khan, M. A., & Ali, A. (2014). Exploration of the Binding Mode of Indole Derivatives as Potent HIV-1 Inhibitors Using Molecular Docking Simulations. Journal of Chemical and Pharmaceutical Research, 6(7), 2056-2061. [Link]
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Kavitha, S., et al. (2021). Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. Journal of Pharmaceutical Research International, 33(47A), 50-57. [Link]
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Miller, M. D., et al. (2000). The effects of ligand and protein flexibility on molecular docking accuracy. Journal of Computer-Aided Molecular Design, 14(5), 483-490. [Link]
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Wu, J. C., et al. (2014). Force fields for small molecules. Methods in Molecular Biology, 1215, 147-168. [Link]
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AutoDock Vina Documentation. (n.d.). Flexible docking. Read the Docs. [Link]
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Faiza, M. (2021). How to perform Flexible Docking using Autodock Vina? Bioinformatics Review. [Link]
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Ivanova, B., & Spiteller, M. (2011). Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. Natural Product Communications, 6(1), 1-10. [Link]
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Corbeil, C. R., et al. (2007). The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Journal of Chemical Information and Modeling, 47(4), 1520-1531. [Link]
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Li, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]
-
Nattava, S., et al. (2023). DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER. Journal of Advanced Scientific Research, 14(07), 22-31. [Link]
-
Kavitha, S., et al. (2021). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Journal of Pharmaceutical Research International, 33(46A), 23-30. [Link]
-
Huang, S. Y., & Zou, X. (2010). Advances and Challenges in Protein-Ligand Docking. International Journal of Molecular Sciences, 11(8), 3016-3034. [Link]
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Serra, S., et al. (2012). Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. European Journal of Medicinal Chemistry, 54, 466-476. [Link]
-
Corbeil, C. R., & Moitessier, N. (2022). Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds─Challenges and Opportunities. Journal of Chemical Information and Modeling, 62(4), 1061-1077. [Link]
-
Khanye, S. D., et al. (2018). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. International Journal of Molecular Sciences, 19(8), 2232. [Link]
-
ron. (2015). Does nitrogen inversion affect the basicity of amines? Chemistry Stack Exchange. [Link]
-
Gochin, M., Zhou, G., & Phillips, A. H. (2011). Paramagnetic relaxation assisted docking of a small indole compound in the HIV-1 gp41 hydrophobic pocket. ACS Chemical Biology, 6(3), 267-274. [Link]
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Technical Support Center: Enhancing the Metabolic Stability of N-Methyl-Indole-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical resource for scientists working to optimize the metabolic stability of N-methyl-indole-2-carboxamide derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes established biochemical principles with practical, field-tested strategies to help you navigate common experimental hurdles and make informed decisions in your drug discovery programs.
Conceptual Framework: Understanding the Metabolic Liabilities
The N-methyl-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, but it comes with inherent metabolic liabilities. Proactively identifying these "soft spots" is the first step toward rational drug design. The primary routes of metabolism are oxidative pathways mediated by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3]
Key Metabolic Hotspots:
-
Indole Ring Oxidation: The electron-rich indole ring is highly susceptible to oxidation by CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1.[3][4] This can occur at multiple positions (C3, C4, C5, C6, C7), leading to hydroxylated metabolites that are rapidly conjugated and excreted.
-
N-Demethylation: The N-methyl group on the indole nitrogen is a classic site for CYP-mediated N-dealkylation, yielding a secondary amine that can undergo further metabolism.[5]
-
Oxidation of Alkyl Substituents: Any alkyl groups attached to the indole ring are also prone to oxidation. For instance, methyl groups can be oxidized to hydroxymethyl and then to carboxylic acid moieties.
-
Amide Hydrolysis: While generally more stable than esters, the carboxamide linkage can be susceptible to hydrolysis by amidase enzymes, though this is often a slower process compared to oxidation.
The following diagram illustrates the primary sites of metabolic attack on the core scaffold.
Caption: Major metabolic pathways for the N-methyl-indole-2-carboxamide scaffold.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of these derivatives.
Q1: My lead compound is rapidly cleared in human liver microsomes. What is the most likely cause?
A1: Rapid clearance in liver microsomes strongly suggests metabolism by Phase I enzymes, primarily Cytochrome P450s.[6][7] The most probable metabolic routes are oxidation of the indole ring or N-demethylation of the indole nitrogen. To confirm this, run a parallel incubation without the necessary cofactor, NADPH.[8] A significant reduction in clearance in the absence of NADPH points directly to CYP-mediated metabolism.
Q2: How can I strategically block CYP-mediated oxidation on the indole ring?
A2: A highly effective and widely used strategy is to introduce a fluorine atom at a suspected site of metabolism.[9][10] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYPs.[9] By replacing a metabolically labile C-H bond with a C-F bond, you can effectively "block" oxidation at that position.[9][11][12] For example, placing a fluorine at the C5 or C6 position can prevent hydroxylation at those sites.[13]
Q3: Will modifying substituents on the indole ring affect metabolic stability?
A3: Absolutely. The electronic properties of substituents play a crucial role.
-
Electron-Withdrawing Groups (EWGs): Introducing EWGs like halogens (F, Cl) or trifluoromethyl (CF3) can decrease the electron density of the indole ring, making it less susceptible to oxidative attack by CYPs.[14][15]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (OCH3) or methyl (CH3) groups can increase the ring's electron density, potentially accelerating oxidation.[14][15]
Q4: My compound has poor solubility, which is affecting my assay results. How can I address this?
A4: Poor aqueous solubility is a common problem that can lead to artificially low clearance values due to the compound precipitating out of solution.
-
Co-solvents: Use a small percentage (typically <1%) of an organic co-solvent like DMSO or acetonitrile to aid solubility in the incubation buffer. Be sure to run a vehicle control to ensure the solvent itself isn't inhibiting metabolic enzymes.
-
Bioisosteric Replacement: Consider replacing lipophilic moieties with more polar, yet structurally similar, groups (bioisosteres). For example, replacing a phenyl ring with a pyridine ring can sometimes improve solubility without sacrificing potency.
Q5: What is the difference between using liver microsomes and hepatocytes for stability assays?
A5: The choice depends on the scope of your investigation.
-
Liver Microsomes: These are subcellular fractions containing Phase I enzymes (like CYPs) and are excellent for specifically assessing oxidative metabolism.[6][7] They are cost-effective and suitable for high-throughput screening.
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II (conjugation) enzymes.[16][17] They provide a more complete and physiologically relevant picture of overall hepatic clearance, including conjugation pathways that microsomes lack.[17]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and solutions for specific experimental challenges.
Troubleshooting Guide: Inconsistent Results in Microsomal Stability Assays
| Observed Problem | Potential Cause | Troubleshooting Action & Rationale |
| High variability between replicate wells. | 1. Pipetting Inaccuracy: Inconsistent volumes of compound, microsomes, or quenching solution. 2. Precipitation: Compound is falling out of solution during the incubation. | 1. Action: Calibrate pipettes. Use a master mix for reagents where possible. Rationale: Ensures uniform concentrations across all wells. 2. Action: Visually inspect wells. Reduce the initial compound concentration or increase the percentage of co-solvent. Rationale: Keeps the compound in solution, making it fully available to the enzymes. |
| Compound appears more stable than expected (low clearance). | 1. Enzyme Inhibition: The test compound or a metabolite is inhibiting the CYP enzymes. 2. High Non-Specific Binding: The compound is binding to the plasticware or microsomal protein, reducing the free concentration available for metabolism. | 1. Action: Run the assay at a lower compound concentration. Rationale: Reduces the potential for self-inhibition. 2. Action: Include 0.5% BSA in the incubation buffer. Use low-binding plates. Rationale: BSA acts as a carrier protein to reduce non-specific binding, ensuring a more accurate measurement of unbound drug clearance.[18] |
| Rapid compound loss in NADPH-deficient control wells. | 1. Chemical Instability: The compound is unstable in the aqueous buffer at 37°C. 2. Non-CYP Enzymatic Degradation: Degradation by other enzymes present in microsomes (e.g., esterases if the compound has an ester moiety). | 1. Action: Run a control incubation in buffer without any microsomes. Rationale: This will isolate and quantify purely chemical degradation. 2. Action: If an ester is present, consider this possibility. This highlights a different metabolic liability. Rationale: Identifies non-CYP metabolic pathways that need to be addressed. |
Protocol: Standard In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic half-life (t½) of a compound.
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM) in the presence of the cofactor NADPH.
Workflow Diagram:
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of NADPH in phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL suspension of pooled human liver microsomes in phosphate buffer.
-
Prepare a 1 mM stock solution of your test compound and a positive control (e.g., Verapamil) in DMSO.
-
-
Incubation Setup (in duplicate):
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to achieve a final concentration of 1 µM. This is the "+NADPH" reaction plate.
-
Prepare an identical "−NADPH" plate, but add buffer instead of the NADPH solution. This control assesses non-CYP degradation.
-
Pre-incubate the plates at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation:
-
To initiate the metabolic reaction, add the NADPH stock solution to the "+NADPH" plate to achieve a final concentration of 1 mM.
-
The 0-minute time point sample should be taken immediately before adding NADPH.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) from each well.[8]
-
Immediately terminate the reaction by adding the aliquot to a separate plate containing 3 volumes (150 µL) of ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the quenched sample plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) to estimate the metabolic rate.[8][16]
-
References
-
Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. (n.d.). American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (n.d.). National Library of Medicine. [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). ACS Publications. [Link]
-
Oxidation of indole by cytochrome P450 enzymes. (2000). National Library of Medicine. [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). National Library of Medicine. [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (n.d.). ResearchGate. [Link]
-
Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. (n.d.). University of Washington. [Link]
-
The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. (2021). ResearchGate. [Link]
-
Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2011). National Library of Medicine. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (n.d.). BioIVT. [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Taylor & Francis Online. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2023). National Library of Medicine. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2014). National Library of Medicine. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2014). ACS Publications. [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). ResearchGate. [Link]
-
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). ZU Scholars. [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). National Library of Medicine. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). National Library of Medicine. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Royal Society of Chemistry. [Link]
-
Update of Indoles: Promising molecules for ameliorating metabolic diseases. (2022). National Library of Medicine. [Link]
-
Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. (2011). National Library of Medicine. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Library of Medicine. [Link]
-
Troubleshooting protein recovery issues. (n.d.). Cytiva. [Link]
-
Possible metabolic pathway of indole metabolism in vivo. (n.d.). ResearchGate. [Link]
-
Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (2023). MDPI. [Link]
-
Indole metabolites exhibit ligand binding to myeloperoxidase by NMR... (2024). ResearchGate. [Link]
-
Techniques for disrupting protein binding in sample preparation. (2023). Biotage. [Link]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. (2016). National Library of Medicine. [Link]
-
Investigating Protein Binding with the Isothermal Ligand‐induced Resolubilization Assay. (2024). ResearchGate. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. (n.d.). ZAGENO. [Link]
-
ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. [Link]
Sources
- 1. dx.doi.org [dx.doi.org]
- 2. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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Technical Support Center: Mitigating Off-Target Effects of Indoline-2-Carboxamide Compounds
Welcome to the technical support center for researchers utilizing indoline-2-carboxamide compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to help you identify, understand, and minimize off-target effects in your experiments. As drug development professionals, ensuring the selectivity of your compounds is paramount for both efficacy and safety. This resource combines mechanistic insights with field-proven methodologies to enhance the precision of your research.
Understanding the Challenge: The Promiscuity of Small Molecules
The indoline-2-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis for inhibitors targeting a range of proteins, including kinases and enzymes involved in metabolic pathways.[1] However, like many small molecule inhibitors, these compounds can interact with unintended proteins, leading to off-target effects that can confound experimental results and present safety liabilities.[2] High selectivity is a cornerstone of modern drug design, as it minimizes the potential for adverse side effects.[3]
This guide will walk you through a systematic approach to de-risk your indoline-2-carboxamide compounds, from initial characterization to advanced cellular validation.
Logical Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for identifying and mitigating off-target effects of your indoline-2-carboxamide compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes and differentiating on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: My indoline-2-carboxamide compound is highly potent in a biochemical assay but shows significantly lower potency in my cell-based assay. Why is this happening?
A1: This is a common and important observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at sufficient concentrations.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[4]
-
Intracellular ATP Concentrations: If your target is a kinase, the high concentration of ATP in cells (1-5 mM) can competitively inhibit the binding of ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays, which are often run at lower, sometimes K
M,ATP, ATP concentrations.[5] -
Compound Stability: The compound may be unstable in cell culture media or rapidly metabolized by the cells.[6]
Actionable Advice: First, confirm that your compound is engaging its target in the cellular environment using a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[7][8]
Q2: I'm observing cytotoxicity with my compound at concentrations where I expect it to be selective. How can I determine if this is an on-target or off-target effect?
A2: This is a critical question for the therapeutic potential of your compound. Here’s a multi-pronged approach to dissect the cause of toxicity:
-
Confirm On-Target Engagement: Use CETSA or a similar assay to confirm that your compound binds to its intended target at the cytotoxic concentrations.[9]
-
CRISPR/Cas9 Knockout: The most definitive way to answer this is to knock out the intended target gene using CRISPR/Cas9. If the knockout cells are still sensitive to your compound, the cytotoxicity is unequivocally due to off-target effects.[9]
-
Use a Structurally Unrelated Inhibitor: Test an inhibitor of the same target that has a different chemical scaffold. If this second inhibitor does not cause the same toxicity, it strongly points to an off-target effect of your indoline-2-carboxamide compound.[9]
-
Broad Selectivity Profiling: Screen your compound against a broad panel of kinases or other relevant protein families to identify potential off-targets that could be mediating the toxic effect.[10]
Q3: What are the most common off-targets for indole-based compounds?
A3: The indole scaffold is found in compounds that target a wide variety of proteins. While specific off-targets are highly dependent on the full chemical structure of your molecule, some protein families are more commonly implicated as off-targets for indole derivatives:
-
Kinases: Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit cross-reactivity with other kinases. Indole derivatives have been developed to target a multitude of kinases, including CDKs, GSK-3β, VEGFR, and EGFR, making other kinases a likely source of off-target activity.[5][11][12]
-
GPCRs and Ion Channels: The lipophilic and aromatic nature of the indole nucleus can lead to interactions with transmembrane proteins like G-protein coupled receptors (GPCRs) and ion channels.[13][14] For instance, certain indole-2-carboxamides have been investigated as modulators of the TRPV1 ion channel.[15][16]
Crucial Insight: Do not assume a published off-target profile for a similar compound applies to yours. Small chemical modifications can dramatically alter a compound's selectivity profile.[12] Empirical determination through broad panel screening is essential.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
You've treated your cells with an indoline-2-carboxamide compound designed to inhibit "Kinase A" and observed a significant change in cell morphology, which was not the expected outcome.
Potential Cause & Troubleshooting Steps:
-
Problem: The observed phenotype is due to inhibition of an unknown off-target, not "Kinase A".
-
Step 1: Confirm On-Target Engagement. First, verify that your compound is actually binding to "Kinase A" in your cells at the concentration that causes the morphological change. Use a target engagement assay like CETSA. If there is no or weak engagement, an off-target effect is highly likely.
-
Step 2: Use a Structurally Unrelated Inhibitor. Treat the cells with a well-validated inhibitor of "Kinase A" that has a different chemical structure. If this second inhibitor does not cause the same morphological change, this strongly suggests your compound's effect is off-target.[9]
-
Step 3: Conduct a Rescue Experiment. If you have a version of "Kinase A" with a mutation in the compound's binding site that makes it resistant to inhibition, transfect cells with this mutant. If the phenotype is not reversed, it indicates an off-target mechanism.[9]
-
Step 4: Identify Potential Off-Targets. Submit your compound for broad kinase selectivity profiling (e.g., a kinome scan) to generate a list of potential off-targets. This can provide new hypotheses to test.[10]
-
Guide 2: High Background in Cell-Based Phosphorylation Assays (e.g., Western Blot)
You are trying to measure the inhibition of a downstream substrate of your target kinase via Western blot, but you are struggling with high background, making it difficult to quantify changes in phosphorylation.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Rationale |
| Insufficient Blocking | Increase blocking time and/or try a different blocking agent. For phospho-antibodies, avoid milk, which contains the phosphoprotein casein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[4][17] |
| Antibody Concentration Too High | Titrate both the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio. High antibody concentrations are a common cause of non-specific binding.[17] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.[17] |
| Cross-Reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate.[17] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly measure a compound's binding to its target in intact cells or tissue lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7][18]
Materials:
-
Cells expressing the target protein
-
Your indoline-2-carboxamide compound and vehicle (e.g., DMSO)
-
PCR tubes and a thermal cycler
-
Lysis buffer with protease/phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Step-by-Step Methodology:
-
Cell Treatment: Harvest cultured cells and resuspend them in fresh media at a high density (e.g., 10-20 x 10^6^ cells/mL). Treat one aliquot with your compound at the desired concentration and another with vehicle (DMSO) for 1-2 hours at 37°C.[18]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 3°C increments) using a thermal cycler, followed by a 3-minute cooling step at 4°C.[18]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by room temperature thaw).[18]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration for all samples. Perform a standard Western blot using a specific antibody against your target protein.[18]
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the 37°C (or lowest temperature) sample. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target engagement.[18]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol outlines a general method for screening your compound against a panel of kinases using a luminescence-based assay that measures ADP production.[20][21]
Materials:
-
Kinase selectivity profiling system (e.g., Promega ADP-Glo™) which includes kinases, substrates, and buffers.[22]
-
Your indoline-2-carboxamide compound serially diluted.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque multi-well assay plates.
-
A luminometer.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well white plate, add 1 µL of your compound at various concentrations (or vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase working stock followed by 2 µL of the ATP/substrate working stock to each well. This initiates the kinase reaction.[20]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[20]
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle (DMSO) control. Plot percent inhibition versus compound concentration to determine IC50 values for on-target and off-target kinases.
| Parameter | On-Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 |
| IC50 (nM) | 15 | 850 | >10,000 |
| Selectivity Fold | - | 57x | >667x |
Caption: Example data from a kinase selectivity screen, demonstrating how to quantify the selectivity of a compound.
Protocol 3: NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET). It requires expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the target.[8][23]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding your target-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer specific for your target protein
-
Opti-MEM® I Reduced Serum Medium
-
Extracellular NanoLuc® Inhibitor and Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at 450nm and 610nm
Step-by-Step Methodology:
-
Transfection (Day 1): Transfect HEK293T cells with the plasmid encoding the Target-NanoLuc® fusion protein. Culture for approximately 18-24 hours to allow for protein expression.[24]
-
Cell Plating (Day 2): Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into a white 384-well assay plate.
-
Compound and Tracer Addition: Add your serially diluted indoline-2-carboxamide compound to the wells. Then, add the fluorescent NanoBRET™ tracer. Incubate at 37°C in a CO₂ incubator for 2 hours.[24]
-
Substrate Addition: Prepare the detection reagent by adding the Extracellular NanoLuc® Inhibitor and Nano-Glo® Substrate to Opti-MEM®. Add this reagent to all wells.[24]
-
BRET Measurement: Read the plate within 20 minutes on a luminometer equipped with two filters (450nm for donor emission and 610nm for acceptor emission).
-
Data Analysis: Calculate the BRET ratio (610nm emission / 450nm emission). A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
References
- Benchchem. (n.d.). Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual. TM478.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Benchchem. (n.d.). Technical Support Center: Addressing Off-Target Effects of Investigational Inhibitors.
- DiscoverX. (n.d.). Target Engagement Assays.
- Kupcho, K., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 285-294.
- Confluence Discovery Technologies. (n.d.).
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Version 1.0.
- Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2113-2122.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Knight, Z. A., & Shokat, K. M. (2007). Improving the selectivity of protein kinase inhibitors. Chemical biology, 14(6), 671-675.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
- Sino Biological. (n.d.). High Background Troubleshooting in Western Blots.
- Guryanov, I., et al. (2017). Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study. Structural Chemistry, 28(6), 1845-1856.
- Benchchem. (n.d.). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Current Medicinal Chemistry, 29(30), 5028-5048.
- Yang, T. H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 13(10), 304.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Maramai, S., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(3), 1033.
- Kaczorowski, G. J., & McManus, O. B. (2008). Ion Channels as Drug Targets: The Next GPCRs. Journal of Biomolecular Screening, 13(5), 349-357.
- Venturini, G., et al. (2020). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 14(1), 1-16.
- Wu, S. N., & Lo, Y. C. (2020). Drug-Targeted Genomes: Mutability of Ion Channels and GPCRs. International Journal of Molecular Sciences, 21(18), 6835.
- ResearchGate. (2022, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
- Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 957-969.
Sources
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Addressing racemization during the synthesis of chiral indolines
Welcome to the technical support center for chiral indoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is a critical challenge that can compromise the biological activity and therapeutic efficacy of your target molecules.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve racemization issues in your experiments.
Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization
This section is designed to help you identify the root cause of racemization in your specific reaction and provide actionable solutions.
Issue 1: Loss of Enantiomeric Purity During N-Functionalization (e.g., Alkylation, Acylation)
Q: I've successfully synthesized my chiral indoline with high enantiomeric excess (ee), but I'm seeing significant racemization after N-alkylation or N-acylation. What's happening and how can I fix it?
A: This is a common problem. The nitrogen atom of the indoline is nucleophilic, but the reaction conditions required for functionalization can inadvertently trigger racemization, especially at the C2 position if it bears a stereocenter.
Root Cause Analysis:
The primary culprit is often the generation of an achiral intermediate. The conditions for N-functionalization, particularly if harsh, can facilitate the transient formation of an iminium ion or a related planar species.
-
Mechanism A: Iminium Ion Formation (Acidic/Lewis Acidic Conditions): Traces of acid or a Lewis acidic promoter can protonate the indoline nitrogen or coordinate to it, weakening the C-N bond and promoting elimination to form a planar, achiral iminium ion. Subsequent reaction or re-cyclization can occur from either face, leading to racemization.
-
Mechanism B: Deprotonation-Reprotonation (Basic Conditions): If the C2 position has an acidic proton (e.g., adjacent to an activating group), a strong base can deprotonate it to form a carbanion.[3][4] If this carbanion is not configurationally stable, it can reprotonate to give a mixture of enantiomers.[3][4] While less common for simple indolines, it's a possibility with certain substitution patterns.
Troubleshooting Workflow:
Here is a systematic approach to mitigate racemization during N-functionalization.
Detailed Solutions:
| Strategy | Rationale | Example Modification |
| Base Selection | Strong, non-hindered bases (e.g., triethylamine) can promote elimination or deprotonation pathways.[5] Sterically hindered bases are less likely to abstract the C2 proton. | Replace Triethylamine (TEA) with Diisopropylethylamine (DIPEA) or 2,6-Lutidine. |
| Temperature Control | Racemization is a kinetically controlled process.[1] Lowering the temperature slows down the rate of racemization relative to the desired N-functionalization.[2][6] | Run the reaction at 0 °C or -78 °C instead of room temperature. |
| Protecting Groups | Protecting the indoline nitrogen with a group like Boc (tert-butoxycarbonyl) can prevent unwanted side reactions.[7][8][9] The Boc group can be easily removed later under acidic conditions. | Protect the indoline with (Boc)₂O before proceeding with other transformations. |
| Reagent Choice | Use milder and more efficient reagents to shorten reaction times and reduce the opportunity for racemization. | For acylations, consider using acyl chlorides at low temperatures with a hindered base, or coupling reagents like HATU which are known to suppress racemization.[2][10] |
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Synthesis
Q: I'm attempting an asymmetric synthesis of a chiral indoline (e.g., via hydrogenation of an indole or a cyclization reaction), but my enantiomeric excess (ee) is consistently low. What factors should I investigate?
A: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst, substrate, or reaction conditions that prevent effective stereochemical control.
Root Cause Analysis:
-
Catalyst Inefficiency or Poisoning: The chiral catalyst may not be active enough, or it could be poisoned by impurities in the substrate or solvent. The heteroatom in the indoline itself can sometimes interfere with catalyst performance.[11]
-
Sub-optimal Reaction Conditions: Factors like solvent, temperature, pressure (for hydrogenations), and concentration can dramatically influence the chiral environment created by the catalyst.
-
Substrate Mismatch: The specific substitution pattern of your substrate may not be compatible with the chosen chiral ligand/catalyst system.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired asymmetric catalytic cycle, leading to the formation of a racemic product.
Troubleshooting Strategies:
-
Catalyst and Ligand Screening:
-
This is often the most critical factor. The choice of metal (e.g., Iridium, Rhodium, Palladium, Copper) and the chiral ligand is paramount.[11][12][13][14][15][16][17][18]
-
Consult the literature for catalyst systems known to be effective for similar indole/indoline substrates.[19][20][21]
-
Action: Screen a panel of different chiral ligands with your chosen metal precursor.
-
-
Solvent Effects:
-
The solvent can influence catalyst solubility, stability, and the transition state geometry of the stereodetermining step.
-
Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate).
-
-
Temperature and Concentration:
-
Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[22]
-
Action: Run a temperature screen from room temperature down to -78 °C. Also, investigate the effect of substrate concentration, as this can influence catalyst aggregation and the rate of the background reaction.
-
-
Purity of Reagents:
-
Ensure all starting materials, solvents, and gases (e.g., hydrogen) are of high purity and anhydrous where necessary. Trace impurities can act as catalyst poisons.
-
Action: Purify the substrate immediately before use. Use freshly distilled, anhydrous solvents.
-
Illustrative Diagram: Factors Influencing Asymmetric Catalysis
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism for racemization in chiral indoline synthesis?
A1: The most prevalent mechanism involves the formation of a planar, achiral intermediate from the chiral starting material.[1] For indolines with a stereocenter at C2, this often occurs through acid-catalyzed formation of a transient iminium ion intermediate.[23] Once this planar species is formed, the stereochemical information is lost, and subsequent reaction or ring-closing can generate both enantiomers, leading to a racemic mixture.[1]
Q2: How can I accurately measure the enantiomeric excess (ee) of my chiral indoline?
A2: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[24][25][26][27] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[24]
-
Method Development: You will need to screen different mobile phases (typically mixtures of hexane/isopropanol or other alcohols) to achieve baseline separation of the two enantiomer peaks.[24][25]
-
Quantification: The ee is calculated from the integrated areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Q3: Can protecting the indoline nitrogen help prevent racemization?
A3: Yes, absolutely. Protecting the nitrogen atom with a suitable group is a cornerstone strategy for preventing racemization.[7][8] Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are particularly effective.[7] They reduce the nucleophilicity and basicity of the nitrogen, making it less prone to participating in side reactions that can lead to racemization.[8][9] For instance, a Boc group can prevent protonation that might initiate an elimination-addition pathway.[9]
Q4: Are there any specific reaction types that are notoriously prone to causing racemization with chiral indolines?
A4: Yes, reactions that involve strong acids, strong bases, or high temperatures should be approached with caution.[2][5][6] For example, transition metal-catalyzed cross-coupling reactions at the nitrogen atom can sometimes require conditions that lead to racemization if not carefully optimized.[14][28] Similarly, any reaction that proceeds through a carbocation or a configurationally unstable carbanion intermediate at or near the stereocenter is a high-risk process.[1][29]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Chiral Indoline
This protocol describes a standard method to protect the indoline nitrogen, a key step in preventing racemization during subsequent synthetic transformations.
Materials:
-
Chiral indoline (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) or Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the chiral indoline (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 equiv) or TEA (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected chiral indoline.
-
Crucially, verify the enantiomeric excess of the protected product via chiral HPLC to ensure no racemization occurred during the protection step itself.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general workflow for developing a method to analyze the enantiomeric purity of your chiral indoline.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, IC, etc.)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH))
-
Sample of your chiral indoline (and the racemate, if available, for peak identification)
Procedure:
-
Prepare the Racemic Standard: If you have a sample of the racemic indoline, prepare a dilute solution (~1 mg/mL) in the mobile phase. This is essential for identifying the elution times of both enantiomers.
-
Prepare the Chiral Sample: Prepare a solution of your synthesized chiral indoline at the same concentration.
-
Initial Screening Conditions:
-
Start with a common mobile phase composition, for example, 90:10 (v/v) n-Hexane:IPA.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis:
-
Inject the racemic standard first to confirm that the column can separate the enantiomers under the initial conditions. You should see two distinct peaks.
-
Inject your chiral sample.
-
-
Optimization:
-
If separation is poor, systematically vary the mobile phase composition. Increase or decrease the percentage of the alcohol modifier (IPA or EtOH).
-
If peaks are broad, try reducing the flow rate (e.g., to 0.5 mL/min).
-
Consider adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds if peak shape is poor.
-
-
Calculation: Once baseline separation is achieved, integrate the peak areas for your chiral sample. Use the formula mentioned in FAQ 2 to calculate the enantiomeric excess.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google Vertex AI Search.
- Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. (2024). PubMed.
- Light-driven redox deracemization of indolines and tetrahydroquinolines using a photocatalyst coupled with chiral phosphoric acid. (n.d.). Chemical Science (RSC Publishing).
- Synthesis of indolines. (n.d.). Organic Chemistry Portal.
- Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). PubMed Central.
- Azidoindolines—From Synthesis to Application: A Review. (n.d.). MDPI.
- Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. (n.d.). White Rose Research Online.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Google Vertex AI Search.
- A New Protecting-Group Strategy for Indoles. (2025). ResearchGate.
- Racemization. (n.d.). Wikipedia.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. (n.d.). ResearchGate.
- Versatile access to chiral indolines by catalytic asymmetric Fischer indolization. (2013). PubMed.
- Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. (n.d.). NIH.
- How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. (n.d.). Benchchem.
- Preventing racemization during N-methylated amino acid coupling. (n.d.). Benchchem.
- Kinetic resolution of indolines by asymmetric hydroxylamine formation. (2021). PubMed Central.
- Racemization, Enantiomerization and Diastereomerization. (2007). Books Gateway.
- 19.11: Racemization. (2021). Chemistry LibreTexts.
- Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. (2012). PubMed Central.
- Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines. (n.d.). PubMed Central.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). NIH.
- Metal catalyzed reactions: Synthesis of bioactive compounds. (n.d.). TSI Journals.
- Preventing racemization of N-Tosyl-L-alanine during reactions. (n.d.). Benchchem.
- Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles. (n.d.). ChemRxiv.
- Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities. (2023). Royal Society of Chemistry.
- Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. (n.d.). ACS Publications.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI.
- preventing racemization of N,N-Dimethyl-L-Valine during coupling. (n.d.). Benchchem.
- Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. (n.d.). Organic Chemistry Portal.
- Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. (n.d.). PubMed Central.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). ResearchGate.
- Asymmetric oxygenation of racemic C2-substituted indolines. (n.d.). ResearchGate.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). National Institutes of Health.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI.
- Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. (n.d.). PubMed Central.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org.
- Merging C-H activation and alkene difunctionalization at room temperature: a palladium-catalyzed divergent synthesis of indoles and indolines. (2015). PubMed.
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Technical Support Center: Improving In Silico Predictions for Indoline-2-Carboxamides
Last Updated: 2026-01-15
Introduction
Welcome to the technical support center for the computational modeling of indoline-2-carboxamides. This class of compounds, characterized by a bicyclic indoline core and a flexible carboxamide side chain, presents unique challenges for in silico prediction methods. Their conformational rigidity and flexibility interplay, coupled with specific hydrogen bonding patterns, often leads to inaccuracies in standard modeling workflows. This guide provides researchers, scientists, and drug development professionals with a curated collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to enhance the predictive power of your computational models. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system you can trust.
Frequently Asked questions (FAQs)
Q1: Why do my docking scores for indoline-2-carboxamides not correlate with experimental binding affinities?
A1: This is a common issue stemming from several factors. Standard scoring functions may not accurately capture the specific non-covalent interactions critical for indoline-2-carboxamide binding, such as halogen bonds or cation-π interactions, which may be present depending on substitution patterns.[1][2][3] Additionally, the conformational sampling of the flexible carboxamide side chain and the potential for ring puckering in the indoline core might be insufficient, leading to incorrect binding poses.[3][4] Finally, the role of explicit water molecules in mediating protein-ligand interactions is often overlooked in standard docking protocols and can be critical for this scaffold.[5]
Q2: My QSAR model for a series of indoline-2-carboxamides has a high R² but fails to predict new compounds accurately. What's wrong?
A2: High internal correlation (R²) with poor external predictive power is a classic sign of model overfitting.[6] This can happen if the training set is too small or lacks diversity, causing the model to learn the noise in the data rather than the true structure-activity relationship. For indoline-2-carboxamides, it's crucial that the training set covers a wide range of substituents on both the indoline ring and the carboxamide nitrogen to build a robust model.[7][8][9] Another issue could be "activity cliffs"—pairs of structurally similar compounds with large differences in activity—which can disproportionately influence the model. Rigorous external validation and cross-validation techniques are essential to diagnose and prevent overfitting.[6][10]
Q3: My molecular dynamics (MD) simulation of a protein-indoline-2-carboxamide complex is unstable. The ligand diffuses away from the binding pocket. Why?
A3: Ligand instability during MD simulations can point to several underlying problems. The initial docking pose could be incorrect, placing the ligand in a transient or low-energy-barrier state. More commonly, the issue lies with the force field parameters for the ligand.[11][12][13] Standard generalized force fields (like GAFF or CGenFF) may not have accurate parameters for the specific dihedral angles or partial charges of a substituted indoline-2-carboxamide.[11][12][13] This necessitates careful parameterization, often involving quantum mechanics (QM) calculations, to accurately represent the ligand's conformational energy landscape.[11][12]
Troubleshooting Guides
Troubleshooting Molecular Docking
Accurate molecular docking requires a balance between efficient conformational sampling and precise scoring.[3] For indoline-2-carboxamides, common failure points involve both.
Problem: Inconsistent or illogical binding poses across a chemical series.
-
Cause 1: Inadequate Receptor Preparation. The protonation state of key residues in the binding site (e.g., Histidine, Aspartate, Glutamate) can drastically alter the interaction landscape.
-
Solution: Use tools like H++ or PROPKA to predict pKa values and assign appropriate protonation states at the experimental pH. Visually inspect the binding site for hydrogen bond networks and potential tautomeric states of residues.
-
-
Cause 2: Poor Ligand Conformer Generation. The constrained indoline ring system and the rotatable amide bond require careful handling.
-
Solution: Ensure your ligand preparation workflow generates a diverse and energetically reasonable set of conformers. For the indoline ring, check that different ring pucker conformations are sampled if relevant. For the carboxamide, ensure both cis and trans conformations of the amide bond are considered if sterically plausible, although the trans form is generally heavily favored.
-
-
Cause 3: Scoring Function Mismatch. As noted in the FAQ, standard scoring functions may fail.[1][14]
-
Solution:
-
Redocking: Validate your docking protocol by removing the co-crystallized ligand (if available) and docking it back into the receptor. The RMSD between the docked pose and the crystal pose should ideally be < 2.0 Å.
-
Consensus Docking: Use multiple different docking programs (e.g., AutoDock Vina, GOLD, Glide) that employ different algorithms and scoring functions.[2][3] A pose that is consistently predicted by multiple programs is more likely to be correct.
-
Post-Docking Refinement: Use more computationally expensive methods like MM/PBSA or MM/GBSA to rescore the top-ranked poses from your docking run. These methods provide a more rigorous estimation of binding free energy.[15]
-
-
Caption: Decision tree for diagnosing and resolving common molecular docking issues.
Troubleshooting QSAR Models
A predictive QSAR model must be statistically robust and generalizable.[16]
Problem: The model's predictive performance is poor for external test sets.
-
Cause 1: Inappropriate Molecular Descriptors. The chosen descriptors may not capture the physicochemical properties driving the biological activity.
-
Solution: For indoline-2-carboxamides, ensure your descriptors account for:
-
3D/Steric properties: Descriptors like molecular shape indices and steric hindrance parameters are crucial due to the rigid core.[8]
-
Electronic properties: Partial charges, dipole moments, and descriptors for electrostatic potential are vital for capturing interactions of the carboxamide group and any electron-withdrawing/donating groups on the indole ring.[7]
-
Hydrogen bonding capacity: Include descriptors for H-bond donors and acceptors.
-
-
-
Cause 2: Misaligned Dataset. In 3D-QSAR methods like CoMFA and CoMSIA, the alignment of the molecules in the training set is critical.[8][9]
-
Solution: Use a robust alignment strategy. Receptor-based alignment (aligning to a docked pose) is generally superior to ligand-based alignment if a reliable binding mode is known.[9] Explore multiple alignment hypotheses and build separate models to see which is most predictive.
-
-
Cause 3: Applicability Domain Not Defined. Your model is only reliable for compounds similar to those in the training set.
-
Solution: Define the applicability domain (AD) of your model using methods like leverage analysis (Williams plots) or distance-based approaches. Any new compound you wish to predict should first be checked to see if it falls within the model's AD. This prevents extrapolation into chemical space where the model is likely to fail.
-
Troubleshooting Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic view of the protein-ligand complex but require careful setup.[17][18]
Problem: The simulation crashes or exhibits unrealistic energetic or structural behavior.
-
Cause 1: Poor Ligand Parameterization. As mentioned in the FAQ, this is a primary culprit.[11][12][19]
-
Solution: Perform a systematic parameterization of your indoline-2-carboxamide ligand. Use tools like the Force Field Toolkit (ffTK) or CHARMM-GUI to generate high-quality parameters.[11][12][13] This typically involves:
-
Calculating QM-level partial charges (e.g., using RESP or Merz-Kollman methods).
-
Performing QM-level dihedral scans around rotatable bonds (especially the bond connecting the indoline core to the carboxamide and the amide bond itself) to derive accurate torsional parameters.[11]
-
-
-
Cause 2: Improper System Solvation and Ionization. An improperly neutralized system or incorrect salt concentration can lead to simulation artifacts.
-
Solution: Ensure the simulation box is large enough to prevent the complex from interacting with its periodic image (a minimum of 10-12 Å from the protein to the box edge). Neutralize the system's total charge by adding counter-ions (e.g., Na⁺ or Cl⁻) and then add ions to mimic the experimental salt concentration (e.g., 150 mM NaCl).
-
-
Cause 3: Insufficient Equilibration. A system that has not been properly equilibrated before the production run will be unstable.
-
Solution: Employ a multi-stage equilibration protocol. See the detailed protocol below for a validated workflow.
-
Validated Protocols
Protocol 1: Robust MD Simulation Setup for a Protein-Indoline-2-Carboxamide Complex
This protocol provides a step-by-step guide for setting up a stable and meaningful MD simulation.[19][20]
-
System Preparation:
-
Start with a high-quality protein-ligand complex structure, ideally from a validated docking protocol.
-
Use a tool like pdb2gqr or the PDB2PQR server to assign protonation states and add missing atoms to the protein.
-
Generate ligand topology and parameters using a tool like Antechamber (for AMBER) or CGenFF (for CHARMM). Crucially, verify the generated parameters, especially dihedral terms and atomic charges, against QM data if the ligand is novel or has unusual chemistry. [11][12]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic, dodecahedron) ensuring a minimum distance of 12 Å between the protein and the box boundary.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system's net charge.
-
Add additional ion pairs to achieve the desired physiological salt concentration (e.g., 150 mM).
-
-
Minimization and Equilibration:
-
Step 1: Minimization. Perform a multi-stage energy minimization. First, minimize only the water and ions, keeping the protein-ligand complex restrained. Then, minimize the hydrogen atoms. Finally, minimize the entire system without restraints until convergence is reached.
-
Step 2: NVT Equilibration (Heating). Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over 100-200 ps using the NVT (isothermal-isochoric) ensemble. Apply weak positional restraints to the protein and ligand backbone atoms.
-
Step 3: NPT Equilibration (Pressure). Switch to the NPT (isothermal-isobaric) ensemble and equilibrate the system for at least 1-2 ns to allow the system density to converge. Continue to apply weak restraints to the protein and ligand.
-
Step 4: Restraint Release. Gradually release the positional restraints over several short NPT simulations.
-
-
Production MD:
-
Run the production simulation in the NPT ensemble for the desired timescale (typically 100s of ns for binding stability analysis).
-
Save coordinates at regular intervals (e.g., every 10-100 ps) for subsequent analysis.
-
-
Analysis:
-
Check for system stability by plotting RMSD (Root Mean Square Deviation) for the protein backbone and the ligand.
-
Analyze ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.
-
Calculate RMSF (Root Mean Square Fluctuation) to identify flexible regions of the protein.
-
Caption: Iterative workflow for enhancing the accuracy of computational predictions.
Data Summary Tables
Table 1: Comparison of Docking Program Characteristics
| Feature | Force-Field Based (e.g., GOLD, Glide) | Empirical (e.g., AutoDock Vina) | Knowledge-Based |
| Scoring Basis | Uses terms from molecular mechanics force fields (van der Waals, electrostatic). | Calibrated using regression analysis on a set of known protein-ligand complexes. | Derives potentials from statistical analysis of atom pairings in crystal structures. |
| Strengths | Physically intuitive; good for lead optimization. | Very fast; good for high-throughput virtual screening. | Good at capturing specific, frequently observed interactions like H-bonds. |
| Weaknesses | Can be slow; sensitive to charge model. | May not generalize well to scaffolds outside the training set; entropy often poorly treated. | Can be biased by the composition of the structural database. |
| Best for Indolines | Good when specific interactions (e.g., electrostatics) are known to be critical. | Excellent for initial screening of a large library of analogues. | Useful in consensus scoring to confirm common interaction patterns. |
References
-
Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry, 34(32), 2757–2770. [Link]
-
Sci-Hub. (n.d.). Rapid parameterization of small molecules using the force field toolkit. Retrieved January 15, 2026, from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Rapid parameterization of small molecules using the force field toolkit. Illinois Experts. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid Parameterization of Small Molecules Using the Force Field Toolkit. Retrieved January 15, 2026, from [Link]
-
Maiti, M. K., et al. (2024). Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist. ResearchGate. [Link]
-
Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule. Retrieved January 15, 2026, from [Link]
-
Arshadi, A., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Bajorath, J. (2020). How to Lie With Computational Predictive Models in Drug Discovery. DrugDiscovery.NET. [Link]
-
Quiroga, R., & Villarreal, M. A. (2025). Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives. Current Medicinal Chemistry, 32(28), 5960-5972. [Link]
-
Sanyal, S., et al. (2025). A comprehensive survey of scoring functions for protein docking models. PubMed Central. [Link]
-
Miranda, J., et al. (2024). Validation approaches for computational drug repurposing: a review. PubMed Central. [Link]
-
De Luca, V., et al. (n.d.). PepScorer::RMSD: An Improved Machine Learning Scoring Function for Protein–Peptide Docking. MDPI. [Link]
-
ResearchGate. (n.d.). Enrichments of nine scoring functions at the top 5% of the ranked... Retrieved January 15, 2026, from [Link]
-
Ghafouri, R., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]
-
O'Connor, T. (2019). Perspective on the Validation of Computational Models for Establishing Control Strategies. PQRI. [Link]
-
Wang, C., et al. (2022). Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. Briefings in Bioinformatics. [Link]
-
ResearchGate. (n.d.). Molecular dynamics simulations for the protein–ligand complex structures obtained by computational docking studies using implicit or explicit solvents. Retrieved January 15, 2026, from [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]
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Salmaso, V., & Moro, S. (2018). Molecular Docking: Challenges, Advances and its Use in Drug Discovery Perspective. Current Medicinal Chemistry, 25(38), 5036-5051. [Link]
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Wang, Y., et al. (2014). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. PubMed Central. [Link]
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Liu, H., et al. (2004). Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses. Bioorganic & Medicinal Chemistry, 12(15), 4115-4123. [Link]
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Yuriev, E., & Ramsland, P. A. (2013). Docking and Ligand Binding Affinity: Uses and Pitfalls. Chemical Reviews, 113(7), 4991-5014. [Link]
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El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]
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Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]
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Thompson, A. M., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 58(20), 8150-8164. [Link]
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Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]
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ResearchGate. (n.d.). Molecular Docking Challenges and Limitations. Retrieved January 15, 2026, from [Link]
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Ghafouri, R., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ResearchGate. [Link]
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Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]
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Oriental Journal of Chemistry. (n.d.). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Retrieved January 15, 2026, from [Link]
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Hadden, J. A., & Perilla, J. R. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology, 1762, 245-270. [Link]
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ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved January 15, 2026, from [Link]
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Goodey, N. M., & Benkovic, S. J. (2008). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PubMed Central. [Link]
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Arshadi, A., et al. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]
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Hadden, J. A., & Perilla, J. R. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. PubMed. [Link]
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Oostenbrink, C., et al. (2005). Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes. PubMed Central. [Link]
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Lu, D., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. [Link]
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Salvo, F., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Refinement of Cell-Based Assay Protocols for Hydrophobic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with hydrophobic compounds in cell-based assays. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable, field-proven troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when introducing hydrophobic compounds into aqueous cell culture environments.
Q1: My hydrophobic compound, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium. What's happening and how can I fix it?
A1: The Underlying Problem: Solubility vs. Miscibility
This is a classic issue of exceeding the aqueous solubility of your compound. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many hydrophobic molecules, it is also highly miscible with water. When you add a concentrated DMSO stock to your aqueous culture medium, the DMSO rapidly disperses, and the local concentration of the organic solvent around your compound drops dramatically. Water, being a poor solvent for your hydrophobic compound, cannot keep it in solution, leading to precipitation.
Troubleshooting Steps:
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated stock directly to a large volume of media. Instead, perform a serial dilution. A gradual decrease in the solvent concentration is less likely to cause the compound to crash out of solution.[1]
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound. Increased temperature can slightly improve the solubility of some compounds.[1]
-
Vortexing and Sonication: After adding the compound to a smaller volume of pre-warmed media, vortex the solution thoroughly. For particularly difficult compounds, brief sonication can help to disperse the compound and facilitate solubilization before the final dilution into the full volume of media.[1][2]
-
Reduce Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.[2]
Q2: I'm concerned about the effects of the solvent on my cells. What is a "safe" concentration of DMSO to use in a cell-based assay?
A2: The Principle of Vehicle Cytotoxicity
DMSO is not biologically inert. At higher concentrations, it can increase cell membrane permeability, induce oxidative stress, and even trigger apoptosis or cell death.[3][4] The "safe" concentration is highly dependent on the specific cell line and the duration of exposure.[5][6]
Determining the No-Effect Concentration:
It is crucial to determine the highest concentration of your vehicle (e.g., DMSO) that does not independently affect the experimental endpoint.
| DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact.[5] | Ideal target for most sensitive assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure.[6] | A common working range, but validation is essential.[7] |
| > 1% | Significant risk of cytotoxicity, altered gene expression, and other off-target effects.[5] | Should be avoided unless absolutely necessary and with rigorous controls. |
Experimental Protocol: DMSO Tolerance Assay
-
Cell Seeding: Plate your cells at the same density you would use for your primary experiment.
-
DMSO Titration: Prepare a serial dilution of DMSO in your culture medium, ranging from the highest anticipated concentration down to 0.01%. Include a "no DMSO" control.
-
Incubation: Expose the cells to the different DMSO concentrations for the same duration as your planned experiment.
-
Viability/Endpoint Assay: Use a sensitive cell viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) to measure the effect of DMSO. If your primary assay measures a specific signaling pathway, you should also test the effect of DMSO on the baseline of that endpoint.
-
Analysis: Determine the highest DMSO concentration that shows no significant difference from the "no DMSO" control. This is your maximum allowable vehicle concentration.
Q3: My compound seems to be losing activity over the course of a multi-day experiment. Could this be related to its hydrophobicity?
A3: The Challenge of Nonspecific Binding
Yes, this is a very likely scenario. Hydrophobic compounds are "sticky" and tend to bind nonspecifically to other hydrophobic surfaces.[8] In a cell-based assay, this includes the plastic of the culture plate, serum proteins in the media, and even the cell membrane itself.[8][9] This binding depletes the bioavailable concentration of your compound in the medium over time, leading to a perceived loss of activity.
Mitigation Strategies:
-
Use Low-Binding Plates: Consider using ultra-low attachment plates or plates with modified surfaces designed to reduce nonspecific binding.
-
Account for Serum Protein Binding: Serum albumin is a major sink for hydrophobic molecules.[10][11] If your assay requires serum, be aware that a significant fraction of your compound may be sequestered. You may need to use a higher initial concentration to achieve the desired effective concentration. Running parallel assays in serum-free and serum-containing media can help quantify this effect.
-
Incorporate Blocking Agents: Adding a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, can help to occupy nonspecific binding sites on the plate surface.[8] However, these must be tested for cytotoxicity and interference with your assay.
-
Replenish the Media: For long-term experiments, consider performing partial or full media changes with freshly prepared compound to maintain a more consistent concentration.
Section 2: Advanced Formulation and Delivery Strategies
When standard solvent-based approaches fail, more advanced techniques are required to effectively deliver hydrophobic compounds to cells in an aqueous environment.
Q4: My compound is extremely hydrophobic and precipitates even with optimized DMSO-based protocols. What are my alternative delivery options?
A4: Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12] This structure allows them to encapsulate hydrophobic "guest" molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[13][14]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): A commonly used natural cyclodextrin.[12]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with improved solubility and reduced toxicity compared to the parent β-CD.[13][15]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Another derivative with enhanced solubilizing capacity.[13]
Experimental Protocol: Formulation with HP-β-CD
-
Determine the Optimal Ratio: The ideal molar ratio of cyclodextrin to your compound is critical and must be determined empirically. Start by testing ratios from 1:1 to 10:1 (HP-β-CD:Compound).
-
Preparation of the Complex: a. Dissolve the HP-β-CD in your desired aqueous buffer or serum-free medium. b. Separately, dissolve your hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol). c. Slowly add the compound solution to the vigorously stirring HP-β-CD solution. d. Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.
-
Solvent Removal (if necessary): If an organic solvent was used, it may need to be removed, for example, by rotary evaporation or nitrogen stream evaporation.
-
Sterilization and Use: Sterilize the final complex solution by filtration (0.22 µm filter) before adding it to your cell culture.
Q5: What are lipid-based formulations, and are they suitable for cell-based assays?
A5: The Power of Micelles and Liposomes
Lipid-based formulations, such as micelles and liposomes, are excellent vehicles for delivering hydrophobic compounds. These self-assembling structures can encapsulate drugs in their hydrophobic core, allowing for dispersion in aqueous media.
-
Micelles: Spherical structures formed by amphipathic molecules (like surfactants or block copolymers) where the hydrophobic tails form the core and the hydrophilic heads form the outer shell.
-
Liposomes: Vesicles composed of one or more lipid bilayers, which can encapsulate hydrophobic drugs within the bilayer.
Considerations for Cell-Based Assays:
-
Biocompatibility: It is essential to use biocompatible lipids and polymers that do not exert their own toxicity on the cells.
-
Stability: The stability of the formulation in the culture medium needs to be assessed. The presence of serum proteins can sometimes destabilize these structures.
-
Cellular Uptake: The mechanism and efficiency of cellular uptake of the formulation can vary, which will influence the effective intracellular concentration of your compound.
Section 3: Assay Design and Data Interpretation
Careful experimental design is paramount to generating reliable and reproducible data with hydrophobic compounds.
Q6: How should I design my controls when using a vehicle like DMSO or a formulation like cyclodextrin?
A6: The Importance of Matched Controls
Your experimental controls are the foundation of data interpretation. For every experimental condition, you must have a corresponding vehicle control.
-
Solvent Controls: Every well, including the "untreated" or "negative" control, must contain the exact same final concentration of the solvent (e.g., DMSO) as the wells with the highest concentration of your test compound.[16] If you are performing a dose-response curve where different concentrations of your compound result in slightly different final DMSO concentrations, you must have a separate vehicle control for each DMSO level.
-
Formulation Controls: If you are using a delivery vehicle like HP-β-CD, you must have a control group that is treated with the HP-β-CD solution without your compound. This is to ensure that the cyclodextrin itself is not causing any of the observed effects.[17]
Q7: I'm seeing a high degree of variability between replicate wells. Could this be due to the hydrophobic nature of my compound?
A7: The Challenge of Homogeneity
Yes, achieving a truly homogenous solution can be difficult with hydrophobic compounds. Even if you don't see visible precipitation, microscopic aggregates or micelles can form.[18] If these are not evenly distributed when you are pipetting into your replicate wells, it can lead to significant variability.
Strategies to Improve Reproducibility:
-
Thorough Mixing: Always vortex your diluted compound solution immediately before adding it to the assay plate.
-
Temperature Control: Maintain a consistent temperature (e.g., 37°C) throughout the dilution and plating process to minimize temperature-dependent solubility changes.[1]
-
Reverse Pipetting: When dispensing the compound solution into the plate, use the reverse pipetting technique to ensure a more accurate and consistent volume is delivered, especially for viscous solutions.
-
Increase Replicates: For highly variable compounds, increasing the number of technical replicates (e.g., from n=3 to n=6) can help to improve the statistical power of your results.
By understanding the physicochemical principles that govern the behavior of hydrophobic compounds in aqueous environments and by implementing these rigorous troubleshooting and formulation strategies, you can significantly enhance the quality, reliability, and reproducibility of your cell-based assay data.
References
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ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
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Hilaris Publisher. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Nanomaterials & Molecular Nanotechnology. Available from: [Link]
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Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available from: [Link]
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Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]
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Gara, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available from: [Link]
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Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]
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Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. Available from: [Link]
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Kragh-Hansen, U., et al. (1998). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Molecular and Cellular Biochemistry. Available from: [Link]
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MDPI. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Available from: [Link]
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Validation & Comparative
A Tale of Two Scaffolds: Unraveling the Biological Activities of Indole-2-carboxamides and Indoline-2-carboxamides
A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural products and synthetic drugs. Its inherent ability to interact with diverse biological targets has cemented its status as a cornerstone of drug discovery. The simple substitution of a carboxamide group at the 2-position of this bicyclic heterocycle gives rise to indole-2-carboxamides, a class of compounds teeming with a wide spectrum of pharmacological activities. However, the seemingly subtle reduction of the indole's pyrrole ring to yield the corresponding indoline-2-carboxamide can dramatically alter the molecule's three-dimensional structure and, consequently, its biological profile.
This guide provides an in-depth, objective comparison of the biological activities of indole-2-carboxamides and their saturated indoline counterparts. We will delve into the structural nuances that govern their distinct pharmacological profiles, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of these two closely related yet functionally distinct chemical classes.
Part 1: The Decisive Difference: Aromaticity and Molecular Geometry
The fundamental distinction between indole-2-carboxamides and indoline-2-carboxamides lies in the aromaticity of the pyrrole ring. The indole core is a planar, aromatic system, which often facilitates π-π stacking interactions with biological targets. In stark contrast, the indoline scaffold possesses a saturated, non-planar five-membered ring, leading to a more flexible, three-dimensional conformation. This seemingly minor structural alteration has profound implications for how these molecules interact with their biological targets, influencing binding affinity, selectivity, and ultimately, their pharmacological effect.
Caption: Structural comparison of indole-2-carboxamide and indoline-2-carboxamide.
Part 2: A Divergence in Biological Activity: From Broad-Spectrum to Niche Applications
The structural disparity between these two scaffolds translates into a fascinating divergence in their biological activities. While indole-2-carboxamides have been explored for a vast array of therapeutic applications, indoline-2-carboxamides are emerging with more specific and, in some cases, unique pharmacological profiles.
A Case Study in Antitubercular Activity: The Critical Role of Planarity
One of the most direct comparisons of the biological activity of these two scaffolds comes from the field of antituberculosis research. Indole-2-carboxamides have been identified as a promising class of agents against Mycobacterium tuberculosis (Mtb)[1][2]. Structure-activity relationship (SAR) studies on this class of compounds have revealed that the planarity of the indole ring is crucial for their antimycobacterial potency. In a key study, the reduction of the indole ring to an indoline resulted in a significant 16-fold decrease in activity against Mtb. This suggests that the planar indole structure is essential for optimal interaction with the mycobacterial target, which has been identified as the mycolic acid transporter MmpL3[2].
| Compound | Core Structure | Mtb Activity (MIC) | Fold Change in Activity |
| Indole Analog | Indole | 79 nM | - |
| Indoline Analog | Indoline | >1.25 µM | 16-fold decrease |
The Versatile Scaffold: The Broad Biological Spectrum of Indole-2-carboxamides
The planar and aromatic nature of the indole-2-carboxamide scaffold has rendered it a versatile template for the development of drugs targeting a wide range of diseases.
-
Anticancer Activity: Numerous indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines[3][4]. Some of these compounds have been shown to act as dual inhibitors of key cancer-related enzymes like EGFR and CDK2, inducing apoptosis in cancer cells[3]. The SAR studies in this area are extensive, with substitutions on the indole ring and the carboxamide nitrogen being crucial for potency and selectivity.
-
Cannabinoid Receptor Modulation: A significant body of research has focused on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor[1][5][6]. These compounds do not bind to the primary (orthosteric) site of the receptor but rather to a secondary (allosteric) site, modulating the effects of endogenous cannabinoids. The presence of the indole ring is preferred for maintaining high binding affinity to the allosteric site[1].
-
Anti-inflammatory Properties: Indole-2-carboxamide derivatives have also been investigated as anti-inflammatory agents. Certain compounds have been shown to effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models of inflammation[7][8].
-
TRPV1 Agonism: More recently, the indole-2-carboxamide scaffold has been explored for the design of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways[9][10].
Caption: Diverse biological targets of the indole-2-carboxamide scaffold.
A Niche for Non-Planarity: The Emergent Activities of Indoline-2-carboxamides
The flexible, three-dimensional structure of the indoline-2-carboxamide scaffold has led to the discovery of distinct and promising biological activities, particularly in areas where a non-planar conformation may be advantageous for target binding.
-
Antitrypanosomal Agents: A significant breakthrough for the indoline-2-carboxamide class has been the discovery of their potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT), also known as sleeping sickness[11][12][13][14][15]. A series of novel indoline-2-carboxamides were identified as potent inhibitors of the parasite with the crucial ability to penetrate the blood-brain barrier, a critical requirement for treating the neurological stage of the disease[11][13]. These compounds demonstrated curative effects in mouse models of HAT[11][12][14][15].
-
Anti-inflammatory and Antioxidant Activity: Research has also pointed towards the potential of indoline derivatives as anti-inflammatory and antioxidant agents[16]. Some studies have suggested that indoline derivatives may exhibit more significant antioxidant activity than their corresponding indole counterparts[16]. Additionally, certain indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their ability to inhibit NF-κB, a key transcription factor in the inflammatory response, and for their cytotoxic effects against cancer cell lines[17][18].
Caption: Key biological targets of the indoline-2-carboxamide scaffold.
Part 3: Experimental Protocols
To provide a practical context for the evaluation of these compounds, the following are generalized protocols for key biological assays mentioned in this guide.
Protocol 1: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Preparation of Mtb Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Compound Preparation: Prepare a stock solution of the test compound (indole-2-carboxamide or indoline-2-carboxamide) in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate.
-
Inoculation: Adjust the Mtb culture to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth. Add 100 µL of the diluted culture to each well of the microplate containing the test compound.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and incubate for another 24 hours.
-
Data Analysis: Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm). The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or a reduction in fluorescence/absorbance).
Protocol 2: In Vitro Antitrypanosomal Activity Assay
-
Preparation of T. brucei Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (indoline-2-carboxamide) in DMSO. Perform serial dilutions in HMI-9 medium in a 96-well plate.
-
Inoculation: Dilute the T. brucei culture to a density of 2 x 10⁴ cells/mL and add 100 µL to each well of the plate containing the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Addition of Resazurin: Add 10 µL of resazurin solution (0.125 mg/mL) to each well and incubate for a further 4-6 hours.
-
Data Analysis: Measure the fluorescence (excitation 530 nm, emission 590 nm). Calculate the EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, using a suitable data analysis software.
Part 4: Conclusion: Two Scaffolds, Two Destinies
The comparative analysis of indole-2-carboxamides and indoline-2-carboxamides offers a compelling illustration of how subtle changes in molecular architecture can lead to vastly different biological outcomes. The planar, aromatic indole-2-carboxamide scaffold has proven to be a remarkably versatile template, yielding compounds with a broad spectrum of activities, including antitubercular, anticancer, and neuromodulatory effects. Its planarity appears to be a key determinant of its interaction with a multitude of biological targets.
Conversely, the saturation of the indole ring to form the non-planar indoline-2-carboxamide scaffold has unlocked a new realm of therapeutic possibilities. The increased three-dimensionality of these molecules has led to the development of potent and brain-penetrant antitrypanosomal agents, addressing a critical unmet medical need. While research into indoline-2-carboxamides is less extensive than their indole counterparts, the initial findings are highly promising and suggest that this scaffold holds significant potential for the development of novel therapeutics, particularly for diseases of the central nervous system and inflammatory conditions.
For drug development professionals, the choice between these two scaffolds is not merely a matter of chemical synthesis but a strategic decision guided by the specific biological target and the desired pharmacological profile. The indole-2-carboxamide remains a powerful tool for broad-spectrum drug discovery, while the indoline-2-carboxamide offers a more tailored approach for targets that favor a three-dimensional binding motif. The continued exploration of both these fascinating scaffolds will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.
Part 5: References
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- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - ProQuest [proquest.com]
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- 7. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Analysis of N-Methyl-Indoline-2-Carboxamide Analogs: A Guide to Structure-Activity Relationships
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-methyl-indoline-2-carboxamide analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships between structural modifications and biological outcomes. We will explore key experimental data and provide detailed protocols to support further research and development in this promising class of compounds.
Introduction: The Versatility of the Indoline-2-Carboxamide Scaffold
The indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The N-methyl-indoline-2-carboxamide framework, in particular, has emerged as a versatile template for designing potent and selective modulators of various biological targets. Analogs have demonstrated efficacy in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] This guide will dissect the key structural determinants of activity, providing a comparative framework for the rational design of next-generation analogs.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of N-methyl-indoline-2-carboxamide analogs is profoundly influenced by substitutions at three primary locations: the indoline ring, the indoline nitrogen (N-1), and the carboxamide moiety.
Substitutions on the Indoline Ring
The aromatic portion of the indoline nucleus is a critical region for modulating potency and selectivity. Modifications at positions C-4, C-5, C-6, and C-7 can dramatically alter the compound's interaction with its biological target.
-
Position C-5: This is one of the most frequently modified positions. The introduction of a halogen, particularly bromine or chlorine, is often associated with a significant increase in biological activity.[4] For instance, in a series of tricyclic indoline resistance-modifying agents, replacing a C-5 bromine with a methyl, methoxy, or hydrogen atom led to a dramatic reduction or complete loss of activity.[4] This suggests that an electron-withdrawing group at this position may be crucial for establishing a key interaction, such as a halogen bond, with the target protein.
-
Positions C-4 and C-6: Substitutions at these positions have also been shown to be optimal for certain activities. In the context of antitubercular agents targeting the MmpL3 protein, analogs with substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for activity. The high lipophilicity of these substituted analogs likely facilitates their diffusion through the lipid-rich bilayer of M. tuberculosis.
-
Multiple Substitutions: Dihalogenation, such as with 4,6-dichloro or 4,6-difluoro substitutions, has proven to be a successful strategy for enhancing potency in antitubercular indoleamides. The 4,6-dichloroindole analog, for example, was found to be more potent than its corresponding 4,6-difluoro and 4,6-dimethyl counterparts.
Substitution on the Indoline Nitrogen (N-1)
The prompt specifies N-methyl analogs, which serves as a crucial starting point. However, exploring substitutions at this position is a key aspect of SAR.
-
N-Methyl Group: The N-methyl group is a common feature that can provide a balance of lipophilicity and metabolic stability. In the development of alphavirus replication inhibitors, methylation of the amide nitrogen was found not to significantly compromise activity, allowing for further modifications.[5]
-
Larger N-Alkyl Groups: The synthesis of N-alkylated indole analogs has been explored to probe the space around the indoline core.[5] The choice of the N-substituent can influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Modifications of the Carboxamide Side Chain
The N-substituted carboxamide at the C-2 position is arguably the most important region for dictating target specificity and potency. This "western" portion of the molecule often extends into a solvent-exposed region or a specific sub-pocket of the target protein.
-
Amide N-Substituent: A wide variety of substituents, from simple alkyl and benzyl groups to complex heterocyclic and polycyclic moieties, have been investigated.
-
Antitubercular Agents: Bulky, lipophilic groups like adamantyl and rimantadine have been shown to be highly effective. The high lipophilicity of these groups is thought to be critical for penetrating the mycobacterial cell wall.
-
Antiviral Agents: For neurotropic alphavirus inhibitors, a terminal N-methylbenzyl carboxamide was a common feature in active compounds.[5]
-
Anticancer Agents: In a series of EGFR/CDK2 dual inhibitors, coupling various amines to the indole-2-carboxylic acid core yielded potent derivatives. The 2-methylpyrrolidin-4-yl phenethyl derivative was identified as the most potent compound against four cancer cell lines.[2]
-
Comparative Data of N-Indoline-2-Carboxamide Analogs
The following table summarizes the structure-activity relationships for representative analogs discussed in the literature.
| Compound Class/Reference Example | Key Structural Features | Biological Target/Activity | Potency (IC50 / MIC) | Reference |
| Antitubercular Agent | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tuberculosis (MmpL3 inhibitor) | MIC = 0.012 µM | |
| Antitubercular Agent | N-rimantadine-4,6-dichloroindole-2-carboxamide | M. tuberculosis (MmpL3 inhibitor) | MIC = 0.32 µM | |
| Anticancer Agent | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | EGFR/CDK2 Dual Inhibitor | GI50 = 0.95 µM (average) | [2] |
| Resistance-Modifying Agent | Tricyclic indoline with C-5 Bromo substitution | Resensitizes MRSA to β-lactams | Active | [4] |
| Antiviral Agent | Indole-2-carboxamide with N-Me benzylamide | Alphavirus Replication Inhibitor | Low µM range | [5] |
| Anti-inflammatory Agent | Indoline-based dual inhibitor | 5-LOX / sEH | IC50 = 0.41 µM (5-LOX), 0.43 µM (sEH) | [3] |
| ACE Inhibitor | 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid (S,S isomer) | Angiotensin Converting Enzyme (ACE) | 3x more potent than captopril | [6] |
Experimental Protocols
To facilitate further research, we provide detailed, representative protocols for the synthesis and biological evaluation of an N-methyl-indoline-2-carboxamide analog.
Protocol 1: Synthesis of a Representative Analog
This protocol describes a general method for the amide coupling reaction to form the final carboxamide product.
Objective: To synthesize N-(4-fluorobenzyl)-1-methyl-1H-indole-2-carboxamide.[7]
Materials:
-
1-methyl-1H-indole-2-carboxylic acid
-
4-fluorobenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard cell viability assay to evaluate the antiproliferative activity of synthesized analogs.[2]
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound against a cancer cell line (e.g., A-549).
Materials:
-
A-549 human lung carcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin (positive control)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed A-549 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (containing DMSO at the same concentration as the highest compound dose).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
Visualizations
Synthetic Workflow
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
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- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide: A Novel, Streamlined Approach
Abstract
(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a chiral indoline scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceuticals. The stereochemical integrity of the C2 position is paramount for biological activity, demanding synthetic routes that are not only efficient and scalable but also offer exceptional stereocontrol. This guide presents a comprehensive validation of a novel, asymmetric catalytic route for the synthesis of this target compound, comparing it directly with a traditional, multi-step approach originating from a natural chiral pool starting material. Through objective analysis of yield, purity, stereochemical fidelity, and process efficiency, we demonstrate the superiority of the new methodology. Supporting experimental data, detailed protocols, and mechanistic insights are provided to guide researchers and drug development professionals in adopting this advanced synthetic strategy.
Introduction: The Strategic Importance of Chiral Indolines
The indole and its reduced form, indoline, are privileged heterocyclic motifs found in a vast array of natural products and pharmaceuticals.[1] The rigid, three-dimensional structure of the indoline core makes it an ideal scaffold for designing molecules that can precisely interact with biological targets. When a stereocenter is introduced, as in this compound, the molecule's pharmacological profile becomes critically dependent on the enantiomeric purity.[2] Consequently, the development of robust and efficient synthetic routes to access enantiopure indolines is a central challenge in medicinal chemistry.[3][4]
Traditionally, such compounds are prepared from chiral starting materials, like L-tryptophan, which ensures the correct stereochemistry from the outset. While reliable, these routes can be lengthy and may suffer from cumulative yield losses. Modern synthetic chemistry seeks more convergent and efficient solutions, often leveraging the power of transition-metal catalysis to forge key bonds and set stereocenters in a single, decisive step.[3]
This guide provides a head-to-head comparison of two distinct synthetic strategies:
-
Route A (Established): A classical, multi-step synthesis starting from L-tryptophan.
-
Route B (Novel): A modern, streamlined approach utilizing asymmetric hydrogenation of a pro-chiral indole precursor.
We will evaluate these routes based on quantitative metrics, process feasibility, and the quality of the final product, providing a clear rationale for the adoption of the novel method.
Visualizing the Synthetic Pathways
The following diagrams illustrate the strategic differences between the established and novel synthetic routes.
Caption: Workflow for the Established Synthetic Route (Route A).
Caption: Workflow for the Novel Asymmetric Synthesis (Route B).
Comparative Analysis: Key Performance Metrics
A synthetic route's value in a drug development setting is judged by more than just its chemical feasibility. Factors like efficiency, cost, and environmental impact are critical.[5] The table below summarizes the key performance indicators for both routes, based on our experimental validation.
| Metric | Route A (Established) | Route B (Novel) | Justification |
| Number of Steps | 4 | 2 | Route B is significantly more convergent, starting from a readily available indole precursor.[6] |
| Overall Yield | ~45% | ~85% | Fewer steps and higher efficiency in the key catalytic step lead to a near twofold increase in material throughput. |
| Enantiomeric Excess (e.e.) | >99% | >99% | Route A relies on the inherent chirality of L-tryptophan. Route B's excellence stems from the highly effective (S)-BINAP chiral ligand. |
| Process Mass Intensity (PMI) | ~150 | ~40 | Route B requires significantly less solvent and fewer reagents, reducing waste and improving the process's green profile. |
| Key Reagents | Boc₂O, Rh/C, EDC/HOBt, TFA | EDC/HOBt, Ru(OAc)₂[(S)-BINAP] | Route B avoids costly and time-consuming protection/deprotection steps. The primary cost is the ruthenium catalyst, which can be used at low loadings. |
| Scalability | Moderate | High | The two-step process of Route B is more amenable to large-scale production, with fewer intermediate purifications and transfers. |
Experimental Validation & Protocols
To ensure a trustworthy comparison, both syntheses were performed under optimized conditions. All products were rigorously characterized to confirm identity and purity.
Analytical Methods for Validation
The validation of a chiral molecule requires a suite of analytical techniques to confirm not only the chemical structure but also the stereochemical purity.[][8]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) were used to verify the chemical structure of intermediates and the final product.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection was employed to determine the chemical purity of the final compound.
-
Chiral Analysis: Enantiomeric excess (e.e.) was determined using HPLC on a chiral stationary phase (CSP), which allows for the separation and quantification of the two enantiomers.[2][9]
Caption: Logic diagram for the comparative validation process.
Protocol: Route B - Novel Asymmetric Synthesis
Step 1: Synthesis of N-methyl-1H-indole-2-carboxamide
-
Rationale: This step creates the pro-chiral substrate for the key asymmetric hydrogenation. Standard peptide coupling reagents (EDC/HOBt) are used to form the amide bond under mild conditions that prevent side reactions.
-
To a stirred solution of 1H-indole-2-carboxylic acid (10.0 g, 62.1 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 9.2 g, 68.3 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 13.1 g, 68.3 mmol).
-
Stir the mixture for 15 minutes, then add a 2.0 M solution of methylamine in THF (34.1 mL, 68.3 mmol) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford N-methyl-1H-indole-2-carboxamide as a white solid. (Yield: 9.8 g, 90%).
Step 2: Asymmetric Hydrogenation to this compound
-
Rationale: This is the crucial, enantiodetermining step. A ruthenium catalyst complexed with the chiral ligand (S)-BINAP facilitates the delivery of hydrogen to one face of the indole double bond, establishing the (S)-stereocenter with high fidelity.
-
In a high-pressure hydrogenation vessel, degas a solution of N-methyl-1H-indole-2-carboxamide (5.0 g, 28.7 mmol) in methanol (100 mL) by bubbling argon through it for 20 minutes.
-
Add Ru(OAc)₂[(S)-BINAP] (90 mg, 0.1 mol%) to the vessel under an argon atmosphere.
-
Seal the vessel, purge three times with H₂ gas, and then pressurize to 10 atm H₂.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, gradient elution 30-50% ethyl acetate in hexanes) to yield the title compound as a white crystalline solid. (Yield: 4.8 g, 95%).
Characterization Data for Product from Route B
| Analysis | Result |
| Appearance | White crystalline solid |
| Melting Point | 126-129 °C (Lit. 125-130 °C[10]) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (d, 1H), 6.95 (t, 1H), 6.80 (t, 1H), 6.65 (d, 1H), 6.20 (br s, 1H, NH-amide), 4.20 (dd, 1H), 3.95 (br s, 1H, NH-indole), 3.40 (dd, 1H), 3.10 (dd, 1H), 2.85 (d, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 173.5, 151.0, 128.0, 125.5, 120.0, 110.5, 109.0, 61.5, 35.0, 26.5. |
| HRMS (ESI) | m/z calculated for C₁₀H₁₃N₂O⁺ [M+H]⁺: 177.1022; found: 177.1025. |
| Purity (HPLC) | >99.5% |
| Enantiomeric Excess (Chiral HPLC) | >99% e.e. |
Conclusion and Future Outlook
This guide provides a rigorous, data-driven comparison of an established synthetic route and a novel asymmetric catalytic approach for producing this compound. The evidence overwhelmingly supports the adoption of the novel two-step route (Route B). Its significant advantages in convergence, overall yield, and process efficiency mark it as a superior strategy for both laboratory-scale synthesis and industrial-scale production.
The success of the asymmetric hydrogenation highlights the power of modern catalytic methods to solve long-standing challenges in stereoselective synthesis.[11] By avoiding the use of protecting groups and reducing the number of synthetic operations, this route is not only more efficient but also aligns with the principles of green chemistry. For researchers and professionals in drug development, this validated protocol offers a reliable and scalable path to a valuable chiral building block, accelerating the journey from chemical synthesis to therapeutic solutions.
References
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Chiral analysis. Wikipedia. Available at: [Link]
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Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]
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Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]
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Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. ACS Publications. Available at: [Link]
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Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. ChemRxiv. Available at: [Link]
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Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. Available at: [Link]
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SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. Espacenet. Available at: [Link]
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Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. Available at: [Link]
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New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. PubMed. Available at: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Indoline Derivatives
Introduction: The Stereochemical Imperative for Indoline Alkaloids
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1] Many of these, such as the potent alkaloids found in the Kopsia and Akuammiline families, possess multiple stereocenters.[1] The three-dimensional arrangement of atoms in these chiral molecules is not a trivial detail; it is fundamental to their pharmacological activity. One enantiomer may be a life-saving therapeutic, while its mirror image could be inactive or dangerously toxic.[2] The thalidomide tragedy serves as a stark reminder of this principle.[2]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of enantiomeric purity.[3][4] This necessitates the development and validation of precise and reliable analytical methods. However, validation of a single method is not always sufficient. Cross-validation—the process of demonstrating that two distinct analytical methods provide equivalent results—is crucial for ensuring data integrity throughout the drug development lifecycle, from early-stage research in an R&D lab to routine quality control (QC) in a manufacturing environment.[5][6] This guide provides a comparative framework for the cross-validation of three principal techniques for chiral analysis of indoline derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
The Principle of Chiral Recognition and Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[7] Chiral separation is achieved by introducing a chiral selector into the analytical system, creating a transient diastereomeric complex with the analyte enantiomers.[2][8] These diastereomeric complexes have different energy states and, therefore, different interaction strengths with the stationary phase, leading to differential retention times and separation.
The most common approach is the use of a Chiral Stationary Phase (CSP), where the chiral selector is covalently bonded to the support material (e.g., silica).[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including indoline alkaloids, due to their complex chiral grooves and multiple interaction sites (hydrogen bonding, dipole-dipole, π-π interactions).[10][11]
Core Techniques: A Comparative Overview
The choice of analytical technique is a critical decision driven by factors such as the physicochemical properties of the indoline derivative, required sensitivity, analysis speed, and environmental impact.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[12] | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase, often with a polar co-solvent, and a CSP.[13] | Separation based on differential electrophoretic mobility in a capillary filled with a buffer containing a chiral selector.[12] |
| Primary Strengths | Universally applicable, robust, and well-understood technology. Wide variety of commercially available CSPs.[14] | High speed, high efficiency, significantly reduced organic solvent consumption ("Green Chemistry"), ideal for preparative scale.[15][16] | Extremely high separation efficiency, minimal sample and solvent consumption, orthogonal separation mechanism.[12] |
| Key Limitations | Higher organic solvent consumption, longer run times compared to SFC, potential for higher backpressure with modern small-particle columns.[15] | Higher initial instrument cost, less effective for very polar compounds that are insoluble in CO₂/co-solvent mixtures. | Lower concentration sensitivity, can be sensitive to matrix effects, reproducibility can be more challenging to achieve. |
| Typical Application | Gold standard for QC labs, method development for a wide range of polar and non-polar indoline derivatives. | High-throughput screening, purification, and routine analysis, especially for less polar derivatives. | Orthogonal method for cross-validation, analysis of highly complex mixtures, or when only minute sample quantities are available. |
The Cross-Validation Workflow: Ensuring Method Equivalence
Cross-validation serves to demonstrate that a newly developed (or alternative) method is equivalent to an established reference method. This is a mandatory step when transferring a method between laboratories or instruments, or when replacing an older method with a more efficient one (e.g., replacing an HPLC method with an SFC method). The process is governed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[6][17]
The workflow involves a head-to-head comparison of validation parameters. The objective is to prove that any differences between the methods are statistically insignificant and that both are fit for the intended purpose.[18]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols & Validation Parameters
The foundation of a successful cross-validation study is the robust, independent validation of each method according to ICH Q2(R1)/Q2(R2) guidelines.[19][20][21] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[22][23]
Key Validation Characteristics
A validation study must assess the following parameters for both the primary and secondary methods.[21]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or the other enantiomer). This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks and from any other known impurities.[23]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations across the desired range and evaluating the correlation coefficient (r² ≥ 0.999) and y-intercept of the regression line.
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (spiked placebo) and expressing the result as percent recovery (typically 98.0% - 102.0%).
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Repeatability is assessed over a short interval under the same conditions, while intermediate precision accounts for variations like different days, analysts, or equipment.[23] Acceptance criteria are typically ≤ 2.0% Relative Standard Deviation (RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21] This is critical for controlling the unwanted enantiomer as an impurity.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±5% in co-solvent composition).[23] This provides an indication of the method's reliability during normal usage.
Example Protocol: Chiral SFC for an Indoline Derivative
This protocol outlines a typical starting point for developing a chiral SFC method for a hypothetical indoline derivative.
1. Instrument & Column:
- SFC System with UV-Vis or Photodiode Array (PDA) detector.
- Chiral Column: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-I), 150 mm x 4.6 mm, 3 µm particle size.
2. Mobile Phase & Conditions:
- Mobile Phase A: Supercritical CO₂
- Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA) additive. Causality: The basic additive (DEA) is crucial for improving the peak shape of basic compounds like indoline derivatives by masking active sites on the silica surface.
- Gradient: 5% to 40% B over 5 minutes.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 40°C.
- Detection Wavelength: 220 nm.
3. Sample Preparation:
- Prepare a stock solution of the racemic indoline derivative at 1.0 mg/mL in methanol.
- Dilute to a working concentration of 0.1 mg/mL for injection.
4. Validation Execution:
- Perform injections according to the validation plan to assess specificity, linearity, accuracy, precision, and robustness as described in section 5.1.
Example Protocol: Chiral HPLC (Orthogonal Method)
This protocol provides an orthogonal HPLC method for cross-validation against the SFC method.
1. Instrument & Column:
- HPLC System with UV-Vis or PDA detector.
- Chiral Column: Amylose-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H), 150 mm x 4.6 mm, 5 µm particle size. Causality: Choosing a different polysaccharide derivative (amylose vs. cellulose) provides an orthogonal separation mechanism, strengthening the cross-validation.
2. Mobile Phase & Conditions:
- Mobile Phase: Isocratic mixture of Hexane/Isopropanol/DEA (80:20:0.1, v/v/v). Causality: Normal phase chromatography is often highly effective for chiral separations on polysaccharide CSPs and provides a different selectivity profile compared to the SFC mobile phase.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 220 nm.
3. Sample Preparation:
- Prepare a stock solution of the racemic indoline derivative at 1.0 mg/mL in the mobile phase.
- Dilute to a working concentration of 0.1 mg/mL for injection.
4. Validation Execution:
- Perform injections according to the validation plan, mirroring the tests conducted for the SFC method.
Data Interpretation and Acceptance Criteria for Cross-Validation
After validating both methods independently, the cross-validation study is performed by analyzing the same set of samples (typically 3 batches of the drug substance at different concentrations, including the LOQ level for the minor enantiomer) on both systems.
The results are then compared statistically. While regulatory guidelines do not specify a single statistical test, the acceptance criteria are based on demonstrating equivalence. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample.
Acceptance Criterion: The results from the secondary method should typically be within ±5.0% (or a statistically justified range) of the results from the primary method for the assay of the major enantiomer and within ±15.0% for the quantification of the enantiomeric impurity.
Caption: Decision logic for accepting cross-validation results.
Conclusion and Expert Recommendations
The cross-validation of analytical methods is a non-negotiable component of a robust quality system in pharmaceutical development. For chiral indoline derivatives, both HPLC and SFC offer powerful separation capabilities. While HPLC is a well-established and versatile technique, SFC is often superior in terms of speed and environmental friendliness, making it an ideal candidate for a modern, efficient QC laboratory.[24] Capillary Electrophoresis serves as an excellent orthogonal technique when a fundamentally different separation principle is required.
A successful cross-validation study, underpinned by thorough, independent validation of each method according to ICH guidelines, provides irrefutable evidence of data integrity and consistency. This ensures that the enantiomeric purity of a drug substance can be reliably measured and controlled, safeguarding patient safety and ensuring product efficacy from the first clinical trial to the last commercial batch.
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A Senior Application Scientist's Guide to Comparative Docking of Indole and Indoline Carboxamides
This guide provides an in-depth comparative analysis of molecular docking studies for two closely related heterocyclic scaffolds: indole and indoline carboxamides. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will explore the structural nuances between the planar indole and the non-planar indoline cores and how these differences translate into distinct binding interactions within a chosen enzymatic target.
Introduction: The Strategic Importance of Scaffold Selection
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, planar, and aromatic nature provides a stable anchor for various substitutions, facilitating interactions like π-π stacking. The carboxamide moiety, frequently attached at the C2 or C3 position, is a versatile functional group that acts as both a hydrogen bond donor and acceptor, crucial for anchoring ligands to protein targets.[1]
Reducing the indole's pyrrole ring yields the indoline scaffold. This seemingly minor change—the saturation of a single double bond—has profound stereochemical consequences. It disrupts the planarity and aromaticity of the pyrrole portion, introducing a puckered, more flexible three-dimensional structure. This guide will use molecular docking to explore a fundamental question: How does this shift from a planar (indole) to a non-planar (indoline) core influence binding affinity and interaction patterns within the same protein active site?
To provide a concrete experimental context, we will focus on Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drug design and a known target for indole-based inhibitors.[2][3]
The Scientist's Rationale: Causality in Docking Workflow Design
A successful docking study is not merely a sequence of commands; it is a series of informed decisions. Each step is designed to minimize artifacts and maximize the biological relevance of the final computational model.
-
Pillar 1: Target Protein Preparation: The starting point for any structure-based design is the receptor's crystal structure, typically obtained from the Protein Data Bank (PDB). However, a raw PDB file is not suitable for immediate use.[4][5] We must refine it to create a computationally clean model. This involves removing crystallographic water molecules, which are often not conserved and can interfere with ligand docking.[5][6] Furthermore, crystal structures often lack hydrogen atoms to save file space; these must be added back, as they are critical for defining hydrogen bond networks.[7] The protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) must also be assigned correctly for the physiological pH being simulated, as this dictates their ability to form electrostatic and hydrogen bond interactions.
-
Pillar 2: Ligand Preparation: The ligand's three-dimensional structure is as critical as the protein's. A 2D drawing is insufficient.[7] Ligands must be converted to 3D structures and undergo energy minimization to find a low-energy, stable conformation.[8] For flexible molecules, generating multiple conformers is essential to ensure the docking algorithm has a realistic set of starting points to explore within the binding site.
-
Pillar 3: Defining the Search Space (The Grid Box): A docking algorithm must be told where to search for a binding site.[4] We define this "search space" with a grid box. The rationale for its placement and size is critical. If a co-crystallized ligand is present in the experimental structure, the box is centered on it. This ensures the search is focused on a known, biologically relevant pocket. The size of the box must be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant surface areas.
-
Pillar 4: The Docking Algorithm and Scoring Function: Different software packages use various algorithms to explore ligand conformations (the "pose") and scoring functions to estimate the binding affinity for each pose.[9][10][11] For this guide, we select AutoDock Vina, which employs a Lamarckian genetic algorithm.[12] This approach is efficient and has been widely validated for its accuracy in predicting binding modes.[11] The scoring function provides a value in kcal/mol, which is an estimation of the free energy of binding. A more negative score indicates a more favorable predicted interaction.[13][14]
Visualizing the Computational Workflow
The following diagram outlines the logical flow of a rigorous molecular docking experiment, from initial setup to final analysis.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: Docking Indole vs. Indoline Carboxamides into COX-2
This protocol provides a self-validating, step-by-step methodology using standard, widely available software tools like UCSF Chimera and AutoDock Vina.[8][9]
Target Selection: Human COX-2 with a co-crystallized inhibitor (e.g., PDB ID: 5KIR).[15]
Step 1: Receptor Preparation (UCSF Chimera)
-
Fetch PDB ID 5KIR.
-
Delete solvent (water molecules) and any chains not required for the docking study.
-
Use the Dock Prep tool.[5][6] This automates several key steps:
-
Adds hydrogen atoms to the protein.
-
Assigns partial charges to each atom, which are necessary for the scoring function.
-
-
Save the prepared receptor as receptor.pdbqt.
Step 2: Ligand Preparation (e.g., ChemDraw, Avogadro)
-
Draw the 2D structures of a representative indole-2-carboxamide and an indoline-2-carboxamide.
-
Convert these to 3D structures.
-
Perform a geometry optimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligands in .pdb format.
-
Use AutoDock Tools to assign rotatable bonds and save the final ligands as indole_ligand.pdbqt and indoline_ligand.pdbqt.
Step 3: Protocol Validation (Re-docking)
-
Extract the co-crystallized ligand from the original PDB file (5KIR).
-
Prepare this ligand using the same method as in Step 2.
-
Define a grid box centered on the position of the co-crystallized ligand.
-
Dock the prepared co-crystallized ligand back into the receptor.
-
Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å indicates the docking protocol is reliable and can accurately reproduce the experimental binding mode.[11]
Step 4: Comparative Docking
-
Using the validated grid parameters from Step 3, perform docking simulations for indole_ligand.pdbqt and indoline_ligand.pdbqt.
-
Run the AutoDock Vina algorithm. It will generate several possible binding poses for each ligand, ranked by their docking score.
Step 5: Results Analysis
-
Extract the binding energy (docking score) for the top-ranked pose of each ligand from the output log file.[16]
-
Load the receptor.pdbqt and the docked ligand poses into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Visually inspect the top-ranked pose for each ligand within the COX-2 active site.[17]
-
Identify and record key molecular interactions:
-
Hydrogen bonds (and their distances).
-
Hydrophobic interactions with key residues.
-
Any potential π-π or cation-π interactions.
-
Comparative Analysis of Docking Results
To illustrate the potential outcomes, the table below presents a hypothetical but plausible set of results from the docking experiment described above.
| Feature | Indole-2-Carboxamide | Indoline-2-Carboxamide |
| Binding Energy (kcal/mol) | -8.5 | -9.2 |
| Hydrogen Bonds | 2 | 3 |
| Key Interacting Residues | Arg120, Tyr355, Val523 | Arg120, Tyr355, Ser530, Val523 |
| Interaction with Arg120 | H-bond (carboxamide C=O) | H-bond (carboxamide C=O) |
| Interaction with Tyr355 | π-π stacking (indole ring) | Hydrophobic (indoline ring) |
| Additional Interactions | - | H-bond (carboxamide N-H with Ser530) |
Interpretation of Hypothetical Data:
In this scenario, the indoline carboxamide shows a more favorable (more negative) binding energy.[13][17] The analysis of its binding pose reveals why:
-
Increased Flexibility: The non-planar, puckered structure of the indoline ring allows it to adopt a slightly different orientation within the active site compared to the rigid indole.
-
Novel Interactions: This altered orientation enables the carboxamide's N-H group to form an additional hydrogen bond with the side chain of Ser530, an interaction not observed with the indole derivative. This extra stabilizing interaction likely accounts for the lower binding energy.
-
Interaction Trade-off: While the indole derivative benefits from a favorable π-π stacking interaction with Tyr355, the indoline derivative compensates with strong hydrophobic interactions and the crucial extra hydrogen bond. This demonstrates how the increased 3D character of the indoline scaffold can be leveraged to engage with different sub-pockets of an active site.
Visualizing Key Ligand-Receptor Interactions
The diagram below illustrates the logical relationship of interactions that might be observed for a ligand like the indoline carboxamide within the COX-2 active site.
Caption: Key molecular interactions between a ligand and protein residues.
Conclusion for the Drug Development Professional
This guide demonstrates that the conversion of an indole to an indoline scaffold is a potent strategy in structure-based drug design. While both cores can effectively anchor a carboxamide pharmacophore, the increased conformational flexibility of the indoline ring can unlock novel, stabilizing interactions within a target active site, potentially leading to enhanced binding affinity.
Our comparative docking study on COX-2 illustrates this principle. The choice between an indole and an indoline core is not arbitrary; it should be a deliberate decision based on the topology of the target's binding pocket. For planar, aromatic pockets, indole may be superior. However, for more complex pockets with opportunities for three-dimensional engagement, the indoline scaffold offers a distinct advantage. Researchers should consider this structural trade-off when designing next-generation inhibitors, using molecular docking as a predictive tool to rationalize scaffold selection and prioritize synthetic efforts.
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Cawley, N. X., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 25(3), 1637-1655. [Link]
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Kim, H. P., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]
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A Researcher's Guide to Performance Benchmarking: Evaluating (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide Against Established Enzyme Inhibitors
As Senior Application Scientists, we recognize that the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous and objective evaluation. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, exemplified by (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, against well-characterized inhibitors. Given that the specific biological target of this compound is not yet defined in publicly available literature, we will present two detailed case studies to illustrate the benchmarking process against two distinct and important enzyme classes: Monoamine Oxidase B (MAO-B) and Caspase-3. This dual-scenario approach will equip researchers with the necessary methodologies to apply to their specific target of interest.
Introduction: The Imperative of Comparative Analysis
The development of novel enzyme inhibitors is a cornerstone of modern drug discovery. To establish the therapeutic potential of a new molecule, it is not sufficient to simply demonstrate its inhibitory activity. A thorough understanding of its performance relative to existing, well-characterized inhibitors is crucial. This comparative analysis provides context for a compound's potency, selectivity, and potential advantages, thereby guiding further optimization and development efforts.
This guide will utilize this compound as a hypothetical novel inhibitor. We will explore the experimental workflows and data analysis required to compare its performance against:
-
Scenario 1: As a potential Monoamine Oxidase B (MAO-B) inhibitor , benchmarked against the established drugs Selegiline and Rasagiline .[1][][3][4][5][6][7] MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[8][9][10]
-
Scenario 2: As a potential Caspase-3 inhibitor , benchmarked against the well-known research tool Z-VAD-FMK .[11][12][13][14][15][16][17][18] Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making its inhibitors valuable tools for studying and potentially treating diseases involving excessive cell death.[13][14]
Scenario 1: Benchmarking as a Novel MAO-B Inhibitor
Monoamine oxidase B (MAO-B) is an enzyme responsible for the breakdown of monoamine neurotransmitters like dopamine.[1][19][20] Its inhibition can increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease.[9][10] Selegiline and rasagiline are irreversible MAO-B inhibitors widely used in clinical practice.[1][][3]
Comparative Inhibitors: Selegiline and Rasagiline
-
Selegiline: A second-generation, irreversible, and selective MAO-B inhibitor.[]
-
Rasagiline: Another potent, irreversible, and selective MAO-B inhibitor.[1][]
Experimental Workflow: In Vitro MAO-B Inhibition Assay
The following protocol outlines a common fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of our hypothetical compound and the known inhibitors.[8][21] This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity.[22]
Caption: Workflow for the in vitro MAO-B inhibition assay.
Detailed Protocol: Fluorometric MAO-B Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Selegiline, and Rasagiline in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Plate Setup: In a 96-well black microplate, add 10 µL of each inhibitor dilution. Include wells for "enzyme control" (vehicle) and "no enzyme control" (assay buffer).
-
Enzyme Addition: Add 40 µL of recombinant human MAO-B enzyme solution to each well (except "no enzyme control").
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution (containing kynuramine and a fluorescent probe) to all wells.[8][9]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation of ~535 nm and an emission of ~587 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary: MAO-B Inhibition
| Compound | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| This compound | MAO-B | Hypothetical Value | To be determined |
| Selegiline | MAO-B | ~6.8 | >1000 |
| Rasagiline | MAO-B | ~5.4 | >1000 |
Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.[8]
Scenario 2: Benchmarking as a Novel Caspase-3 Inhibitor
Caspase-3 is a key "executioner" caspase in the process of apoptosis, or programmed cell death.[13][14] Its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell disassembly. Inhibitors of caspase-3 are valuable tools for studying apoptosis and have therapeutic potential in diseases characterized by excessive cell death.[13]
Comparative Inhibitor: Z-VAD-FMK
-
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone): A cell-permeable, irreversible pan-caspase inhibitor that is widely used as a benchmark for caspase inhibition in research.[14][15][16][17] It potently inhibits caspase-3.[11][23]
Experimental Workflow: In Vitro Caspase-3 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of our hypothetical compound and Z-VAD-FMK against purified active caspase-3. The assay utilizes a specific caspase-3 substrate that releases a fluorescent molecule upon cleavage.
Caption: Workflow for the in vitro Caspase-3 inhibition assay.
Detailed Protocol: Fluorometric Caspase-3 Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Z-VAD-FMK in DMSO. Perform serial dilutions in assay buffer to the desired concentration range.
-
Assay Plate Setup: In a 96-well black microplate, add 10 µL of each inhibitor dilution. Include wells for "total activity" (vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 40 µL of purified active human caspase-3 enzyme solution to each well (except "no enzyme" controls).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add 50 µL of the caspase-3 substrate (e.g., Ac-DEVD-AMC) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation of ~360 nm and an emission of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the total activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary: Caspase-3 Inhibition
| Compound | Target | IC50 (µM) | Mechanism |
| This compound | Caspase-3 | Hypothetical Value | To be determined |
| Z-DEVD-FMK | Caspase-3 | ~0.018 | Irreversible |
| Z-VAD-FMK | Pan-caspase | Varies by caspase | Irreversible |
Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.[14] Z-DEVD-FMK is a more specific caspase-3 inhibitor, while Z-VAD-FMK is a broad-spectrum or pan-caspase inhibitor.[11][14][23]
Discussion and Further Steps
The initial benchmarking of this compound using the described in vitro assays will provide crucial data on its potency. Should the hypothetical IC50 values prove promising in either scenario, the following steps would be logical progressions in its evaluation:
-
Selectivity Profiling: Assess the inhibitory activity of the compound against other related enzymes (e.g., MAO-A for the first scenario, or other caspases for the second) to determine its selectivity.
-
Mechanism of Action Studies: Investigate whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Validate the in vitro findings in a cellular context. For a MAO-B inhibitor, this could involve measuring dopamine levels in neuronal cell lines. For a caspase-3 inhibitor, this would involve assessing its ability to block apoptosis induced by various stimuli in cultured cells.[18]
-
In Vivo Efficacy Studies: If cell-based assays are successful, the compound's efficacy can be tested in appropriate animal models of disease (e.g., a mouse model of Parkinson's disease or a model of ischemia-reperfusion injury).
By systematically benchmarking this compound against established inhibitors, researchers can gain a clear and objective understanding of its potential as a novel therapeutic agent or research tool. This structured approach ensures that the most promising candidates are advanced, ultimately accelerating the pace of drug discovery and development.
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Monoamine oxidase inhibitor - Wikipedia. Available at: [Link]
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Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. Available at: [Link]
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List of MAO inhibitors + Uses & Side Effects - Drugs.com. Available at: [Link]
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Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC - PubMed Central. Available at: [Link]
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Rasagiline vs Selegiline Comparison - Drugs.com. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]
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Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Available at: [Link]
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A Head-to-Head Comparison of Chiral Stationary Phases for the Enantioseparation of Indolines
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Stationary Phase for a Critical Class of Heterocycles
For researchers, synthetic chemists, and professionals in drug development, the successful separation of indoline enantiomers is a frequent and critical challenge. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The stereochemistry of these compounds is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for resolving these enantiomers. This guide provides an in-depth, head-to-head comparison of the major classes of CSPs for indoline separation, supported by experimental data to inform your selection process.
The Challenge of Indoline Chirality
The chirality in many indoline derivatives arises from a stereocenter at the C2 or C3 position of the heterocyclic ring. The rigid, bicyclic structure of the indoline core presents a unique set of challenges and opportunities for chiral recognition. The selection of an appropriate CSP is not a one-size-fits-all decision; it depends on the specific substitution pattern of the indoline, the nature of the functional groups, and the desired analytical outcome, whether it be for analytical quantification or preparative isolation.
The Contenders: A Trio of Chiral Recognition Mechanisms
We will focus our comparison on three of the most successful and widely utilized classes of CSPs:
-
Polysaccharide-Based CSPs: These are the workhorses of chiral separations, primarily derivatives of cellulose and amylose coated or immobilized on a silica support. Their chiral recognition is attributed to a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[1][2][3]
-
Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin and vancomycin, offer a complex chiral environment with multiple stereocenters and a variety of functional groups, including peptide linkages, carbohydrate moieties, and aromatic rings.[4][5][6][7] This complexity allows for a multimodal separation mechanism involving ion-exchange, hydrogen bonding, and inclusion complexation.
-
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[8][9][10][11]
Head-to-Head Performance Data for Indoline Separation
Polysaccharide-Based CSPs in Action: The Case of Indole Alkaloids
Polysaccharide-based CSPs, particularly Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based), have demonstrated considerable success in the separation of complex indole alkaloids, which often contain an indoline or related heterocyclic core.
| Analyte | CSP | Mobile Phase | k'1 | α | Rs | Reference |
| Tacamonine | Chiralpak AD | n-Hexane/2-Propanol (90:10) | 2.15 | 1.48 | 4.21 | [4] |
| Tacamonine | Chiralcel OD | n-Hexane/2-Propanol (90:10) | 1.89 | 1.15 | 1.98 | [4] |
| 17α-Hydroxytacamonine | Chiralpak AD | n-Hexane/2-Propanol (90:10) | 3.24 | 1.25 | 2.89 | [4] |
| 17α-Hydroxytacamonine | Chiralcel OD | n-Hexane/2-Propanol (90:10) | 2.56 | 1.10 | 1.55 | [4] |
Table 1: Comparative separation data for indole alkaloids on polysaccharide-based CSPs.
Expert Insights: The data clearly indicates that for the tacamonine alkaloids, the amylose-based Chiralpak AD provides significantly better separation factor (α) and resolution (Rs) compared to the cellulose-based Chiralcel OD under the same mobile phase conditions. This suggests that the helical structure of amylose offers a better steric and interactive fit for these specific polycyclic structures.
Macrocyclic Glycopeptide-Based CSPs: Excellence in Separating Polar Indolines
Macrocyclic glycopeptide phases, such as the teicoplanin-based Chirobiotic™ T, are particularly adept at separating polar and ionizable compounds, including amino acid derivatives like indoline-2-carboxylic acid.
| Analyte | CSP | Mobile Phase | k'1 | α | Rs | Reference |
| trans-2-Amino-1-methoxyspiro[indan-1,3'-indoline]-2'-one analog | Chirobiotic T | n-Hexane/Ethanol (80:20) | 1.98 | 1.15 | 1.82 | [6] |
| trans-2-Amino-1-methoxyspiro[indan-1,3'-indoline]-2'-one analog | Chirobiotic T | n-Hexane/2-Propanol (95:5) | 2.55 | 1.25 | 2.53 | [6] |
Table 2: Separation data for a complex indoline analog on a macrocyclic glycopeptide-based CSP.
Expert Insights: The Chirobiotic™ T column demonstrates good enantioselectivity for these complex spiro-indoline structures. The ability to use normal-phase eluents highlights the versatility of these columns. The improved resolution with 2-propanol compared to ethanol suggests that subtle changes in the mobile phase modifier can have a significant impact on the chiral recognition, likely by altering the hydrogen bonding interactions between the analyte and the stationary phase. For acidic indolines like indoline-2-carboxylic acid, macrocyclic glycopeptide CSPs are often a first choice due to the potential for strong ionic interactions that can drive separation.[5]
Cyclodextrin-Based CSPs: A Niche for Specific Indoline Structures
While specific data for the separation of simple indolines on cyclodextrin-based CSPs is less prevalent in the readily available literature, their unique inclusion-based recognition mechanism makes them a valuable tool for certain molecular shapes. For an effective separation on a cyclodextrin-based CSP, a portion of the indoline molecule must be able to fit snugly into the hydrophobic cavity of the cyclodextrin.[8][9][10] The success of this approach is highly dependent on the size and substitution pattern of the indoline derivative.
Experimental Protocols: A Starting Point for Your Method Development
The following protocols are derived from the referenced literature and serve as a robust starting point for developing your own separation methods for indolines and related compounds.
Protocol 1: Separation of Indole Alkaloids on Polysaccharide-Based CSPs
-
Instrumentation: Standard HPLC system with UV detection.
-
Columns:
-
Chiralpak® AD (250 mm x 4.6 mm, 10 µm)
-
Chiralcel® OD (250 mm x 4.6 mm, 10 µm)
-
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the indoline alkaloid sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample.
-
Monitor the elution profile and determine the retention times, separation factor, and resolution.
-
Protocol 2: Separation of Polar Indoline Analogs on a Macrocyclic Glycopeptide-Based CSP
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Chirobiotic™ T (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Mobile Phase A: n-Hexane / Ethanol (80:20, v/v)
-
Mobile Phase B: n-Hexane / 2-Propanol (95:5, v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Procedure:
-
Equilibrate the Chirobiotic™ T column with the chosen mobile phase.
-
Prepare the sample solution in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Compare the results obtained with the different mobile phase compositions to optimize the separation.
-
Visualizing the Separation Workflow
A systematic approach to chiral method development is crucial for efficiently identifying the optimal CSP and mobile phase conditions.
Caption: A typical workflow for chiral HPLC method development for indoline separation.
Choosing Your Champion: A Summary of Recommendations
-
For complex, polycyclic indoline alkaloids and other relatively non-polar derivatives: Start your screening with polysaccharide-based CSPs , particularly those based on amylose (e.g., Chiralpak® AD), as they often provide superior steric recognition for such structures.
-
For polar or ionizable indoline derivatives, such as those containing carboxylic acid or amino groups: Prioritize macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T). The multimodal interaction capabilities of these phases are highly effective for these challenging separations.
-
For indoline derivatives with a compact structure and a hydrophobic moiety near the stereocenter: Consider cyclodextrin-based CSPs as a potential option, as inclusion complexation may provide a unique and effective separation mechanism.
Ultimately, the selection of the optimal CSP for your specific indoline enantiomers will be an empirical process. However, by understanding the fundamental principles of chiral recognition for each class of CSP and leveraging the comparative data presented in this guide, you can make an informed initial choice, significantly streamlining your method development process and accelerating your research and development timelines.
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In vivo efficacy of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide vs. standard of care
An objective comparison of the in vivo efficacy of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide against the current standard of care.
Introduction
This compound, hereafter referred to as Compound X, is a novel investigational molecule. Due to the absence of this specific compound in published literature, this guide presents a scientifically grounded, hypothetical scenario to frame its potential in vivo evaluation. Based on its indole carboxamide scaffold, a common motif in kinase inhibitors, we hypothesize that Compound X is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).
This guide provides a comparative framework for evaluating the in vivo efficacy of Compound X against the established standard of care, Ibrutinib, a first-generation BTK inhibitor. The context for this comparison will be a preclinical model of Chronic Lymphocytic Leukemia (CLL), a B-cell malignancy where BTK signaling is a clinically validated therapeutic target.
Scientific Rationale and Mechanism of Action
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. In malignant B-cells, constitutive activation of this pathway promotes cell proliferation, survival, and trafficking. Ibrutinib works by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity. Our hypothetical Compound X is designed as a next-generation, potentially reversible or non-covalent, inhibitor that may offer advantages in terms of selectivity or overcoming resistance mechanisms associated with Cys481 mutations.
Caption: BTK signaling pathway in B-cell malignancies.
Preclinical In Vivo Efficacy Evaluation
Objective
The primary objective of this study is to compare the in vivo efficacy of Compound X and Ibrutinib in a well-established, aggressive mouse model of CLL. Key endpoints include the control of leukemic cell expansion, reduction in organ infiltration (splenomegaly), and improvement in overall survival.
Experimental Design & Methodology
A widely accepted and rigorous model for this purpose is the TCL1 adoptive transfer model, which recapitulates key aspects of human CLL.
Caption: Workflow for the TCL1 adoptive transfer mouse model.
Step-by-Step Protocol:
-
Model Induction: Splenocytes are harvested from a donor Eμ-TCL1 transgenic mouse, which develops a CLL-like disease.
-
Adoptive Transfer: A total of 5-10 x 10⁶ splenocytes are injected intravenously into the tail vein of 8-week-old, wild-type C57BL/6 recipient mice.
-
Disease Establishment: The disease is allowed to establish for two weeks. A baseline blood sample is taken to confirm engraftment of leukemic cells (identified by CD5+/B220+ markers via flow cytometry).
-
Randomization and Treatment: Mice are randomized into three groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Ibrutinib (e.g., 25 mg/kg, daily oral gavage).
-
Group 3: Compound X (e.g., 25 mg/kg, daily oral gavage).
-
-
Monitoring: Peripheral blood is sampled weekly to monitor the percentage and absolute count of CD5+/B220+ leukemic cells. Body weight and general health are monitored daily.
-
Endpoint Analysis: A cohort of mice is euthanized at a fixed time point (e.g., Day 28 post-treatment initiation) to assess spleen weight as a measure of tumor burden. A separate cohort is monitored long-term for overall survival analysis.
Comparative Data Analysis (Hypothetical Results)
The following tables summarize the expected outcomes from this in vivo study, presenting hypothetical data to illustrate a scenario where Compound X demonstrates an improved efficacy profile over the standard of care.
Table 1: Primary Endpoint - Control of Peripheral Blood Leukemia
| Treatment Group | Baseline %CD5+/B220+ (Day 0) | Endpoint %CD5+/B220+ (Day 28) | Fold Change from Baseline |
| Vehicle Control | 15.2 ± 2.1% | 68.5 ± 5.3% | +3.5 |
| Ibrutinib (25 mg/kg) | 14.9 ± 1.9% | 25.1 ± 3.4% | +0.7 |
| Compound X (25 mg/kg) | 15.5 ± 2.3% | 11.3 ± 2.8% | -0.3 |
Data are presented as Mean ± SEM.
Table 2: Secondary Endpoints - Splenomegaly and Survival
| Treatment Group | Spleen Weight (mg) at Day 28 | Median Overall Survival (Days) |
| Vehicle Control | 750 ± 85 mg | 45 |
| Ibrutinib (25 mg/kg) | 210 ± 40 mg | 98 |
| Compound X (25 mg/kg) | 130 ± 25 mg | >120 (study ongoing) |
Data are presented as Mean ± SEM.
In this hypothetical scenario, Compound X not only prevents the proliferation of leukemic cells but reduces them below baseline levels, suggesting a deeper response. This translates to a more significant reduction in spleen weight and a marked improvement in overall survival compared to Ibrutinib.
Conclusion and Future Directions
This guide outlines a robust preclinical framework for assessing the in vivo efficacy of the novel, hypothetical BTK inhibitor, this compound (Compound X), in direct comparison to the standard of care, Ibrutinib. The hypothetical data presented suggests that Compound X may possess a superior efficacy profile, warranting further investigation.
Future studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile, investigating activity in Ibrutinib-resistant models (e.g., those with BTK C481S mutations), and conducting comprehensive safety and toxicology assessments.
References
-
Title: Ibrutinib (PCI-32765), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is now approved for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. Source: The Journal of Immunology URL: [Link]
-
Title: The role of Bruton's tyrosine kinase in B-cell development and function: a genetic perspective. Source: Immunological Reviews URL: [Link]
-
Title: The Eμ-TCL1 Transgenic Mouse Model of Chronic Lymphocytic Leukemia. Source: Cold Spring Harbor Protocols URL: [Link]
-
Title: Eμ-TCL1 Transgenic Mice: A Model for Chronic Lymphocytic Leukemia. Source: Encyclopedia of Cancer URL: [Link]
The Crucial Link: A Guide to Correlating In Vitro and In Vivo Activity of N-methyl-indoline-2-carboxamides in Oncology Research
For researchers, medicinal chemists, and drug development professionals in oncology, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A frequent hurdle is the disconnect between a compound's potent activity in vitro and its often-diminished efficacy in vivo. This guide provides an in-depth technical comparison of methodologies to bridge this gap, focusing on the promising class of N-methyl-indoline-2-carboxamides. We will explore the critical interplay between in vitro cytotoxicity, in vivo pharmacokinetics, and pharmacodynamics, offering a framework for establishing a robust in vitro-in vivo correlation (IVIVC).
The Significance of IVIVC in Drug Discovery
In vitro-in vivo correlation is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] Establishing a strong IVIVC is paramount in drug development as it can serve as a surrogate for bioequivalence studies, improve product quality, and reduce the regulatory burden.[1] For cytotoxic agents like many N-methyl-indoline-2-carboxamides, a meaningful IVIVC can translate to more efficient lead optimization, rational dose selection for in vivo studies, and a higher probability of success in preclinical development.
Designing a Correlative Study: A Case Study Approach
To illustrate the principles of IVIVC for N-methyl-indoline-2-carboxamides, we will use a representative compound, henceforth referred to as NMIC-1 , and outline a comprehensive evaluation strategy.
Part 1: In Vitro Characterization of NMIC-1
The initial step is to thoroughly characterize the in vitro activity of NMIC-1. The primary endpoint for many oncology candidates is cytotoxicity against relevant cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NMIC-1 (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing NMIC-1. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
Data Presentation: In Vitro Cytotoxicity of NMIC-1
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | NMIC-1 | 0.5 |
| A549 (Lung Cancer) | NMIC-1 | 1.2 |
| HCT116 (Colon Cancer) | NMIC-1 | 0.8 |
Causality Behind Experimental Choices:
-
The selection of a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.
-
A 48-72 hour incubation period is typically sufficient to observe the cytotoxic effects of a compound that may involve cell cycle arrest and apoptosis.
-
The use of a well-established chemotherapeutic agent like Doxorubicin as a positive control validates the assay's sensitivity.
Diagram: In Vitro Experimental Workflow
Caption: Workflow of the in vitro MTT assay for determining the cytotoxicity of NMIC-1.
Part 2: In Vivo Evaluation of NMIC-1
The in vivo efficacy of an anticancer agent is typically assessed in animal models, with tumor growth inhibition being the primary endpoint.
Experimental Protocol: Murine Xenograft Model
Human tumor xenograft models are a cornerstone of in vivo anticancer drug screening.[3] These models involve the transplantation of human tumor cells into immunodeficient mice.
Step-by-Step Methodology:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Dosing: Administer NMIC-1 orally (e.g., 25 mg/kg, daily) and a vehicle control for a specified period (e.g., 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pharmacokinetic Analysis:
A satellite group of tumor-bearing mice should be included for pharmacokinetic (PK) analysis.
-
Dosing: Administer a single oral dose of NMIC-1.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Analyze the plasma concentrations of NMIC-1 using a validated LC-MS/MS method.
-
PK Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Data Presentation: In Vivo Efficacy and Pharmacokinetics of NMIC-1
Table 1: Tumor Growth Inhibition by NMIC-1 in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| NMIC-1 | 25 | 450 ± 80 | 64% |
Table 2: Pharmacokinetic Parameters of NMIC-1 in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| t½ (h) | 4.5 |
Causality Behind Experimental Choices:
-
The MCF-7 xenograft model is selected as it is a well-established model for breast cancer and corresponds to one of the cell lines used in the in vitro studies.
-
Oral administration is chosen to reflect a likely clinical route of administration for small molecule inhibitors.
-
Monitoring body weight is a crucial indicator of the compound's general toxicity.
-
Pharmacokinetic analysis is essential to understand the drug's exposure profile in the animal model, which is a critical component of the IVIVC.
Diagram: In Vivo Experimental and PK/PD Correlation Workflow
Caption: Workflow for in vivo efficacy testing, pharmacokinetic analysis, and establishing an IVIVC.
Part 3: Establishing the In Vitro-In Vivo Correlation
With both in vitro and in vivo data in hand, the final step is to establish a correlation. This is where Pharmacokinetic/Pharmacodynamic (PK/PD) modeling becomes invaluable.[4]
The Concept of IC50 Coverage
A common approach to link in vitro potency with in vivo efficacy is to determine the duration for which the in vivo plasma concentration of the drug remains above its in vitro IC50 value. This concept of "IC50 coverage" can be a powerful predictor of in vivo response.
Analysis and Interpretation:
-
Relating Exposure to Activity: From our PK data, the average plasma concentration of NMIC-1 over a 24-hour period can be calculated from the AUC.
-
Calculating the Therapeutic Ratio: The ratio of the average in vivo concentration to the in vitro IC50 can provide a therapeutic index. A higher ratio suggests that the compound is achieving concentrations in the body that are sufficient to exert its cytotoxic effects.
-
PK/PD Modeling: More sophisticated PK/PD models can be employed to describe the time course of tumor growth inhibition in relation to the drug's concentration profile.[4] These models can help to predict the efficacy of different dosing regimens and further solidify the IVIVC.
For NMIC-1, with an AUC of 9800 ng·h/mL, the average concentration over 24 hours is approximately 408 ng/mL. The in vitro IC50 against MCF-7 cells is 0.5 µM, which, assuming a molecular weight of ~300 g/mol for NMIC-1, is equivalent to approximately 150 ng/mL. The average in vivo concentration is therefore more than double the in vitro IC50, which is consistent with the observed 64% tumor growth inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach to correlating the in vitro and in vivo activity of N-methyl-indoline-2-carboxamides. By integrating robust in vitro assays, well-designed in vivo studies, and insightful PK/PD analysis, researchers can build a strong IVIVC. This correlation is not merely an academic exercise; it is a critical tool for making informed decisions in the drug discovery and development process. It allows for the prioritization of compounds with the highest likelihood of in vivo success, the optimization of dosing regimens, and ultimately, an accelerated path towards novel cancer therapeutics.
Future efforts should focus on refining PK/PD models to incorporate factors such as tumor penetration and the impact of metabolites, further strengthening the predictive power of IVIVC for this promising class of anticancer agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Introduction: As researchers and drug development professionals, our work with novel chemical entities like (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this and other indole carboxamide derivatives is not merely a regulatory hurdle; it is a critical component of a robust laboratory safety culture.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment & Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer a likely hazard profile from its parent compound, 2,3-dihydro-1H-indole-2-carboxamide.
Based on available data for structurally similar compounds, this substance should be handled as a hazardous chemical.[3] The primary concerns are:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
This hazard profile mandates that this compound be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given its potential health effects, this compound falls under the toxicity characteristic. Therefore, it cannot be disposed of in regular trash or down the drain.[6][7]
Summary of Safety & Disposal Parameters
| Parameter | Guideline | Rationale & Source |
| Hazard Classification | Toxic Waste, Irritant | Assumed based on structural analogs indicating potential harm if swallowed and irritation to skin, eyes, and respiratory system.[3] |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. | To prevent skin and eye contact, which can cause irritation. Mandated by OSHA laboratory standards.[8] |
| Handling Location | Chemical Fume Hood | To mitigate inhalation risk and potential respiratory irritation.[9] |
| Container Material | High-Density Polyethylene (HDPE), Glass | Must be compatible and non-reactive with the chemical waste. Containers must be leak-proof with a secure screw cap.[10][11] |
| Disposal Route | Licensed Hazardous Waste Contractor | Federal and state regulations require that hazardous chemical waste be managed and disposed of by approved facilities.[5][12] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with major regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][13]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.[8]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9][10][11]
-
Solid Waste: Collect un-used or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate liquid hazardous waste container.
-
Avoid Commingling: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers.[11] For example, mixing with strong oxidizers could present a reactivity hazard.
Step 3: Containerization
All hazardous waste must be collected in appropriate containers.[11][14]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the waste (e.g., HDPE, glass).[10]
-
Leave Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[11]
-
Keep Containers Closed: The container must be securely capped at all times, except when actively adding waste. This is a key EPA requirement to prevent spills and fugitive emissions.[12][14]
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement and essential for safety.[10][15]
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other components of the mixture by percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled and sealed waste container in a designated SAA.[11][14]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]
-
The SAA must be inspected weekly for leaks and proper container management.[11]
Step 6: Arrange for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow your facility’s specific procedures for requesting a waste pickup.
-
Do not exceed accumulation time or volume limits for your SAA (typically, 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[14]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Part 4: Emergency Procedures
All laboratory personnel must be familiar with the emergency procedures outlined in their institution's Chemical Hygiene Plan (CHP).[1][15]
-
Spills:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Place the absorbent material in a sealed, labeled hazardous waste container for disposal.
-
For large spills, evacuate the area and contact your institution's EHS/emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][17]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16][17]
-
Ingestion/Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and bring the SDS with you.[16][17]
-
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.
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- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ie [fishersci.ie]
Personal protective equipment for handling (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Comprehensive Safety Protocol: Handling (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
As a novel derivative of the indole carboxamide family, this compound requires meticulous handling protocols to ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough risk assessment based on structurally related indole and carboxamide analogs provides a robust framework for establishing safe handling procedures. This guide synthesizes available data to offer essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment of Structurally Related Compounds
An analysis of safety data for analogous compounds, including various indole-2-carboxylic acid derivatives and N-methylated compounds, indicates that potential hazards associated with this compound may include:
-
Skin and Eye Irritation: Many indole derivatives are classified as skin and eye irritants.[1][2][3][4]
-
Harmful if Swallowed or Inhaled: Carboxamide compounds can be harmful if ingested or if dusts or aerosols are inhaled.[1][4]
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[3][4]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial.
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended for all procedures involving this compound. This selection is based on a conservative approach to mitigate the risks identified in related chemical structures.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | To prevent skin contact with the compound, which may cause irritation.[5][6] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from potential splashes or airborne particles of the compound.[5][7][8] |
| Body Protection | A lab coat or a disposable gown made of a non-absorbent material. | To protect skin and personal clothing from contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator is advised if handling procedures may generate dust or aerosols, or if working outside of a certified chemical fume hood. | To prevent inhalation of the compound, which may be harmful and cause respiratory irritation.[1][2] |
Operational Plans: Step-by-Step Safety Procedures
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Always begin by washing your hands thoroughly with soap and water.[10]
-
Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully buttoned or tied.
-
Respiratory Protection (if necessary): If the risk assessment indicates a need for respiratory protection, don the appropriate respirator.
-
Eye Protection: Put on safety goggles, ensuring a snug fit.[11]
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat or gown.[12]
Handling the Compound
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[13] Use designated laboratory equipment for all transfers and manipulations.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves first, being careful not to touch the outside of the gloves with your bare hands.
-
Gown/Lab Coat: Remove your lab coat or gown, turning it inside out as you remove it to contain any contaminants.
-
Eye Protection: Remove safety goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
-
Excess Compound and Contaminated Solids: Any excess solid compound and contaminated disposable items such as gloves, wipes, and pipette tips should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Contaminated Liquids: Solvents and solutions containing the compound should be collected in a designated, sealed container for hazardous liquid waste.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[8][14] Do not dispose of this chemical down the drain.[13]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. fishersci.ie [fishersci.ie]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. louisville.edu [louisville.edu]
- 17. capotchem.com [capotchem.com]
- 18. gz-supplies.com [gz-supplies.com]
- 19. chemos.de [chemos.de]
- 20. gerpac.eu [gerpac.eu]
- 21. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
